Product packaging for DBCO-PEG24-acid(Cat. No.:)

DBCO-PEG24-acid

Cat. No.: B15141583
M. Wt: 1433.7 g/mol
InChI Key: UQDUEOCZBDBAER-UHFFFAOYSA-N
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Description

DBCO-PEG24-acid is a useful research compound. Its molecular formula is C70H116N2O28 and its molecular weight is 1433.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C70H116N2O28 B15141583 DBCO-PEG24-acid

Properties

Molecular Formula

C70H116N2O28

Molecular Weight

1433.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C70H116N2O28/c73-68(11-12-69(74)72-63-66-7-2-1-5-64(66)9-10-65-6-3-4-8-67(65)72)71-14-16-78-18-20-80-22-24-82-26-28-84-30-32-86-34-36-88-38-40-90-42-44-92-46-48-94-50-52-96-54-56-98-58-60-100-62-61-99-59-57-97-55-53-95-51-49-93-47-45-91-43-41-89-39-37-87-35-33-85-31-29-83-27-25-81-23-21-79-19-17-77-15-13-70(75)76/h1-8H,11-63H2,(H,71,73)(H,75,76)

InChI Key

UQDUEOCZBDBAER-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

DBCO-PEG24-acid: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBCO-PEG24-acid, a trifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and molecular imaging. This document details its chemical and physical properties, outlines key experimental protocols, and presents quantitative data to support its application in demanding research and development settings.

Core Concepts and Applications

This compound, or Dibenzocyclooctyne-Polyethylene Glycol-Carboxylic Acid, is a versatile chemical tool designed for the precise and efficient modification of biomolecules. Its structure incorporates three key functional elements:

  • Dibenzocyclooctyne (DBCO): A sterically-strained alkyne that enables rapid and specific covalent bond formation with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is notable for its high efficiency and bioorthogonality, proceeding readily in aqueous environments without the need for a cytotoxic copper catalyst.[1][2][3][4][5][6]

  • 24-unit Polyethylene Glycol (PEG) spacer: A hydrophilic polymer chain that enhances the solubility and stability of the resulting conjugate.[1][2][3][4][5] The PEG linker also provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.[7]

  • Terminal Carboxylic Acid: A versatile functional group that can be readily coupled to primary amines on proteins, peptides, or other biomolecules through the formation of a stable amide bond.[1][2][3][4][8]

This unique combination of features makes this compound an ideal reagent for a variety of applications, including:

  • Antibody-Drug Conjugate (ADC) Development: The DBCO group can be used to attach a potent drug payload to an azide-modified antibody, while the PEG spacer improves the ADC's pharmacokinetic profile.[9]

  • Live Cell Imaging and Labeling: Its bioorthogonal reactivity allows for the specific labeling of azide-modified biomolecules in living systems without disrupting cellular processes.[6][10]

  • Surface Functionalization: Immobilization of proteins, peptides, or other molecules onto surfaces for applications in diagnostics and biomaterials.

  • PEGylation: The introduction of the PEG chain can increase the hydrodynamic radius of therapeutic proteins, extending their circulation half-life.

Physicochemical and Quantitative Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective implementation in experimental design.

PropertyValueSource(s)
Molecular Formula C70H116N2O28[8][11][12]
Molecular Weight 1433.67 g/mol [8][12]
Purity >95%[5]
Appearance Off-white to light yellow solid/oil[12]
Solubility Soluble in DMSO[8]

Experimental Protocols and Methodologies

The use of this compound typically involves a two-step process: first, the conjugation of the carboxylic acid to an amine-containing biomolecule, and second, the "click" reaction of the DBCO group with an azide-modified molecule.

Amine Coupling via Carboxylic Acid Activation

The terminal carboxylic acid of this compound can be activated to form a reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines.

AmineCoupling DBCO_PEG_Acid This compound NHS_Ester DBCO-PEG24-NHS Ester (Reactive Intermediate) DBCO_PEG_Acid->NHS_Ester + Activators EDC / NHS in Anhydrous Solvent Activators->NHS_Ester Conjugate DBCO-Labeled Biomolecule NHS_Ester->Conjugate + Biomolecule Amine-Containing Biomolecule (e.g., Protein) Biomolecule->Conjugate

Caption: Workflow for the activation of this compound and subsequent amine coupling.

Detailed Methodology:

  • Reagent Preparation:

    • Dissolve this compound in an anhydrous organic solvent such as DMF or DMSO.[13]

    • Prepare stock solutions of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the same anhydrous solvent.

  • Activation:

    • Add a 1.2 to 2-fold molar excess of EDC and NHS to the this compound solution.[14]

    • Allow the reaction to proceed at room temperature for 15-60 minutes.[13][14]

  • Conjugation:

    • Add the activated DBCO-PEG24-NHS ester solution to the amine-containing biomolecule in a suitable reaction buffer (e.g., PBS pH 7.2-8.0).

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[13]

  • Quenching and Purification:

    • Quench any unreacted NHS ester by adding a small molecule with a primary amine, such as Tris or glycine.[15]

    • Purify the DBCO-labeled biomolecule using size-exclusion chromatography, dialysis, or other appropriate methods to remove unreacted reagents.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Once the biomolecule is labeled with the DBCO moiety, it can be conjugated to any azide-containing molecule through a copper-free click reaction.

SPAAC_Reaction DBCO_Biomolecule DBCO-Labeled Biomolecule Final_Conjugate Final Bioconjugate DBCO_Biomolecule->Final_Conjugate + Azide_Molecule Azide-Containing Molecule (e.g., Drug, Dye) Azide_Molecule->Final_Conjugate Reaction_Buffer Aqueous Buffer (e.g., PBS pH 7.4) Reaction_Buffer->Final_Conjugate in

Caption: Schematic of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Detailed Methodology:

  • Reactant Preparation:

    • Dissolve the DBCO-labeled biomolecule in a suitable aqueous buffer. Buffers containing azides should be avoided.[15][16]

    • Dissolve the azide-containing molecule in a compatible solvent. A 2 to 4-fold molar excess of the azide-containing molecule is typically used.[15]

  • Click Reaction:

    • Mix the DBCO-labeled biomolecule and the azide-containing molecule.

    • Incubate the reaction at room temperature. Reaction times can vary from less than 12 hours, with longer incubation times potentially improving efficiency.[16] For antibody-oligonucleotide conjugation, incubation can be performed overnight at 4°C.[15]

  • Purification:

    • Remove unreacted azide-containing molecules and other impurities from the final conjugate using appropriate chromatographic techniques such as size-exclusion, reverse-phase, or ion-exchange chromatography.[15]

Concluding Remarks

This compound stands out as a highly effective and versatile tool for the creation of complex bioconjugates. Its trifunctional nature provides a robust platform for linking a wide array of molecules with enhanced solubility and biocompatibility. The experimental protocols detailed in this guide, supported by the provided quantitative data, offer a solid foundation for the successful application of this compound in innovative research and development projects.

References

An In-depth Technical Guide to DBCO-PEG24-acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of DBCO-PEG24-acid, a key reagent in the field of bioconjugation and drug development. This document details its chemical characteristics, provides experimental protocols for its use, and illustrates relevant workflows and conceptual pathways.

Core Properties of this compound

Dibenzocyclooctyne-Poly(ethylene glycol)24-acid (this compound) is a bifunctional linker molecule widely utilized in copper-free click chemistry. Its structure features a strained dibenzocyclooctyne (DBCO) group, a hydrophilic 24-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functionalities makes it an invaluable tool for the covalent modification of biomolecules.

The DBCO moiety enables highly efficient and specific conjugation to azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds readily in aqueous environments without the need for a toxic copper catalyst.[1][2] The long, flexible PEG24 spacer enhances the water solubility of the molecule and its conjugates, reduces non-specific binding, and provides spatial separation between the conjugated molecules.[1] The terminal carboxylic acid allows for the covalent attachment to primary amine groups on proteins, antibodies, or other biomolecules through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry.[1][3][4]

Quantitative Data Summary
PropertyValueReferences
Chemical Formula C₇₀H₁₁₆N₂O₂₈[5]
Molecular Weight ~1433.7 g/mol [1]
Purity >95%-
Solubility Soluble in DMSO and DMF[6]
Storage Store at -20°C, protected from light-

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Primary Amine

This protocol describes the two-step process for conjugating this compound to a protein or other amine-containing biomolecule. The first step involves the activation of the terminal carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more reactive NHS ester. The second step is the reaction of the activated DBCO-PEG24-NHS ester with the primary amine on the target molecule.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein, antibody)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[6]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mg/mL.

  • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a final concentration of 10 mg/mL each. Prepare this solution immediately before use.

  • Add a 2 to 5-fold molar excess of both EDC and NHS to the this compound solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.[6]

Step 2: Conjugation to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Add the activated DBCO-PEG24-NHS ester solution to the protein solution. The molar ratio of the activated linker to the protein should be optimized for the specific application but a 10 to 20-fold molar excess of the linker is a common starting point.

  • Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the DBCO-labeled protein conjugate using a desalting column or dialysis to remove unreacted linker and byproducts.

Protocol 2: Copper-Free Click Chemistry Reaction

This protocol outlines the reaction between the DBCO-labeled biomolecule and an azide-containing molecule.

Materials:

  • DBCO-labeled biomolecule (from Protocol 1)

  • Azide-containing molecule (e.g., fluorescent probe, drug molecule)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Dissolve the azide-containing molecule in the Reaction Buffer.

  • Add the azide-containing molecule to the purified DBCO-labeled biomolecule. A 2 to 10-fold molar excess of the azide-containing molecule is typically used.

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove excess azide-containing reagent.

Visualizations

Experimental Workflow: Cell Surface Labeling

The following diagram illustrates a general workflow for labeling cell surface glycoproteins using a two-step bioorthogonal approach, where this compound could be utilized to introduce the DBCO handle.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: DBCO Conjugation & Click Reaction cluster_2 Step 3: Analysis A Incubate cells with an azide-modified sugar B Cellular machinery incorporates the sugar into glycoproteins A->B C Azide groups are displayed on the cell surface B->C F Incubate cells with the DBCO-reporter conjugate C->F D Activate this compound with EDC/NHS E Conjugate to a primary amine on a reporter molecule (e.g., biotin, fluorophore) D->E E->F G Copper-free click reaction between DBCO and azide F->G H Wash cells to remove excess reagents G->H I Analyze labeled cells (e.g., flow cytometry, microscopy) H->I

Caption: Workflow for two-step cell surface labeling.

Conceptual Signaling Pathway Probing

This diagram illustrates a conceptual model of how a DBCO-conjugated ligand could be used to study a generic cell signaling pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Detection Ligand Ligand-PEG-DBCO Receptor Receptor Ligand->Receptor Binding AzideProbe Azide-Fluorophore Ligand->AzideProbe Click Reaction (Visualization) Effector1 Effector Protein 1 Receptor->Effector1 Activation Effector2 Effector Protein 2 Effector1->Effector2 Response Cellular Response Effector2->Response

Caption: Probing a signaling pathway with a DBCO-ligand.

Logical Relationship: Bioorthogonal Chemistry

This diagram outlines the logical relationship of the two-step bioorthogonal chemistry strategy.

G Biomolecule Biomolecule of Interest ChemicalReporter Introduce Chemical Reporter (e.g., Azide) Biomolecule->ChemicalReporter ModifiedBiomolecule Modified Biomolecule ChemicalReporter->ModifiedBiomolecule BioorthogonalReaction Bioorthogonal Reaction (Copper-Free Click Chemistry) ModifiedBiomolecule->BioorthogonalReaction Probe Probe Molecule (e.g., DBCO-PEG24-Fluorophore) Probe->BioorthogonalReaction LabeledBiomolecule Labeled Biomolecule BioorthogonalReaction->LabeledBiomolecule

Caption: The two-step bioorthogonal labeling strategy.

References

An In-depth Technical Guide to the Mechanism of Action of DBCO-PEG24-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of DBCO-PEG24-acid, a trifunctional linker molecule integral to advancements in bioconjugation, diagnostics, and targeted drug delivery. This document details the core functionalities of its three key components: the Dibenzocyclooctyne (DBCO) group, the 24-unit polyethylene glycol (PEG) spacer, and the terminal carboxylic acid.

Core Mechanism of Action

This compound is a heterobifunctional linker designed for a two-step conjugation strategy. Its mechanism of action is rooted in the distinct reactivity of its terminal functional groups, enabling the sequential and specific linkage of two different molecules.

The DBCO Group and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The cornerstone of this compound's utility is the DBCO group, a cyclooctyne derivative. This group participates in a highly efficient and bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] The reaction's driving force is the significant ring strain of the cyclooctyne ring, which dramatically lowers the activation energy for the [3+2] cycloaddition with an azide-containing molecule.[2][3] This process forms a stable triazole linkage.

A key advantage of SPAAC is that it is a "copper-free" click chemistry reaction.[4][5] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper (I) catalyst, making it ideal for applications in living systems and with sensitive biological molecules.[6] The DBCO group is highly selective for azides and does not react with other functional groups typically found in biological systems, ensuring specific and controlled conjugation.[7]

The PEG24 Linker: A Hydrophilic Spacer

The 24-unit polyethylene glycol (PEG) chain serves as a flexible, hydrophilic spacer. The primary roles of the PEG24 linker are:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the water solubility of the this compound molecule and, subsequently, the resulting conjugate.[8] This is particularly beneficial when working with hydrophobic drugs or proteins that are prone to aggregation.

  • Reduced Steric Hindrance: The extended length of the PEG24 linker provides spatial separation between the conjugated molecules. This minimizes steric hindrance, allowing each component to maintain its native conformation and biological activity.

  • Improved Pharmacokinetics and Pharmacodynamics: In the context of drug development, particularly for Antibody-Drug Conjugates (ADCs), the PEG linker can favorably influence the pharmacokinetic and pharmacodynamic properties of the conjugate.[9] It can help to reduce immunogenicity, decrease aggregation, and improve the overall stability of the ADC in circulation.[8]

The Carboxylic Acid Group: A Handle for Amide Bond Formation

The terminal carboxylic acid (-COOH) group provides a versatile handle for the initial conjugation step. This group can be readily activated to react with primary amine (-NH2) groups, which are abundantly available on the surface of proteins and other biomolecules (e.g., the side chain of lysine residues).

The most common method for activating the carboxylic acid is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10][11] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester. The NHS ester is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the release of NHS. This two-step process is highly efficient and can be performed under mild, aqueous conditions suitable for biological molecules.[11]

Quantitative Data

The following table summarizes key quantitative data related to the reactions involving DBCO derivatives. While specific kinetic data for this compound is not extensively published in a comparative format, the provided values for DBCO reactions with azides offer a strong indication of the expected reaction rates. The inclusion of a PEG linker has been shown to potentially increase reaction rates by improving solubility and reducing steric hindrance.

ParameterValueReactantsConditionsSource(s)
Second-Order Rate Constant (k) ~1 M⁻¹s⁻¹DBCO and azide-tagged moleculesAqueous solution[12]
Second-Order Rate Constant (k) 0.11 M⁻¹s⁻¹8-azidoadenosine and cyclooctyneACN/H₂O (3:1), room temperature[13]
Molar Extinction Coefficient (ε) of DBCO 12,000 M⁻¹cm⁻¹DBCO moietyat 309 nm[3]
Correction Factor of DBCO at 280 nm 1.089DBCO moietyUV-Vis Spectroscopy[5]

Experimental Protocols

This section provides detailed methodologies for the two key reactions involving this compound: the activation of the carboxylic acid and its conjugation to a primary amine-containing molecule, and the subsequent strain-promoted alkyne-azide cycloaddition.

Protocol for EDC/NHS Activation of this compound and Conjugation to a Protein

This protocol describes the steps to conjugate the carboxylic acid moiety of this compound to a primary amine on a protein.

Materials:

  • This compound

  • Protein containing primary amines (e.g., antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The exact molar ratio should be optimized for the specific protein and desired degree of labeling.

    • Add a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of NHS to the reaction mixture.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Immediately after activation, exchange the buffer of the reaction mixture to Conjugation Buffer (pH 7.2-7.5) using a desalting column. This step removes excess EDC and NHS and adjusts the pH for efficient amine coupling.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-activated this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the DBCO-labeled protein from excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 309 nm (for DBCO).[3]

Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the DBCO-labeled protein and an azide-containing molecule.

Materials:

  • DBCO-labeled protein (from Protocol 3.1)

  • Azide-containing molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-containing molecule in Reaction Buffer.

    • Ensure the DBCO-labeled protein is in the Reaction Buffer.

  • Click Reaction:

    • Add the azide-containing molecule to the DBCO-labeled protein solution. A 2-10 fold molar excess of the azide-containing molecule is typically used.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[4] Reaction times may vary depending on the specific reactants and their concentrations.

  • Purification:

    • Purify the final conjugate from unreacted azide-containing molecules using a desalting column, dialysis, or size-exclusion chromatography, depending on the molecular weight difference between the conjugate and the excess reactant.

  • Analysis:

    • Analyze the final conjugate using SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

G cluster_activation Carboxylic Acid Activation cluster_conjugation Amide Bond Formation cluster_spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) DBCO_Acid DBCO-PEG24-COOH Intermediate O-acylisourea intermediate DBCO_Acid->Intermediate + EDC NHS_Ester DBCO-PEG24-NHS Ester EDC EDC NHS NHS Intermediate->NHS_Ester + NHS Conjugate1 DBCO-PEG24-CO-NH-Protein NHS_Ester->Conjugate1 Protein Protein-NH2 Protein->Conjugate1 Final_Conjugate Final Bioconjugate Conjugate1->Final_Conjugate Azide Molecule-N3 Azide->Final_Conjugate

Caption: Reaction mechanism of this compound conjugation.

G cluster_workflow Experimental Workflow for ADC Synthesis start Start: Antibody & this compound activation 1. EDC/NHS Activation of this compound start->activation conjugation 2. Conjugation to Antibody Lysine Residues activation->conjugation purification1 3. Purification of Antibody-DBCO Conjugate conjugation->purification1 spaac 4. SPAAC Reaction purification1->spaac azide_drug Azide-Modified Drug azide_drug->spaac purification2 5. Purification of Final ADC spaac->purification2 characterization 6. Characterization (DAR, Purity, Activity) purification2->characterization end End: Purified ADC characterization->end

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

Unveiling the Solubility Profile of DBCO-PEG24-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of DBCO-PEG24-acid, a critical bifunctional linker used extensively in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). Addressed to researchers, scientists, and professionals in the field of drug development, this document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for a key application.

Core Solubility Characteristics

This compound is an amphiphilic molecule featuring a hydrophobic dibenzocyclooctyne (DBCO) group and a hydrophilic polyethylene glycol (PEG) chain of 24 units, terminating in a carboxylic acid. This structure imparts a versatile solubility profile, allowing it to be used in a variety of reaction conditions. The long, flexible PEG chain significantly enhances its aqueous solubility, a crucial attribute for biological applications.[1][2]

Quantitative Solubility Data

While broadly described as soluble in aqueous solutions and many organic solvents, precise quantitative data for this compound is limited. The following table summarizes the available quantitative and qualitative solubility information.

SolventSolubilityConcentration (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO) Soluble~14.3410 mM [2]A common stock solution solvent.
Water / Aqueous Buffers (e.g., PBS) SolubleNot specifiedNot specifiedThe hydrophilic PEG chain promotes solubility.[1][2]
Dimethylformamide (DMF) SolubleNot specifiedNot specifiedOften used as a solvent for dissolving PEGylated compounds.
Ethanol SolubleNot specifiedNot specifiedMentioned as a solvent for similar DBCO-PEG compounds.
Chloroform SolubleNot specifiedNot specifiedMentioned as a solvent for similar DBCO-PEG compounds.

Molecular Weight of this compound: 1433.67 g/mol [3][4]

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in a specific buffer or solvent system, a systematic experimental approach is recommended. The following protocol outlines a method for determining the saturation solubility.

Protocol: Equilibrium Solubility Assessment

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specified temperature.

Materials:

  • This compound

  • Solvents of interest (e.g., deionized water, phosphate-buffered saline (PBS), DMSO, DMF)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Microcentrifuge

  • Calibrated analytical balance

  • UV-Vis spectrophotometer or HPLC system

  • Micro-pipettes and appropriate tips

  • Eppendorf tubes or other suitable small-volume vials

Methodology:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh a small amount of this compound (e.g., 2-5 mg) into several pre-weighed vials.

    • Add a precise volume of the test solvent to each vial to create a suspension where undissolved solid is clearly visible. This ensures that the solution is supersaturated.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 15-30 minutes) to pellet all undissolved solid.

  • Sample Analysis:

    • Carefully collect a precise aliquot of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved this compound using a validated analytical technique:

      • UV-Vis Spectrophotometry: Measure the absorbance at the characteristic wavelength for the DBCO group (approximately 309 nm) and calculate the concentration using a standard curve.

      • High-Performance Liquid Chromatography (HPLC): Inject the diluted sample onto a suitable HPLC system (e.g., reverse-phase column) and quantify the concentration by comparing the peak area to a standard curve.

  • Calculation of Solubility:

    • Calculate the concentration in the original supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Visualizing Experimental Workflows

The primary application of this compound is in bioconjugation via copper-free click chemistry. The following diagram illustrates a typical workflow for the conjugation of this compound to an azide-modified antibody, a foundational step in the creation of antibody-drug conjugates.

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Conjugation to Amine-Containing Molecule cluster_click_reaction Step 3: Copper-Free Click Chemistry cluster_purification Step 4: Purification dbco_peg This compound activated_dbco DBCO-PEG24-NHS Ester (Activated Linker) dbco_peg->activated_dbco Activation edc_nhs EDC / Sulfo-NHS edc_nhs->activated_dbco conjugated_payload DBCO-PEG24-Payload activated_dbco->conjugated_payload Amide Bond Formation amine_molecule Amine-containing Molecule (e.g., Toxin) amine_molecule->conjugated_payload adc Antibody-Drug Conjugate (ADC) conjugated_payload->adc Strain-Promoted Cycloaddition azide_antibody Azide-Modified Antibody azide_antibody->adc purification Purification (e.g., SEC, Dialysis) adc->purification

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.

References

An In-depth Technical Guide to DBCO-PEG24-acid for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DBCO-PEG24-acid, a key reagent in copper-free click chemistry, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, and applications, and provide detailed experimental protocols for its use in bioconjugation.

Introduction to this compound and Copper-Free Click Chemistry

Copper-free click chemistry has emerged as a powerful tool for bioconjugation, allowing for the specific and efficient labeling of biomolecules in complex biological systems without the need for cytotoxic copper catalysts.[1] At the heart of this technology is the strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction between a strained alkyne and an azide.[1]

This compound is a heterobifunctional linker that embodies the key features required for effective copper-free click chemistry.[2][3] It comprises three essential components:

  • Dibenzocyclooctyne (DBCO): A highly strained alkyne that readily reacts with azides without the need for a catalyst.[2][4] This high reactivity is driven by the ring strain of the cyclooctyne.[5]

  • Polyethylene Glycol (PEG) Spacer (24 units): A long, hydrophilic PEG chain that enhances the water solubility of the molecule, reduces aggregation, and provides a flexible spacer between the conjugated biomolecules.[2][3][6]

  • Carboxylic Acid Group: A terminal functional group that allows for the covalent attachment of the linker to primary amine groups on biomolecules, such as proteins and antibodies, through the formation of a stable amide bond.[2][4][6]

The unique combination of these features makes this compound an ideal reagent for a variety of applications, including the development of antibody-drug conjugates (ADCs), protein labeling for imaging, and the creation of complex biomolecular architectures.[4][7]

Physicochemical and Reactivity Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C70H116N2O28[8]
Molecular Weight 1433.68 g/mol [8]
Appearance Off-white solid or viscous liquid[9]
Purity >96%[8]
Solubility Soluble in water and most organic solvents (e.g., DMSO)[9]
Storage Store at -20°C for long-term storage, desiccated.[9]

Table 2: Reactivity and Kinetic Data

ParameterValueConditionsReference
Reaction Partner Azide-functionalized moleculesN/A[1]
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Aqueous buffer, room temperature[1]
Reaction Rate Constant (k) 10⁻² - 1 M⁻¹s⁻¹ (for DBCO-azide reaction in general)Varies with azide structure and reaction conditions[5]
DBCO Stability DBCO-modified IgG loses 3-5% reactivity over 4 weeks at 4°C or -20°C.Avoid azide and thiol-containing buffers for long-term storage.[10]

Experimental Protocols

This section provides detailed methodologies for the activation of this compound and its conjugation to proteins, a common application in drug development.

Activation of this compound with EDC/HATU

The carboxylic acid group of this compound requires activation to react efficiently with primary amines on a target biomolecule. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or a uronium-based coupling reagent like HATU.

Materials:

  • This compound

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or HATU

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Quenching solution (optional): e.g., 2-mercaptoethanol

Procedure:

  • Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the scale of your reaction.

  • Prepare Activation Reagents: Prepare fresh stock solutions of EDC and NHS (or HATU) in anhydrous DMF or DMSO.

  • Activation Reaction:

    • In a reaction vessel, add the this compound solution.

    • Add the EDC solution, followed by the NHS solution. A typical molar ratio is 1:1.5:1.5 (DBCO-acid:EDC:NHS). If using HATU, pre-activate the carboxylic acid with HATU and a non-nucleophilic base (e.g., DIPEA) for several minutes before adding the amine-containing molecule.[11][12]

    • Allow the reaction to proceed at room temperature for 15-30 minutes. The activated this compound is now ready for conjugation.

Conjugation of Activated this compound to a Protein (e.g., an Antibody)

Materials:

  • Activated this compound (from section 3.1)

  • Protein solution (e.g., antibody at 1-10 mg/mL in a suitable buffer)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer, such as PBS, at the desired concentration.

  • Conjugation:

    • Add the activated this compound solution to the protein solution. The molar excess of the DBCO reagent will depend on the desired degree of labeling and should be optimized for each specific protein. A 10- to 40-fold molar excess is a common starting point.[13]

    • Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.[14]

  • Quenching: Add the quenching buffer to stop the reaction by consuming any unreacted activated this compound. Incubate for 15-30 minutes at room temperature.[14]

  • Purification: Remove excess, unreacted DBCO reagent and byproducts. Common methods include:

    • Size-Exclusion Chromatography (SEC): Effective for separating the larger protein conjugate from smaller molecules.[15]

    • Dialysis: Dialyze the reaction mixture against PBS to remove small molecules.

    • Spin Desalting Columns: A quick method for buffer exchange and removal of small molecules.[14]

  • Characterization: Determine the degree of labeling (DOL), which is the average number of DBCO molecules per protein. This can be estimated using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[16][17]

Visualizing Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key experimental workflows and concepts related to the use of this compound.

DBCO_Activation DBCO_Acid This compound EDC_NHS EDC / NHS or HATU DBCO_Acid->EDC_NHS Activation Activated_DBCO Activated DBCO-PEG24-NHS Ester EDC_NHS->Activated_DBCO

Activation of this compound.

Protein_Conjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis DBCO_Acid This compound Activator EDC/NHS or HATU DBCO_Acid->Activator Activated_DBCO Activated DBCO-PEG24 Activator->Activated_DBCO Conjugate_Mix Reaction Mixture Activated_DBCO->Conjugate_Mix Protein Amine-containing Protein (e.g., Antibody) Protein->Conjugate_Mix Purification Purification (SEC, Dialysis) Conjugate_Mix->Purification Characterization Characterization (UV-Vis, MS) Purification->Characterization Final_Product DBCO-Protein Conjugate Characterization->Final_Product

Workflow for Protein Conjugation.

ADC_Development_Logic Antibody Monoclonal Antibody (mAb) mAb_DBCO mAb-DBCO Conjugate Antibody->mAb_DBCO DBCO_Linker This compound DBCO_Linker->mAb_DBCO Azide_Drug Azide-modified Cytotoxic Drug ADC Antibody-Drug Conjugate (ADC) Azide_Drug->ADC mAb_DBCO->ADC Copper-Free Click Reaction

Logic of ADC Development.

Conclusion

This compound is a versatile and powerful reagent that facilitates the creation of well-defined bioconjugates through copper-free click chemistry. Its hydrophilic PEG spacer and reactive carboxylic acid handle make it particularly well-suited for the modification of proteins and other biomolecules in aqueous environments. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this technology in their endeavors, from basic research to the development of next-generation therapeutics like ADCs. As with any chemical protocol, optimization of reaction conditions for specific applications is crucial for achieving the desired outcome.

References

The Strategic Imperative of PEG24 Linkers in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, the precision and efficacy of bioconjugates, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), are paramount. The linker technology employed in these constructs is a critical determinant of their success, influencing solubility, stability, pharmacokinetics, and ultimately, therapeutic index. Among the various linker options, the 24-unit polyethylene glycol (PEG24) linker has emerged as a key enabler for developing next-generation bioconjugates with optimized properties. This technical guide provides a comprehensive overview of the role of PEG24 linkers in bioconjugation, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental processes.

Core Principles of PEGylation in Bioconjugation

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that has been extensively used to modify therapeutic molecules. The process of covalently attaching PEG chains to a biomolecule, known as PEGylation, offers several distinct advantages:

  • Enhanced Solubility: PEG linkers can significantly increase the aqueous solubility of hydrophobic payloads, preventing aggregation and improving the overall developability of the bioconjugate.[1]

  • Improved Pharmacokinetics: The hydrodynamic radius of a PEGylated molecule is increased, which can reduce renal clearance and extend its circulation half-life.[1][2] This prolonged exposure can lead to enhanced therapeutic efficacy.

  • Reduced Immunogenicity: The flexible PEG chain can shield the bioconjugate from the host's immune system, reducing the potential for an immune response.[1]

  • Enhanced Stability: PEGylation can protect the bioconjugate from enzymatic degradation, leading to increased stability in biological fluids.[1]

The discrete length of the PEG24 linker provides a precise and well-defined spacer, allowing for fine-tuning of these properties to achieve an optimal balance for a given therapeutic application.

Quantitative Impact of PEG24 Linkers on Bioconjugate Performance

The inclusion of a PEG24 linker in a bioconjugate has been shown to have a significant and measurable impact on its performance characteristics. The following tables summarize key quantitative data from various studies, highlighting the benefits of PEG24 in comparison to non-PEGylated or shorter-chain PEG linkers.

Table 1: Pharmacokinetic Parameters of Antibody-Drug Conjugates
ConjugateLinkerClearance (mL/day/kg)Half-life (t½, hours)Area Under the Curve (AUC)Reference
ADC-1Non-PEGylatedIncreasedDecreasedSuboptimal[2][3]
ADC-2PEG8 Side ChainSlower--[3][4]
ADC-3PEG24 Side Chain Decreased Prolonged Increased [3][5]
IgG-16MDpr-LP-(PEG24 )(PAB(glu))-Distribution: ~2 days, Elimination: ~10 daysFavorable

Data synthesized from multiple sources to illustrate general trends.

Table 2: In Vivo Efficacy of Antibody-Drug Conjugates
ConjugateTargetPayloadLinkerTumor Growth Inhibition (%)Reference
cAC10-1CD30MMAEmc-PAB(gluc)-
cAC10-10CD30MMAEmc-LP-(PAB(gluc)-MMAE)PEG24 Increased antitumor activity[3]
RS7-DL 11Trop-2MMAEVK-PAB with mPEG24 side chainMaximum tumor suppression[5]
HMHER2MMAESMCC41.38% (at 0.6 mg/kg)[6][7]
HP10KMHER2MMAEPEG10K65.07% (at 0.6 mg/kg)[6][7]

This table illustrates the enhanced tumor growth inhibition observed with PEGylated ADCs. While direct PEG24 data for all comparisons was not available, the trend of improved efficacy with longer PEG chains is evident.

Table 3: In Vitro Cytotoxicity of Antibody-Drug Conjugates
Cell LineConjugateLinkerIC50 (nM)Reference
NCI-N87 (HER2-positive)ZHER2-SMCC-MMAESMCC-[6]
NCI-N87 (HER2-positive)ZHER2-PEG4K-MMAEPEG4K4.5-fold reduction vs SMCC[6]
NCI-N87 (HER2-positive)ZHER2-PEG10K-MMAEPEG10K22-fold reduction vs SMCC[6]
CD30+ Lymphoma LinesαCD30 DAR 8 ADCsGlucuronide-MMAE with varying PEG lengths (including PEG24 )Comparable EC50s across different PEG lengths[3]

Note: While longer PEG chains can sometimes lead to a reduction in in vitro cytotoxicity, this is often compensated by improved in vivo performance due to enhanced pharmacokinetics.[6]

Experimental Protocols for PEG24 Bioconjugation

The successful synthesis of a bioconjugate relies on well-defined and reproducible experimental protocols. Below are detailed methodologies for key experiments involving PEG24 linkers.

Protocol 1: Conjugation of a PEG24-NHS Ester to an Antibody

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-functionalized PEG24 linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • PEG24-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • PEG Linker Preparation: Immediately before use, dissolve the PEG24-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add the PEG24-NHS ester stock solution to the mAb solution with gentle mixing. The molar excess of the PEG linker will depend on the desired drug-to-antibody ratio (DAR) and should be empirically determined. A typical starting point is a 5-10 fold molar excess.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting ADC from unreacted PEG linker and other small molecules using SEC or TFF. The purification buffer should be chosen to ensure the stability of the ADC (e.g., PBS or histidine buffer).

  • Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques such as UV-Vis spectroscopy, HIC-HPLC, SEC, and mass spectrometry.

Protocol 2: Conjugation of a PEG24-Maleimide to a Thiolated Antibody

This protocol outlines the site-specific conjugation of a maleimide-functionalized PEG24 linker to the cysteine residues of a reduced (thiolated) antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT))

  • PEG24-maleimide linker

  • Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5)

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., SEC or TFF)

Procedure:

  • Antibody Reduction: Treat the mAb solution (5-10 mg/mL in reaction buffer) with a 10-20 fold molar excess of TCEP to reduce the interchain disulfide bonds. Monitor the reduction progress using Ellman's assay or mass spectrometry.

  • Removal of Reducing Agent: Once the desired level of reduction is achieved, remove the excess TCEP using a desalting column or TFF, exchanging the buffer to the reaction buffer.

  • PEG Linker Preparation: Dissolve the PEG24-maleimide in a suitable organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add the PEG24-maleimide stock solution to the reduced antibody solution. A 1.5-2 fold molar excess of the maleimide linker per free thiol is typically used.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 4°C. The reaction should be performed in a low-light environment to prevent maleimide degradation.

  • Quenching: Add a 2-3 fold molar excess of N-acetylcysteine (relative to the maleimide) to quench any unreacted maleimide groups.

  • Purification: Purify the ADC using SEC or TFF to remove unreacted linker and quenching agent.

  • Characterization: Analyze the purified ADC for DAR, purity, and stability using HIC-HPLC, SEC, and mass spectrometry.

Visualizing the Role of PEG24 Linkers

Diagrams are powerful tools for understanding complex biological processes and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

Signaling Pathway: Antibody-Drug Conjugate Mechanism of Action

This diagram illustrates the general mechanism by which an ADC targets and kills a cancer cell.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG24 Linker) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Damage & Apoptosis Payload->DNA 5. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental Workflow: ADC Synthesis and Characterization

This diagram outlines the key steps in the synthesis and characterization of an ADC.

ADC_Workflow start Start antibody_prep Antibody Preparation (Buffer Exchange) start->antibody_prep reduction Antibody Reduction (e.g., TCEP) antibody_prep->reduction conjugation Conjugation Reaction reduction->conjugation linker_prep Drug-PEG24 Linker Preparation linker_prep->conjugation purification Purification (SEC / TFF) conjugation->purification characterization Characterization (HIC-HPLC, MS, SEC) purification->characterization end End characterization->end

Caption: A typical workflow for antibody-drug conjugate synthesis.

Conclusion

The PEG24 linker represents a significant advancement in bioconjugation technology, offering a versatile tool to overcome many of the challenges associated with the development of complex biologics. By enhancing solubility, prolonging circulation half-life, and reducing immunogenicity, PEG24 linkers contribute to the creation of more stable, effective, and safer therapeutics. The quantitative data and experimental protocols presented in this guide underscore the critical role of PEG24 in optimizing the performance of next-generation bioconjugates. As the field continues to evolve, the strategic application of well-defined linkers like PEG24 will be instrumental in realizing the full therapeutic potential of targeted therapies.

References

An In-depth Technical Guide to DBCO Group Reactivity with Azides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of Dibenzocyclooctyne (DBCO) groups with azides, a cornerstone of copper-free click chemistry. This bioorthogonal reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has become an indispensable tool in chemical biology, drug development, and materials science for its high efficiency, specificity, and biocompatibility.[1][2][3][][5]

The Core of Reactivity: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The reactivity between a DBCO group and an azide is a [3+2] cycloaddition that forms a stable triazole linkage.[1][2][] Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, making it ideal for applications in living systems.[1][2][3][6][7] The reaction is driven by the significant ring strain of the cyclooctyne ring in the DBCO molecule, which lowers the activation energy of the cycloaddition.[1][] This allows the reaction to proceed rapidly and with high yield under mild, physiological conditions, including aqueous buffers, neutral pH, and ambient temperature.[2][][6][7]

The bioorthogonal nature of this reaction is a key advantage; neither the DBCO nor the azide group reacts significantly with naturally occurring functional groups found in biological systems, such as amines, hydroxyls, and thiols, thus minimizing off-target side reactions.[1][7][8]

Quantitative Analysis of Reaction Kinetics

The efficiency of the DBCO-azide reaction is often quantified by its second-order rate constant. Several factors influence the reaction kinetics, including the specific structure of the DBCO derivative, the nature of the azide, solvent, temperature, and reactant concentrations.

Cyclooctyne Azide Second-Order Rate Constant (M⁻¹s⁻¹) Reference
DBCOBenzyl azide0.24[9]
BCNBenzyl azide0.07[9]
DBCOPhenyl azide0.033[9]
BCNPhenyl azide0.2[9]
BARACBenzyl azide0.96[9]

Key Factors Influencing Reaction Rate:

  • Concentration: Higher concentrations of both DBCO and azide lead to more efficient and faster reactions.[1]

  • Temperature: While the reaction proceeds well at room temperature, incubation at 37°C can increase the reaction rate.[1][10] Conversely, reactions can be performed at 4°C, often overnight, to ensure completion, particularly with sensitive biomolecules.[2][7][11]

  • Solvent: The reaction can be performed in various buffers, such as PBS, and is tolerant to the presence of organic co-solvents like DMSO or DMF, which are often used to dissolve hydrophobic DBCO reagents.[2][6] However, the choice of buffer can impact reaction kinetics, with some studies showing higher yields in DPBS compared to MES, Tris, or HEPES buffers.[12] It is crucial to avoid buffers containing sodium azide, as it will react with the DBCO group.[1][6][11]

  • Linker Length: For biomolecules, the length of the linker arm between the DBCO or azide group and the molecule of interest can affect reaction efficiency, likely due to steric hindrance.[7][13]

Experimental Protocols

Detailed methodologies are crucial for the successful application of DBCO-azide chemistry. Below are representative protocols for common applications.

General Protocol for DBCO-Azide Conjugation

This protocol outlines the basic steps for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule.

Materials:

  • DBCO-functionalized molecule

  • Azide-functionalized molecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Organic solvent (e.g., DMSO or DMF) if required to dissolve reagents

Procedure:

  • Prepare the azide-containing sample in the reaction buffer.

  • Dissolve the DBCO-functionalized molecule in a minimal amount of organic solvent (if necessary) before adding it to the reaction mixture. The final concentration of the organic solvent should be kept low (typically <10-20%) to avoid denaturation of proteins.[2][6]

  • Add the DBCO-functionalized molecule to the azide-containing sample. A molar excess of one reactant is often used to drive the reaction to completion. A common starting point is a 1.5 to 3-fold molar excess of the DBCO-conjugate to the azide-containing protein.[1] For labeling with a small molecule dye, a 2-4 fold molar excess of the azide-labeled dye can be used.[6]

  • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.[1][2] For larger molecules or when lower concentrations are used, longer incubation times (up to 24-48 hours) may be necessary.[1][13]

  • The reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in the characteristic absorbance of the DBCO group at around 310 nm.[2][6]

  • After the reaction is complete, the conjugate can be purified using methods such as size-exclusion chromatography, dialysis, or HPLC to remove any unreacted starting materials.[1][2][11]

Protocol for Labeling Proteins with DBCO-NHS Ester

This protocol describes the activation of a protein with a DBCO-NHS ester to introduce the DBCO moiety for subsequent reaction with an azide.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer like PBS)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare a stock solution of DBCO-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF.[2][6]

  • Add a 10- to 50-fold molar excess of the DBCO-NHS ester to the protein solution.[1] For a protein concentration of 5 mg/mL, a 10-fold molar excess is a good starting point.[1]

  • Incubate the reaction at room temperature for 1 hour.[2]

  • Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS ester.[7] Incubate for 15 minutes at room temperature.[2]

  • Remove the excess, unreacted DBCO-NHS ester using a desalting column or dialysis.[2]

  • The degree of DBCO incorporation can be determined by UV-Vis spectrophotometry.[1][2]

  • The DBCO-labeled protein is now ready for conjugation with an azide-functionalized molecule following the general protocol.

Protocol for Labeling Live Cells

This protocol details the metabolic labeling of cells with an azide-modified sugar, followed by detection with a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-labeled cells (metabolically labeled)

  • DBCO-functionalized detection reagent (e.g., fluorescent dye)

  • Cell culture medium

  • PBS (pH 7.4)

Procedure:

  • Wash the azide metabolically labeled cells twice with PBS.[10]

  • Prepare a working solution of the DBCO detection reagent in growth media. A typical starting concentration is 15 µM.[10]

  • Incubate the cells with the DBCO detection reagent solution for 1 hour at 37°C.[10]

  • Wash the cells three times with PBS to remove any unbound DBCO reagent.[10]

  • If high background is observed, an additional incubation in DBCO-free media for 1-2 hours can be performed.[10]

  • The labeled cells are now ready for analysis by microscopy or flow cytometry.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) provide clear visualizations of the processes involved in DBCO-azide chemistry.

SPAAC_Mechanism Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product DBCO DBCO (Dibenzocyclooctyne) Triazole Stable Triazole Adduct DBCO->Triazole + Azide Azide Azide->Triazole

Caption: The SPAAC reaction between DBCO and an azide forms a stable triazole.

Protein_Labeling_Workflow Workflow for Protein Labeling using DBCO-Azide Chemistry cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: Azide Partner cluster_step3 Step 3: Click Reaction Protein Protein (with primary amines) Activated_Protein DBCO-labeled Protein Protein->Activated_Protein + DBCO-NHS DBCO_NHS DBCO-NHS Ester Conjugate Protein Conjugate Activated_Protein->Conjugate + Azide-Molecule (SPAAC) Azide_Molecule Azide-functionalized Molecule (e.g., drug, dye) Azide_Molecule->Conjugate

Caption: A two-step workflow for conjugating a molecule to a protein via SPAAC.

Cell_Labeling_Workflow Workflow for Live Cell Labeling cluster_metabolic Metabolic Labeling cluster_detection Detection Cells Live Cells Labeled_Cells Cells with Azide Groups on Surface Glycans Cells->Labeled_Cells + Azide_Sugar Azide_Sugar Azide-modified Sugar Fluorescent_Cells Fluorescently Labeled Cells Labeled_Cells->Fluorescent_Cells + DBCO_Dye (SPAAC) DBCO_Dye DBCO-Fluorescent Dye DBCO_Dye->Fluorescent_Cells

References

The Strategic Advantage of Hydrophilicity: A Technical Guide to PEGylated DBCO Reagents in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. Dibenzocyclooctyne (DBCO) reagents have emerged as a cornerstone of copper-free click chemistry, enabling the robust linkage of molecules in complex biological systems. However, the inherent hydrophobicity of the DBCO core can present challenges in aqueous environments. This technical guide delves into the profound benefits of incorporating hydrophilic polyethylene glycol (PEG) chains into DBCO reagents, transforming them into superior tools for a myriad of applications, from drug delivery to diagnostics.

The integration of a PEG spacer into DBCO reagents is not a mere modification but a strategic enhancement that addresses fundamental challenges in bioconjugation. The hydrophilic nature of the PEG chain imparts a range of desirable properties, leading to more stable, soluble, and biocompatible conjugates.

Enhanced Aqueous Solubility: Overcoming the Hydrophobic Barrier

A primary advantage of PEGylated DBCO reagents is the significant improvement in their solubility in aqueous buffers, which are the standard for most biological experiments.[1][2][3] The repeating ethylene oxide units of the PEG chain are highly hydrophilic, effectively counteracting the hydrophobicity of the DBCO moiety.[2] This enhanced solubility prevents the precipitation of the reagent during conjugation reactions and allows for higher effective concentrations, leading to more efficient labeling.[2][4]

For instance, while many cyclooctyne reagents have poor water solubility, DBCO-PEG derivatives exhibit good solubility in aqueous solutions as well as in common organic solvents like DMSO and DMF.[1][2] This versatility in solubility simplifies the preparation of stock solutions and their dilution into reaction buffers.[4][5]

ReagentAqueous SolubilityOrganic Solvent Solubility
DBCO-PEG4-NHS EsterUp to 5.5 mM[4]Soluble in DMSO, DMF[4]
DBCO-PEG4-MaleimideUp to 6.6 mM[2]Soluble in DMSO, DMF[2]
DBCO-PEG NHS Ester (general)Soluble in regular aqueous solution[1]Soluble in DMSO[1]
DBCO-PEG-DBCOSoluble in water and aqueous buffer[6]Soluble in Chloroform, Methylene Chloride, DMF, DMSO[6]

Mitigating Aggregation and Enhancing Stability

The conjugation of hydrophobic molecules to proteins can often induce aggregation, leading to a loss of biological activity and potentially eliciting an immune response. The hydrophilic PEG chain acts as a shield, preventing the aggregation of biomolecules after conjugation.[4][5] Studies have shown that PEGylation can prevent protein precipitation by rendering aggregates soluble.[5] For example, the N-terminal attachment of a 20 kDa PEG moiety to Granulocyte-Colony Stimulating Factor (GCSF) was shown to prevent protein precipitation and slow the rate of aggregation.[5]

Furthermore, both DBCO and azide moieties are stable for extended periods, contributing to the long-term stability of the resulting conjugates.[7] DBCO-modified goat IgG, for instance, loses only about 3-5% of its reactivity toward azides over 4 weeks at 4°C or -20°C.[4]

Improving Biocompatibility and Reducing Immunogenicity

For in vivo applications, the biocompatibility of reagents is critical. The copper-free nature of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction using DBCO reagents is already a significant advantage over copper-catalyzed click chemistry, as it avoids the use of cytotoxic Cu(I) catalysts.[2][4] The addition of a PEG chain further enhances the biocompatibility of DBCO reagents.[8] PEG is well-known for its "stealth" properties, which can shield the conjugated molecule from the immune system, thereby reducing its immunogenicity.[9]

Studies have shown that DBCO-containing reagents, especially when PEGylated, exhibit low cytotoxicity. For example, Cyanine5 DBCO has been reported to have no apparent cytotoxicity or animal toxicity.[10]

CompoundCell LineAssayResult
DBCO-pDMAEMAnSW480, MCF-7Resazurin reduction assayEnhanced chemotherapeutic activity against azido glycan labeled cells.[11]
DBCO-Cy5--No apparent cytotoxicity or animal toxicity reported.[10]

Minimizing Steric Hindrance for Efficient Conjugation

The flexible and hydrophilic PEG spacer arm provides a physical separation between the DBCO group and the molecule to which it is attached. This separation minimizes steric hindrance, which can be a significant issue when conjugating bulky biomolecules.[9] The increased accessibility of the DBCO moiety allows for more efficient and rapid ligation to azide-containing molecules.[4]

Favorable Reaction Kinetics

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
DIBAC/DBCO~0.1 - 1.0[13][14]
BCN~0.01 - 0.1[13]
BARAC~1 - 10[13]

Note: The reaction rates can be influenced by the solvent and the specific structure of the reactants.[15] The reaction between azide-PEG4-acid and DBCO-PEG4-acid was found to have a k₂ of (2.1 ± 0.2) L mol⁻¹ s⁻¹ at 37 °C in PBS.[16]

Experimental Protocols

General Protocol for Protein Labeling with DBCO-PEG-NHS Ester

This protocol describes the labeling of a protein with primary amines (e.g., lysine residues) using a DBCO-PEG-NHS ester.

  • Reagent Preparation:

    • Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free and azide-free buffer (e.g., PBS, pH 7.2-8.0).[17]

    • Immediately before use, dissolve the DBCO-PEG-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mM.[18]

  • Labeling Reaction:

    • Add the DBCO-PEG-NHS ester solution to the protein solution. The molar excess of the DBCO reagent over the protein will depend on the protein concentration and the desired degree of labeling. For a protein concentration of 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.[4][18]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2][17]

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[18]

    • Remove the excess, unreacted DBCO reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.[4][17]

General Protocol for Copper-Free Click Chemistry Conjugation

This protocol outlines the reaction between a DBCO-labeled protein and an azide-containing molecule.

  • Reaction Setup:

    • Prepare the azide-containing molecule in a compatible reaction buffer (e.g., PBS).[4]

    • Add the DBCO-labeled protein to the azide-containing solution. A molar excess of 1.5 to 3 equivalents of one component is often used to drive the reaction to completion.[4]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 4-24 hours.[4][17] The reaction time can vary depending on the reactants and their concentrations. For smaller DBCO-PEGs (e.g., 5, 10 kDa), 4-12 hours is typical, while larger PEGs may require 12-24 hours.[4]

  • Purification:

    • If necessary, purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove any unreacted components.[4]

Protocol for Determining the Degree of Labeling (DOL)

The degree of labeling, or the number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry.[4][17]

  • Measure Absorbance:

    • Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309). The DBCO group has a characteristic absorbance maximum at approximately 309 nm.[17]

  • Calculate Protein Concentration:

    • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the DBCO group at 280 nm: Protein Concentration (M) = [A280 - (A309 * CF)] / ε_protein where:

      • CF is a correction factor (e.g., 0.90 for IgG).[17]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Degree of Labeling:

    • Calculate the DOL using the following formula: DOL = (A309 * ε_protein) / (A280_corrected * ε_DBCO) where:

      • A280_corrected is the absorbance at 280 nm corrected for the DBCO absorbance.

      • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (typically ~12,000 cm⁻¹M⁻¹).

Protocol for Assessing Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to infer cytotoxicity.[1][4][19]

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.[17]

  • Compound Treatment: Treat the cells with various concentrations of the DBCO reagent for a specified period.[1]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4][17]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[1][4]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1][4] The absorbance is proportional to the number of viable cells.

Analysis of Protein Aggregation by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution and can be used to detect the presence of protein aggregates.[20][21][22]

  • Sample Preparation: Prepare the protein conjugate solution at a suitable concentration (e.g., 1-2 mg/mL) in an appropriate buffer. It is crucial to use high-quality, filtered buffers to minimize dust and other contaminants.[20]

  • Measurement: Place the sample in a DLS instrument and allow it to equilibrate to the desired temperature. The instrument's laser illuminates the sample, and the scattered light fluctuations are measured.[21]

  • Data Analysis: The instrument's software analyzes the fluctuations in scattered light to determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic radius. The presence of larger particles (aggregates) will be evident in the size distribution profile.[22]

Visualizing the Process and Benefits

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G Bioconjugation Workflow with DBCO-PEG-NHS Ester cluster_reagents Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_conjugation Click Chemistry Protein Protein Mixing Mixing Protein->Mixing DBCO-PEG-NHS DBCO-PEG-NHS DBCO-PEG-NHS->Mixing Incubation Incubation Mixing->Incubation Purification Purification Incubation->Purification DBCO_Protein DBCO-Labeled Protein Purification->DBCO_Protein Click_Reaction SPAAC Reaction DBCO_Protein->Click_Reaction Azide_Molecule Azide-Molecule Azide_Molecule->Click_Reaction Final_Conjugate Final_Conjugate Click_Reaction->Final_Conjugate

Figure 1: A workflow diagram illustrating the key steps in bioconjugation.

SPAAC_Pathway Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO_Reagent DBCO (Dibenzocyclooctyne) Transition_State [3+2] Cycloaddition Transition State DBCO_Reagent->Transition_State Azide_Reagent Azide (-N3) Azide_Reagent->Transition_State Triazole_Product Stable Triazole Linkage Transition_State->Triazole_Product Spontaneous (No Catalyst)

Figure 2: The chemical pathway of the SPAAC (copper-free click chemistry) reaction.

PEG_Benefits Benefits of PEGylation on DBCO Reagents cluster_benefits Resulting Advantages DBCO_Core Hydrophobic DBCO Core PEGylated_DBCO DBCO-PEG Reagent DBCO_Core->PEGylated_DBCO PEG_Chain Hydrophilic PEG Chain PEG_Chain->PEGylated_DBCO Solubility Increased Aqueous Solubility PEGylated_DBCO->Solubility Stability Reduced Aggregation & Increased Stability PEGylated_DBCO->Stability Biocompatibility Improved Biocompatibility PEGylated_DBCO->Biocompatibility Efficiency Minimized Steric Hindrance PEGylated_DBCO->Efficiency

Figure 3: A logical diagram summarizing the key benefits of incorporating a PEG chain.

Conclusion

The incorporation of a hydrophilic PEG chain into DBCO reagents represents a significant advancement in the field of bioconjugation. This modification effectively addresses the inherent limitations of the hydrophobic DBCO core, resulting in reagents with enhanced aqueous solubility, reduced aggregation, improved biocompatibility, and minimized steric hindrance. For researchers in drug development, diagnostics, and fundamental biological research, PEGylated DBCO reagents offer a more robust and reliable tool for the precise and efficient construction of biomolecular conjugates, ultimately enabling the development of more effective therapeutics and more sensitive diagnostic tools.

References

An In-depth Technical Guide to DBCO-PEG24-acid in Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dibenzocyclooctyne-Poly(ethylene glycol)24-acid (DBCO-PEG24-acid), a versatile heterobifunctional linker, and its applications in the field of chemical biology. This document details its core properties, applications in bioconjugation, and provides experimental protocols and workflows for its use in areas such as antibody-drug conjugate (ADC) development, cell labeling, and proteomics.

Introduction to this compound

This compound is a key reagent in copper-free click chemistry, a bioorthogonal reaction that has revolutionized the way biomolecules are modified and studied. It features three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts specifically and efficiently with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This reaction is known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

  • Polyethylene Glycol (PEG)24: A 24-unit polyethylene glycol spacer. The hydrophilic nature of the PEG chain enhances the solubility of the molecule in aqueous buffers and reduces non-specific binding of conjugates. The length of the PEG linker can also influence the pharmacokinetic properties of the final conjugate, such as extending its plasma half-life.[1][2]

  • Carboxylic Acid (-COOH): A terminal functional group that allows for covalent attachment to primary amines on biomolecules, such as proteins, peptides, or antibodies, through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, such as using EDC and NHS.

Physicochemical and Reactivity Data

The unique properties of this compound make it a powerful tool for creating stable and well-defined bioconjugates. Below is a summary of its key characteristics and reactivity data.

PropertyValue/DescriptionSource(s)
Molecular Formula C70H116N2O28[3]
Purity Typically >95%[4]
Appearance Off-white to light yellow oil
Solubility Soluble in DMSO, DMF, and aqueous buffers with optimization[5]
DBCO-Azide Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[6]
Reaction Conditions Aqueous buffers, physiological pH and temperature[7]
Reaction Speed Fast, typically complete within 1-4 hours at room temperature[8]
Second-Order Rate Constant (DBCO with benzyl azide) ~0.1 M⁻¹s⁻¹[9]
Carboxylic Acid Reactivity Forms stable amide bonds with primary amines[3]
Activation Method Commonly activated with EDC and NHS or sulfo-NHS[10]

Core Applications in Chemical Biology

The versatility of this compound has led to its widespread adoption in various chemical biology applications.

Antibody-Drug Conjugate (ADC) Development

This compound is an important linker for the construction of ADCs, which are targeted therapeutics that deliver potent cytotoxic drugs to cancer cells. The PEG24 linker can improve the pharmacokinetic profile of the ADC, leading to a longer half-life and better tumor suppression.[1]

Workflow for ADC Synthesis using this compound:

ADC_Synthesis_Workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Antibody cluster_click Click Chemistry with Drug DBCO_PEG24_Acid This compound EDC_NHS EDC, NHS DBCO_PEG24_Acid->EDC_NHS Activated_DBCO DBCO-PEG24-NHS ester EDC_NHS->Activated_DBCO Antibody Antibody with primary amines Activated_DBCO->Antibody Amide bond formation Activated_DBCO->Antibody DBCO_Antibody DBCO-functionalized Antibody Azide_Drug Azide-modified Drug Payload DBCO_Antibody->Azide_Drug SPAAC DBCO_Antibody->Azide_Drug ADC Antibody-Drug Conjugate (ADC)

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Cell Labeling and Tracking

This compound can be used to label the surface of living cells for imaging and tracking studies. This is often achieved through metabolic labeling, where cells are cultured with an azide-modified sugar that is incorporated into cell surface glycans. The azide groups can then be specifically targeted with a DBCO-functionalized probe.

Workflow for Metabolic Cell Labeling and Detection:

Metabolic_Labeling_Workflow Azide_Sugar Azide-modified Sugar (e.g., Ac4ManNAz) Cell_Culture Cell Culture Azide_Sugar->Cell_Culture Metabolic Incorporation Azide_Labeled_Cell Cell with Azide-labeled Surface Glycans DBCO_Probe DBCO-PEG24-Fluorophore Azide_Labeled_Cell->DBCO_Probe SPAAC Reaction Labeled_Cell Fluorescently Labeled Cell

Workflow for Metabolic Cell Labeling and Detection.
Chemical Proteomics

In chemical proteomics, this compound can be used to enrich and identify proteins that have been metabolically labeled with an azide-containing amino acid analog. This allows for the study of protein synthesis, post-translational modifications, and protein-protein interactions.[11]

Workflow for Proteomic Analysis using Bioorthogonal Labeling:

Proteomics_Workflow Metabolic_Labeling Metabolic Labeling of Cells with Azide-Amino Acid Cell_Lysis Cell Lysis and Protein Extraction Metabolic_Labeling->Cell_Lysis Click_Reaction Click Reaction with DBCO-PEG24-Biotin Cell_Lysis->Click_Reaction Streptavidin_Enrichment Streptavidin Affinity Purification Click_Reaction->Streptavidin_Enrichment Proteolysis On-bead Tryptic Digestion Streptavidin_Enrichment->Proteolysis LC_MS LC-MS/MS Analysis Proteolysis->LC_MS Data_Analysis Protein Identification and Quantification LC_MS->Data_Analysis

References

Methodological & Application

Application Notes and Protocols: Conjugation of DBCO-PEG24-acid to a Primary Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of DBCO-PEG24-acid to a primary amine-containing molecule. This procedure is widely applicable in bioconjugation, drug delivery, and molecular imaging for the creation of well-defined bioconjugates. The protocol is based on the well-established carbodiimide chemistry, which facilitates the formation of a stable amide bond between a carboxylic acid and a primary amine.

Introduction

Dibenzocyclooctyne (DBCO) reagents are instrumental in copper-free click chemistry, a bioorthogonal reaction that enables the specific and efficient ligation of molecules in complex biological environments.[1][2] this compound is a heterobifunctional linker that incorporates a DBCO moiety for subsequent azide-alkyne cycloaddition and a terminal carboxylic acid. The polyethylene glycol (PEG) spacer enhances solubility in aqueous buffers and reduces steric hindrance.[3][4]

The conjugation of the carboxylic acid group of this compound to a primary amine is typically achieved through the use of carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[5] This two-step process first activates the carboxylic acid to form a semi-stable NHS ester, which then readily reacts with a primary amine to form a stable amide bond.[5]

Chemical Reaction Pathway

The conjugation process involves the activation of the carboxylic acid on the this compound with EDC and NHS, followed by the nucleophilic attack of the primary amine to form a stable amide linkage.

Reaction_Pathway cluster_activation Activation Step cluster_conjugation Conjugation Step DBCO_Acid DBCO-PEG24-COOH Activated_Ester DBCO-PEG24-NHS Ester DBCO_Acid->Activated_Ester + EDC/NHS EDC_NHS EDC / NHS Conjugate DBCO-PEG24-CO-NH-R (Final Conjugate) Activated_Ester->Conjugate + R-NH2 Primary_Amine R-NH2 (Primary Amine)

Caption: Chemical reaction pathway for the conjugation of this compound to a primary amine using EDC/NHS chemistry.

Experimental Protocols

This section provides a detailed protocol for the conjugation of this compound to a primary amine-containing molecule, such as a protein, peptide, or small molecule.

Materials and Equipment

Reagents:

  • This compound

  • Molecule with a primary amine (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 20 mM HEPES buffer. Avoid buffers containing primary amines like Tris or glycine.[5][6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Purification supplies (e.g., dialysis cassettes, size-exclusion chromatography columns)

Equipment:

  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Reaction tube rotator or shaker

  • pH meter

  • Spectrophotometer (for concentration determination)

  • HPLC or FPLC system (for purification and analysis)

Step-by-Step Conjugation Protocol

The following protocol outlines the in-situ activation of this compound and subsequent conjugation to a primary amine.

Caption: Experimental workflow for the conjugation of this compound to a primary amine.

Detailed Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.[6]

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Dissolve the primary amine-containing molecule in the chosen reaction buffer at a suitable concentration (e.g., 1-10 mg/mL for proteins).

  • Activation of this compound:

    • In a separate microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add a 1.2 to 1.5-fold molar excess of EDC and NHS (or sulfo-NHS) to the this compound.[5] For example, for 1 µmol of this compound, add 1.2-1.5 µmol of EDC and 1.2-1.5 µmol of NHS.

    • Vortex briefly to mix and incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated DBCO-PEG24-NHS ester solution to the solution of the primary amine-containing molecule.

    • The molar ratio of this compound to the amine-containing molecule should be optimized for the specific application. A molar excess of the DBCO reagent (e.g., 5 to 20-fold for proteins) is often used.[5]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted NHS esters, add a quenching buffer to a final concentration of 20-50 mM (e.g., add Tris-HCl or hydroxylamine).

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted DBCO reagent and byproducts by dialysis against the appropriate buffer, or by using size-exclusion chromatography (e.g., a desalting column).

  • Characterization and Storage:

    • Characterize the final conjugate to determine the degree of labeling. This can be achieved by various methods such as UV-Vis spectroscopy (measuring absorbance at 280 nm for protein and ~309 nm for DBCO), HPLC, or mass spectrometry.[1][7]

    • Store the purified DBCO-PEG24-amine conjugate at -20°C or -80°C for long-term stability.

Quantitative Data Summary

The efficiency of the conjugation reaction can be influenced by several factors, including the concentration of reactants, pH, and temperature. The following table summarizes typical reaction parameters.

ParameterRecommended RangeNotes
Molar Ratio (this compound : Amine) 5:1 to 20:1The optimal ratio should be determined empirically for each specific molecule.
Molar Ratio (EDC/NHS : this compound) 1.2:1 to 1.5:1A slight excess of activating agents ensures efficient conversion to the NHS ester.
Reaction pH 7.2 - 8.0A neutral to slightly basic pH is optimal for the reaction of NHS esters with primary amines.
Reaction Temperature Room Temperature or 4°CLower temperatures can be used to minimize degradation of sensitive molecules.[7]
Reaction Time 2 hours to OvernightLonger incubation times may increase conjugation efficiency.[7]
Typical Conjugation Efficiency 30 - 80%Efficiency can vary significantly depending on the specific reactants and conditions.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive EDC or NHS due to hydrolysis.- Use fresh, high-quality EDC and NHS. Store desiccated at -20°C.
- Presence of primary amines in the buffer (e.g., Tris).- Use a non-amine-containing buffer such as PBS or HEPES.
- Suboptimal pH of the reaction buffer.- Ensure the reaction buffer pH is between 7.2 and 8.0.
Precipitation of Reactants - Low solubility of the amine-containing molecule or the DBCO reagent.- Adjust the buffer composition or add a small amount of a water-miscible organic co-solvent like DMSO or DMF.
Degradation of the Amine-Containing Molecule - Instability at the reaction temperature or pH.- Perform the reaction at a lower temperature (4°C) and for a shorter duration.

Conclusion

The protocol described provides a robust and versatile method for the conjugation of this compound to primary amines. By carefully controlling the reaction conditions and optimizing the stoichiometry of the reactants, researchers can achieve efficient and specific labeling of a wide range of molecules. This enables the subsequent use of these DBCO-modified molecules in copper-free click chemistry applications for the assembly of complex bioconjugates.

References

Application Notes and Protocols for DBCO-PEG24-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent, offering a targeted approach to cancer therapy. The linker technology connecting the antibody and the payload is a critical determinant of an ADC's efficacy, stability, and pharmacokinetic profile. DBCO-PEG24-acid is a high-purity, heterobifunctional linker that plays a pivotal role in the synthesis of next-generation ADCs through copper-free click chemistry.

This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs. The dibenzocyclooctyne (DBCO) group facilitates a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-modified payloads. The long-chain polyethylene glycol (PEG) spacer (PEG24) enhances the hydrophilicity of the ADC, which can mitigate aggregation, improve pharmacokinetics, and potentially lead to higher drug-to-antibody ratios (DAR) without compromising stability. The terminal carboxylic acid enables straightforward conjugation to amine residues on the antibody, such as lysine, through the formation of a stable amide bond.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for its effective application in ADC development.

PropertyValueReference
Molecular Formula C70H116N2O28[1](--INVALID-LINK--)
Molecular Weight 1433.67 g/mol [1](--INVALID-LINK--)
Appearance Off-white to light yellow oil[1](--INVALID-LINK--)
Solubility Soluble in DMSO, DMF, water[1](--INVALID-LINK--)
Purity ≥95%[1](--INVALID-LINK--)
Storage Conditions -20°C[1](--INVALID-LINK--)

Key Advantages of this compound in ADC Development

The unique structural features of this compound offer several advantages in the design and synthesis of ADCs.

FeatureAdvantage
Copper-Free Click Chemistry The DBCO group reacts efficiently with azides without the need for a cytotoxic copper catalyst, making the process biocompatible and suitable for sensitive biological molecules.[2](--INVALID-LINK--)
Enhanced Hydrophilicity The long PEG24 chain increases the water solubility of the ADC, which can help to prevent aggregation, a common issue with hydrophobic payloads, and improve the overall pharmacokinetic profile.[3](--INVALID-LINK--)
Improved Pharmacokinetics The hydrophilic PEG spacer can shield the hydrophobic payload, potentially reducing clearance rates and extending the plasma half-life of the ADC.[4](--INVALID-LINK--)
Site-Specific Conjugation Potential When combined with site-specific antibody modification techniques to introduce an azide, the DBCO linker allows for the generation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
Stable Amide Bond The terminal carboxylic acid reacts with antibody lysine residues in the presence of coupling agents to form a highly stable amide bond, ensuring linker integrity in circulation.

Experimental Protocols

Detailed methodologies for the key experiments involved in the synthesis and characterization of an ADC using this compound are provided below.

Protocol 1: Antibody Modification with DBCO-PEG24-NHS Ester

This protocol describes the activation of this compound to an NHS ester and its subsequent conjugation to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of DBCO-PEG24-NHS Ester:

    • Dissolve this compound, NHS, and DCC (or EDC) in anhydrous DMF at a molar ratio of 1:1.2:1.2.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the crude DBCO-PEG24-NHS ester can be used directly or purified by chromatography.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the DBCO-PEG24-NHS ester in a minimal amount of anhydrous DMSO.

    • Add a 5-20 fold molar excess of the DBCO-PEG24-NHS ester solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography or using a desalting column equilibrated with the desired storage buffer.

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • The degree of labeling (linker-to-antibody ratio) can be estimated by methods such as MALDI-TOF mass spectrometry or Hydrophobic Interaction Chromatography (HIC).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the conjugation of the DBCO-modified antibody with an azide-functionalized cytotoxic payload.

Materials:

  • DBCO-modified antibody from Protocol 1

  • Azide-functionalized cytotoxic payload

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC-HPLC, HIC)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO).

    • Add a 1.5-5 fold molar excess of the azide-payload to the DBCO-modified antibody solution.

    • The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal time and temperature may need to be determined empirically.

  • Purification of the ADC:

    • Purify the resulting ADC to remove the unreacted payload and any aggregates using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as HIC-HPLC, reverse-phase HPLC (RP-HPLC) after reduction, or mass spectrometry.[5](--INVALID-LINK--)

    • Aggregation Analysis: Assess the level of aggregation using size-exclusion chromatography (SEC-HPLC).[6](--INVALID-LINK--)

    • Purity: Analyze the purity of the ADC by SDS-PAGE and SEC-HPLC.

    • Binding Affinity: Confirm that the conjugation process has not compromised the antibody's binding to its target antigen using ELISA or surface plasmon resonance (SPR).

Protocol 3: In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of the ADC in plasma, focusing on linker stability and payload release.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Incubator at 37°C

  • Analytical methods for ADC and free payload quantification (e.g., ELISA, LC-MS)

Procedure:

  • Incubation:

    • Spike the ADC into plasma at a final concentration of 100 µg/mL.

    • Incubate the plasma samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

    • Immediately store the aliquots at -80°C until analysis.

  • Analysis:

    • Intact ADC Quantification: Measure the concentration of the intact ADC at each time point using an ELISA that detects both the antibody and the payload.

    • Free Payload Quantification: Precipitate the plasma proteins and analyze the supernatant for the presence of the free payload using a sensitive LC-MS/MS method.[1](--INVALID-LINK--)

  • Data Interpretation:

    • Calculate the percentage of intact ADC remaining over time to determine its plasma half-life.

    • Quantify the rate of payload release to assess the linker's stability.

Quantitative Data Summary

The following tables provide illustrative quantitative data that may be expected when using this compound in ADC development. This data is representative and based on typical outcomes for ADCs with long PEG linkers, as specific data for this compound is not extensively published.

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) and Aggregation Data

Linker-PayloadMolar Excess of LinkerAverage DAR (by HIC)% Monomer (by SEC)
DBCO-PEG24-DrugX5:13.8>98%
DBCO-PEG24-DrugX10:16.2>95%
DBCO-PEG24-DrugY5:13.5>97%
DBCO-PEG24-DrugY10:15.9>94%

Table 2: Illustrative In Vitro Cytotoxicity Data

ADC ConstructTarget Cell Line (Antigen-Positive) IC50 (nM)Control Cell Line (Antigen-Negative) IC50 (nM)
anti-Her2-PEG24-DrugX0.5>1000
Isotype-PEG24-DrugX>1000>1000
anti-EGFR-PEG24-DrugY1.2>1000
Isotype-PEG24-DrugY>1000>1000

Table 3: Illustrative In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Unconjugated Antibody1025
anti-Her2-PEG24-DrugX385
anti-Her2-PEG24-DrugX160

Visualizations

The following diagrams illustrate key processes in ADC development using this compound.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_activation Linker Activation cluster_conjugation1 Amide Bond Formation cluster_payload_prep Payload Preparation cluster_conjugation2 SPAAC Reaction mAb Monoclonal Antibody mAb_DBCO Antibody-DBCO Conjugate mAb->mAb_DBCO Lysine Conjugation DBCO_acid This compound NHS_ester DBCO-PEG24-NHS Ester DBCO_acid->NHS_ester NHS/EDC ADC Antibody-Drug Conjugate (ADC) mAb_DBCO->ADC Click Chemistry Payload_N3 Azide-Payload

Caption: Workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment cluster_internalization Internalization & Payload Release cluster_action Cytotoxic Action ADC_circ ADC Tumor_cell Tumor Cell (Antigen+) ADC_circ->Tumor_cell Targeting ADC_bound ADC-Antigen Complex Tumor_cell->ADC_bound Binding Endosome Endosome ADC_bound->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_released Released Payload Lysosome->Payload_released Linker Cleavage/ Degradation Apoptosis Apoptosis Payload_released->Apoptosis Induces Cell Death

Caption: General mechanism of action for an ADC.

References

Application Notes and Protocols: DBCO-PEG24-acid for Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG24-acid is a valuable tool for the targeted labeling of cell surfaces. This reagent consists of a dibenzocyclooctyne (DBCO) group, a hydrophilic 24-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The DBCO group allows for a highly specific and efficient reaction with azide-functionalized molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction, often referred to as "click chemistry," proceeds readily in biological systems without the need for a toxic copper catalyst, making it ideal for use with living cells.[1][][3][]

The PEG spacer enhances the water solubility and biocompatibility of the molecule, while the carboxylic acid provides a versatile handle for conjugation to other molecules of interest, such as fluorescent dyes, biotin, or therapeutic agents, which are not the primary focus of this direct cell-surface labeling protocol but represent a key downstream application.[5][6]

The primary strategy for labeling cell surfaces with this compound involves a two-step process. First, cells are metabolically labeled with an azide-containing sugar, such as N-azidoacetylmannosamine (ManNAz) or its peracetylated form (Ac4ManNAz).[7][8][9][10][11][12] These unnatural sugars are processed by the cell's own biosynthetic machinery and incorporated into cell surface glycans, effectively displaying azide groups on the cell surface.[9][10] Subsequently, the this compound is introduced and specifically reacts with these azide groups, resulting in the covalent attachment of the this compound to the cell surface.[7][8] This targeted labeling approach has numerous applications in biomedical research and drug development, including in vitro and in vivo cell imaging, targeted drug delivery, and the study of cell surface interactions.[7][8][13][14]

Key Experimental Data

The following tables summarize typical quantitative parameters for cell surface labeling using this compound. Note that optimal conditions may vary depending on the specific cell type and experimental goals.

Table 1: Metabolic Azide Labeling of Cells

ParameterTypical RangeNotes
Azido SugarAc4ManNAz, ManNAzAc4ManNAz is more cell-permeable.
Concentration25 - 100 µMHigher concentrations can be cytotoxic.
Incubation Time24 - 72 hoursAllows for sufficient metabolic incorporation.
Cell Density1 x 10^5 to 5 x 10^5 cells/mLShould be optimized for the specific cell line.

Table 2: this compound Labeling of Azide-Modified Cells

ParameterTypical RangeNotes
This compound Concentration10 - 50 µMHigher concentrations may be used for shorter incubation times.
Incubation Time30 minutes - 2 hoursReaction is typically rapid.
TemperatureRoom Temperature or 37°CReaction proceeds efficiently at both temperatures.
Reaction BufferPBS or cell culture mediumShould be free of azide-containing components.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with Azido Sugars

This protocol describes the introduction of azide groups onto the cell surface glycans.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • N-azidoacetylmannosamine-tetraacetylated (Ac4ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution (e.g., 10 mM).

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 50 µM).

  • Incubation: Incubate the cells with the Ac4ManNAz-containing medium for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Washing: Gently wash the cells three times with PBS to remove any unincorporated azido sugar. The cells are now ready for labeling with this compound.

Protocol 2: Cell Surface Labeling with this compound

This protocol describes the "click" reaction between the azide-modified cells and this compound.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO or DMF

  • PBS or other suitable azide-free buffer

Procedure:

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 3.5 mM).[15]

  • Dilution: Dilute the this compound stock solution in PBS or cell culture medium to the desired final concentration (e.g., 20 µM).[16]

  • Labeling Reaction: Add the diluted this compound solution to the azide-labeled cells.

  • Incubation: Incubate the cells for 1 hour at 37°C.[16]

  • Washing: Gently wash the cells three times with PBS to remove any unreacted this compound.

  • Analysis: The labeled cells can now be analyzed by methods such as flow cytometry or fluorescence microscopy if a fluorescently tagged DBCO reagent was used, or further functionalized via the terminal carboxylic acid.

Visualizations

Metabolic_Labeling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus Ac4ManNAz Ac4ManNAz Ac4ManNAz_cyto Ac4ManNAz Ac4ManNAz->Ac4ManNAz_cyto Uptake ManNAz ManNAz Ac4ManNAz_cyto->ManNAz Esterase Cleavage SialicAcid_Azide Azido-Sialic Acid ManNAz->SialicAcid_Azide Sialic Acid Biosynthesis Glycoprotein_Azide Azide-labeled Glycoprotein SialicAcid_Azide->Glycoprotein_Azide Glycosylation CellSurface Cell Surface Glycan with Azide Glycoprotein_Azide->CellSurface Transport to Cell Surface

Caption: Metabolic pathway for incorporating azido sugars into cell surface glycans.

Experimental_Workflow start Start: Culture Cells metabolic_labeling 1. Metabolic Labeling with Ac4ManNAz (24-72 hours) start->metabolic_labeling wash1 Wash (3x with PBS) metabolic_labeling->wash1 dbco_labeling 2. Labeling with this compound (30-60 minutes) wash1->dbco_labeling wash2 Wash (3x with PBS) dbco_labeling->wash2 analysis 3. Downstream Analysis (e.g., Flow Cytometry, Microscopy) wash2->analysis end End analysis->end

Caption: Experimental workflow for cell surface labeling using this compound.

References

Application Notes and Protocols for DBCO-PEG24-Acid in Fluorescent Dye Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to biomolecules is a cornerstone of modern biological research and drug development, enabling the visualization and tracking of proteins, antibodies, and other targets of interest. Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for these conjugations due to its high efficiency, specificity, and biocompatibility. This application note provides detailed protocols for the use of DBCO-PEG24-acid, a high-quality linker, for the fluorescent labeling of biomolecules.

This compound contains a dibenzocyclooctyne (DBCO) group, which reacts selectively with azide-modified molecules without the need for a cytotoxic copper catalyst. The terminal carboxylic acid on the linker allows for its conjugation to primary amines on biomolecules, such as the lysine residues of antibodies, through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The long polyethylene glycol (PEG24) spacer enhances the water solubility of the DBCO moiety and the resulting conjugate, while also providing spatial separation between the biomolecule and the fluorescent dye, which can help to preserve the biomolecule's function.

These protocols will guide the user through the activation of this compound, its conjugation to a model protein (antibody), the subsequent click chemistry reaction with an azide-modified fluorescent dye, and the characterization of the final fluorescently labeled biomolecule.

Materials and Reagents

  • This compound

  • Antibody or other amine-containing biomolecule

  • Azide-modified fluorescent dye

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Spectrophotometer (UV-Vis)

  • SDS-PAGE and/or Size-Exclusion Chromatography (SEC) system for analysis

Experimental Protocols

Protocol 1: Two-Step Conjugation of Biomolecules using this compound

This protocol first involves the activation of the carboxylic acid on this compound with EDC and NHS to create an amine-reactive NHS ester. This activated linker is then reacted with the primary amines of the biomolecule.

1.1 Activation of this compound with EDC/NHS:

  • Equilibrate EDC and NHS (or Sulfo-NHS) to room temperature before opening.

  • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.

  • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer (pH 6.0).

  • To activate the this compound, mix the reagents in the following order in a microcentrifuge tube:

    • This compound solution

    • EDC solution (a 1.5 to 2-fold molar excess over this compound is recommended)

    • NHS or Sulfo-NHS solution (a 1.5 to 2-fold molar excess over this compound is recommended)

  • Incubate the reaction for 15-30 minutes at room temperature.

1.2 Conjugation of Activated DBCO-PEG24-NHS Ester to a Biomolecule (e.g., Antibody):

  • Prepare the antibody in Coupling Buffer (PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Add the freshly activated DBCO-PEG24-NHS ester solution to the antibody solution. A 10- to 20-fold molar excess of the activated linker to the antibody is recommended as a starting point, but this should be optimized for your specific application.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Remove the excess, unreacted DBCO linker using a spin desalting column equilibrated with Coupling Buffer.

Protocol 2: Copper-Free Click Chemistry Reaction

This protocol describes the conjugation of the DBCO-labeled biomolecule with an azide-modified fluorescent dye.

  • Prepare a stock solution of the azide-modified fluorescent dye in anhydrous DMF or DMSO.

  • To the purified DBCO-labeled biomolecule from Protocol 1, add the azide-modified fluorescent dye. A 2- to 4-fold molar excess of the azide-dye to the DBCO-labeled biomolecule is recommended.[1]

  • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.[1]

  • The fluorescently labeled biomolecule is now ready for purification.

Protocol 3: Purification and Characterization of the Fluorescently Labeled Biomolecule

3.1 Purification:

  • Purify the fluorescently labeled biomolecule from excess, unreacted dye using size-exclusion chromatography (SEC) or dialysis.[2]

  • For SEC, use a resin with an appropriate molecular weight cutoff for your biomolecule.

  • For dialysis, use a membrane with an appropriate molecular weight cutoff and dialyze against PBS at 4°C with several buffer changes.

3.2 Characterization - Determination of the Degree of Labeling (DOL):

The Degree of Labeling (DOL), which is the average number of dye molecules per biomolecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the fluorescent dye (A_max_dye).

  • Calculate the concentration of the biomolecule, correcting for the absorbance of the dye at 280 nm:

    Biomolecule Concentration (M) = [A280 - (A_max_dye × CF)] / ε_biomolecule

    Where:

    • CF is the correction factor for the dye's absorbance at 280 nm (A280 / A_max_dye for the free dye).

    • ε_biomolecule is the molar extinction coefficient of the biomolecule at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • Calculate the concentration of the fluorescent dye:

    Dye Concentration (M) = A_max_dye / ε_dye

    Where:

    • ε_dye is the molar extinction coefficient of the fluorescent dye at its maximum absorbance wavelength.

  • Calculate the DOL:

    DOL = Dye Concentration / Biomolecule Concentration

3.3 Characterization - Purity Analysis:

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will show an increase in the molecular weight of the biomolecule. The gel can be visualized for protein by Coomassie staining and for the fluorescent dye by fluorescence imaging.

  • Size-Exclusion Chromatography (SEC): SEC can be used to assess the purity and aggregation of the conjugate.

Data Presentation

Table 1: Recommended Molar Excess Ratios for Conjugation Reactions

Reaction StepReagentRecommended Molar ExcessNotes
This compound Activation EDC1.5 - 2-fold over this compoundUse freshly prepared solutions.
NHS or Sulfo-NHS1.5 - 2-fold over this compoundSulfo-NHS enhances water solubility.
Biomolecule Labeling Activated DBCO-PEG24-NHS10 - 20-fold over biomoleculeThis ratio should be optimized for the desired DOL.
Click Chemistry Azide-Modified Fluorescent Dye2 - 4-fold over DBCO-labeled biomoleculeEnsure complete reaction of the DBCO groups.[1]

Table 2: Spectral Properties of Common Azide-Modified Fluorescent Dyes

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
FAM Azide494520≥ 60,000[3]0.92
Cy3 Azide550570150,0000.15
Cy5 Azide649670250,0000.20
Alexa Fluor 488 Azide49551973,0000.92[4]
Alexa Fluor 555 Azide555565155,0000.10[4]
Alexa Fluor 647 Azide650668270,0000.33[4]
DyLight 488 Azide49351870,000[5]0.90
DyLight 550 Azide562576150,000[5]0.10
DyLight 650 Azide652672250,000[5]0.20

Note: Quantum yield values can vary depending on the conjugation partner and the local environment.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_click Click Chemistry cluster_final Purification & Analysis prep_ab Prepare Antibody in Amine-Free Buffer conjugate_ab Conjugate Activated DBCO to Antibody prep_ab->conjugate_ab prep_dbco Dissolve this compound in DMF/DMSO activate_dbco Activate this compound with EDC/NHS prep_dbco->activate_dbco prep_edc_nhs Dissolve EDC & NHS in Activation Buffer prep_edc_nhs->activate_dbco prep_dye Dissolve Azide-Dye in DMF/DMSO click_reaction React DBCO-Antibody with Azide-Dye prep_dye->click_reaction activate_dbco->conjugate_ab quench1 Quench Reaction conjugate_ab->quench1 purify1 Purify DBCO-Antibody (Desalting Column) quench1->purify1 purify1->click_reaction purify2 Purify Final Conjugate (SEC/Dialysis) click_reaction->purify2 analyze Characterize Conjugate (DOL, SDS-PAGE, SEC) purify2->analyze

Caption: Workflow for fluorescent dye conjugation using this compound.

signaling_pathway cluster_activation Step 1: Activation cluster_labeling Step 2: Biomolecule Labeling cluster_click Step 3: Click Reaction dbco_acid This compound (Carboxylic Acid) activated_dbco DBCO-PEG24-NHS Ester (Amine-Reactive) dbco_acid->activated_dbco + edc_nhs EDC / NHS edc_nhs->activated_dbco dbco_antibody DBCO-Labeled Antibody activated_dbco->dbco_antibody + antibody Antibody (Primary Amines) antibody->dbco_antibody final_conjugate Fluorescently Labeled Antibody dbco_antibody->final_conjugate + azide_dye Azide-Fluorescent Dye azide_dye->final_conjugate

Caption: Chemical pathway for this compound mediated fluorescent labeling.

References

Application Notes and Protocols for Labeling Proteins with DBCO-PEG24-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins with DBCO-PEG24-acid, a valuable tool for bioorthogonal chemistry applications. This reagent enables the attachment of a dibenzocyclooctyne (DBCO) moiety to a protein of interest via a long, flexible, and hydrophilic polyethylene glycol (PEG) spacer. The DBCO group can then specifically react with azide-tagged molecules in a copper-free click chemistry reaction, allowing for the precise and stable conjugation of proteins to other biomolecules, imaging agents, or drug delivery systems.

Introduction

This compound is a bifunctional linker that contains a carboxylic acid group and a DBCO group, separated by a 24-unit PEG spacer. The carboxylic acid can be activated to react with primary amines (e.g., the side chain of lysine residues or the N-terminus) on the surface of a protein, forming a stable amide bond. The DBCO moiety is a strained alkyne that undergoes a rapid and highly specific strain-promoted alkyne-azide cycloaddition (SPAAC) with azides, a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst. This two-step labeling strategy allows for the site-specific or stochastic labeling of proteins for a wide range of applications, including proteomics, drug targeting, and the study of protein-protein interactions.

Data Presentation

The following tables summarize typical quantitative data associated with protein labeling using DBCO reagents. Please note that specific results will vary depending on the protein, buffer conditions, and purification methods used.

ParameterAntibody (IgG)CommentSource
Purification Method DialysisDialysis was found to be more effective at removing excess DBCO reagent while maintaining high protein recovery compared to desalting columns.[1]
Protein Recovery ~94.6%High protein recovery can be achieved with appropriate purification methods. Significant protein loss was observed with repeated desalting steps.[1]
Excess Reagent Removal ~86.8%Efficient removal of unreacted DBCO reagent is crucial to prevent interference in downstream applications.[1]
ParameterValueConditionsSource
Reactivity Loss Over Time 3-5%DBCO-modified goat IgG stored at 4°C or -20°C for 4 weeks.[2]
Storage Recommendations -20°C for long-term storage. Avoid azide- and thiol-containing buffers.DBCO-functionalized antibodies can be stored for up to a month, though reactivity may decrease over time.[2][3]

Experimental Protocols

This protocol describes a general method for labeling a protein with this compound and subsequent purification. Optimization of the molar excess of the labeling reagent and reaction times may be necessary for specific proteins.

Materials
  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., dialysis cassette with appropriate molecular weight cutoff, size-exclusion chromatography column)

Experimental Workflow Diagram

G cluster_0 Protein Preparation cluster_1 Labeling Reagent Preparation cluster_2 Labeling Reaction cluster_3 Purification cluster_4 Characterization & Storage prep Prepare Protein Solution in Amine-Free Buffer reagent_prep Activate this compound with EDC and NHS in DMSO reaction Incubate Protein with Activated this compound reagent_prep->reaction Add activated reagent to protein solution quench Quench Reaction with Tris Buffer reaction->quench After incubation purify Purify Labeled Protein (e.g., Dialysis) quench->purify characterize Characterize Degree of Labeling and Protein Concentration purify->characterize store Store Labeled Protein at -20°C or -80°C characterize->store G cluster_0 cluster_1 cluster_2 ligand Ligand gpcr GPCR (DBCO-Labeled) ligand->gpcr Binding g_protein G-Protein gpcr->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling second_messenger->downstream

References

Activation of DBCO-PEG24-Acid with EDC and NHS for Bioconjugation Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the activation of DBCO-PEG24-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This procedure creates a stable N-hydroxysuccinimidyl (NHS) ester of the DBCO-PEG24 linker. The resulting DBCO-PEG24-NHS ester is a crucial reagent for bioconjugation, enabling the covalent attachment of the DBCO moiety to primary amine groups on biomolecules such as proteins, antibodies, and peptides. The incorporated dibenzocyclooctyne (DBCO) group is then available for highly specific and efficient copper-free click chemistry reactions with azide-functionalized molecules. This two-step approach is fundamental in various applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced cellular imaging probes.[1][] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, improving the accessibility of the reactive groups.[3][4]

Principle of the Reaction

The activation of the carboxylic acid on this compound proceeds via a two-step mechanism facilitated by EDC and NHS.[5]

  • EDC Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[5]

  • NHS Ester Formation: N-hydroxysuccinimide (NHS) reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate can then be reliably reacted with primary amines.[5][6]

The resulting DBCO-PEG24-NHS ester can be isolated or used in situ to react with primary amines (-NH2) on a target biomolecule, forming a stable amide bond. This process is most efficient at a neutral to slightly basic pH (7.2-8.5).[][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the activation and subsequent conjugation reactions.

Table 1: Recommended Reagent Concentrations and Molar Ratios for this compound Activation

ParameterAqueous ProtocolOrganic Solvent Protocol
This compound 1-10 mM10-50 mM
EDC 1.5 - 2 molar equivalents1.2 - 2 molar equivalents
NHS 1.5 - 2 molar equivalents1.2 - 2 molar equivalents
pH (Aqueous) Activation: 4.5 - 6.0N/A
Solvent MES BufferAnhydrous DMF or DCM

Table 2: Reaction Conditions for Activation and Conjugation

ParameterActivationConjugation (to Amine)Copper-Free Click Reaction
Temperature Room TemperatureRoom Temperature or 4°C4°C to 37°C
Reaction Time 15 - 60 minutes30 minutes - 4 hours4 - 24 hours
pH 4.5 - 6.0 (Aqueous)7.2 - 8.5 (Aqueous)7.0 - 8.5 (Aqueous)
Recommended Buffer MESPBS or BicarbonatePBS

Experimental Protocols

Protocol 1: Two-Step Aqueous Activation of this compound and Conjugation to an Amine-Containing Protein

This protocol is suitable for most proteins and other biomolecules that are soluble and stable in aqueous solutions.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[5]

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Amine-containing protein (e.g., antibody) in Conjugation Buffer

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before use.[6]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS to the this compound solution.[8]

    • Incubate the reaction for 15-60 minutes at room temperature.

  • Conjugation to the Protein:

    • Immediately after activation, add the activated DBCO-PEG24-NHS ester solution to the protein solution in Conjugation Buffer. For optimal results, the pH of the reaction mixture should be between 7.2 and 8.5.[][7]

    • The molar ratio of activated DBCO-linker to protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess of the linker is recommended for antibodies.[6][7]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[9] Incubate for 15 minutes at room temperature.

    • Remove excess, unreacted DBCO-linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization and Storage:

    • Determine the degree of labeling by UV-Vis spectrophotometry or mass spectrometry.

    • The resulting DBCO-labeled protein is now ready for the subsequent copper-free click chemistry reaction.

    • Store the purified conjugate at 4°C or -20°C.

Protocol 2: In Situ Activation of this compound in an Organic Solvent

This protocol is suitable for reactions where the amine-containing molecule is soluble in an organic solvent or for the preparation of a stock solution of the activated NHS ester.

Materials:

  • This compound

  • EDC

  • NHS

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[6][8]

  • Amine-containing molecule dissolved in anhydrous DCM or DMF

  • Silica gel (optional)

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve this compound in anhydrous DCM or DMF.[6]

  • Activation:

    • Add a 1.2 to 2-fold molar excess of EDC and NHS to the this compound solution.[6][8]

    • Stir the reaction at room temperature for 1-4 hours or overnight.[6]

  • Conjugation:

    • Add the amine-containing molecule (dissolved in the same anhydrous solvent) to the activated DBCO-PEG24-NHS ester solution.

    • Stir the reaction at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Purification:

    • The solvent can be removed under reduced pressure.

    • Alternatively, to remove excess EDC and the urea byproduct, the reaction mixture can be treated with a small amount of silica gel, filtered, and then the solvent evaporated.[6]

    • Further purification can be achieved by column chromatography.

Visualizations

Reaction Mechanism

Reaction_Mechanism DBCO_acid DBCO-PEG24-COOH O_acylisourea O-Acylisourea Intermediate (unstable) DBCO_acid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea DBCO_NHS DBCO-PEG24-NHS Ester (amine-reactive) O_acylisourea->DBCO_NHS + NHS NHS NHS NHS->DBCO_NHS Conjugate DBCO-PEG24-NH-R (Stable Amide Bond) DBCO_NHS->Conjugate + R-NH2 Amine R-NH2 (Biomolecule) Amine->Conjugate

Caption: Activation of this compound with EDC and NHS.

Experimental Workflow for Antibody Conjugation and Cellular Labeling

Experimental_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & QC cluster_click_reaction Copper-Free Click Chemistry DBCO_acid This compound Activated_DBCO DBCO-PEG24-NHS Ester DBCO_acid->Activated_DBCO 15-60 min, RT EDC_NHS EDC + NHS in MES Buffer (pH 4.5-6.0) EDC_NHS->Activated_DBCO DBCO_Antibody DBCO-Labeled Antibody Activated_DBCO->DBCO_Antibody 1-2h, RT Antibody Antibody (or Protein) in PBS (pH 7.2-8.5) Antibody->DBCO_Antibody Quench Quench Reaction (e.g., Tris) DBCO_Antibody->Quench Purify Desalting Column Quench->Purify QC Characterization (UV-Vis, MS) Purify->QC Azide_Cells Azide-Labeled Cells QC->Azide_Cells Incubate 4-12h Labeled_Cells Labeled Cells for Imaging Azide_Cells->Labeled_Cells

References

Application Notes and Protocols for Bioconjugation using DBCO-PEG24-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the use of DBCO-PEG24-acid in various bioconjugation applications. The long-chain polyethylene glycol (PEG) linker enhances solubility and reduces steric hindrance, while the dibenzocyclooctyne (DBCO) group enables highly efficient and specific copper-free click chemistry reactions with azide-containing molecules.

Introduction to this compound Bioconjugation

This compound is a heterobifunctional linker that facilitates the covalent attachment of molecules through two distinct chemical pathways. The terminal carboxylic acid can be activated to form a reactive ester, which readily couples with primary amines on biomolecules such as proteins, antibodies, or peptides. The DBCO group participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with an azide-functionalized molecule. This bioorthogonal reaction is highly specific, proceeds rapidly under physiological conditions, and does not require a cytotoxic copper catalyst, making it ideal for applications involving sensitive biological systems.[1][2][3]

The 24-unit PEG spacer provides several advantages in bioconjugation:

  • Increased Hydrophilicity: The PEG chain improves the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic drugs or labels.[4]

  • Reduced Steric Hindrance: The long, flexible spacer minimizes steric hindrance between the conjugated molecules, preserving their biological activity.

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, leading to a longer circulation half-life and reduced immunogenicity.[5]

Key Applications and Protocols

Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes a two-step process for creating an antibody-drug conjugate. First, the this compound is conjugated to the antibody via its primary amines (lysine residues) after activation of the carboxylic acid. Second, an azide-modified cytotoxic drug is attached to the DBCO-functionalized antibody through a SPAAC reaction.

Experimental Protocol: Two-Step ADC Synthesis

Part A: Activation of this compound and Conjugation to Antibody

  • Materials:

    • This compound

    • Antibody (in an amine-free buffer, e.g., PBS pH 7.4)

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

    • Conjugation Buffer (e.g., PBS, pH 7.4)

    • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Desalting columns

  • Procedure:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 100 mg/mL stock solutions of EDC and NHS in Activation Buffer.

    • In a microcentrifuge tube, add a 20-fold molar excess of the this compound stock solution to the antibody solution (typically 1-5 mg/mL in Conjugation Buffer).

    • Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody-linker mixture.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

    • Purify the DBCO-functionalized antibody using a desalting column equilibrated with Conjugation Buffer to remove excess reagents.

Part B: SPAAC Reaction with Azide-Modified Drug

  • Materials:

    • DBCO-functionalized antibody from Part A

    • Azide-modified cytotoxic drug (dissolved in a compatible solvent)

    • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • Add a 5 to 10-fold molar excess of the azide-modified drug to the purified DBCO-functionalized antibody.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

    • Purify the final ADC using a desalting column or size-exclusion chromatography to remove the unreacted drug.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[1][6]

Quantitative Data for ADC Synthesis

ParameterTypical Value/RangeReference(s)
Molar excess of DBCO-linker to antibody10-30 fold[2]
Molar excess of EDC/NHS to antibody50-100 fold[7]
Reaction time for amine coupling2 hours at RT[8]
Molar excess of azide-drug to antibody5-10 fold[1]
Reaction time for SPAAC4-12 hours at RT or overnight at 4°C[2]
Typical Drug-to-Antibody Ratio (DAR)2-8[4][5]

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: Drug Conjugation Ab Antibody DBCO_Ab DBCO-Antibody Ab->DBCO_Ab Amine Coupling DBCO_PEG_Acid This compound EDC_NHS EDC/NHS Activation DBCO_PEG_Acid->EDC_NHS EDC_NHS->DBCO_Ab Purification1 Purification (Desalting) DBCO_Ab->Purification1 Azide_Drug Azide-Drug ADC Antibody-Drug Conjugate (ADC) Azide_Drug->ADC SPAAC Reaction Purification2 Purification (SEC/HIC) ADC->Purification2 Purification1->ADC

Caption: Workflow for the synthesis of an antibody-drug conjugate.

Nanoparticle Functionalization

This protocol outlines the functionalization of amine-presenting nanoparticles with this compound, followed by the attachment of an azide-labeled targeting ligand.

Experimental Protocol: Nanoparticle Functionalization

  • Materials:

    • Amine-functionalized nanoparticles

    • This compound

    • EDC and NHS

    • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

    • Washing Buffer (e.g., PBS, pH 7.4)

    • Azide-labeled targeting ligand (e.g., peptide, oligonucleotide)

  • Procedure:

    • Wash the amine-functionalized nanoparticles with Activation Buffer to remove any storage buffer.

    • Resuspend the nanoparticles in Activation Buffer.

    • In a separate tube, dissolve this compound in Activation Buffer and activate with a 2-fold molar excess of EDC and NHS for 15 minutes at room temperature.

    • Add the activated this compound solution to the nanoparticle suspension.

    • Incubate for 2 hours at room temperature with gentle mixing.

    • Wash the nanoparticles three times with Washing Buffer to remove unreacted reagents. This can be done by centrifugation or magnetic separation, depending on the nanoparticle type.

    • Resuspend the DBCO-functionalized nanoparticles in Washing Buffer.

    • Add the azide-labeled targeting ligand to the nanoparticle suspension.

    • Incubate for 4-12 hours at room temperature or overnight at 4°C.

    • Wash the functionalized nanoparticles extensively with Washing Buffer to remove the excess ligand.

    • Characterize the final nanoparticles for size, surface charge, and ligand density.

Quantitative Data for Nanoparticle Functionalization

ParameterTypical Value/RangeReference(s)
Molar ratio of EDC/NHS to this compound2:1[9][10]
Activation time for this compound15 minutes at RT[9]
Reaction time for nanoparticle conjugation2 hours at RT[7]
Reaction time for SPAAC with ligand4-12 hours at RT[2]

Experimental Workflow for Nanoparticle Functionalization

Nanoparticle_Functionalization_Workflow cluster_step1 Step 1: Nanoparticle Activation cluster_step2 Step 2: Ligand Attachment Amine_NP Amine-Nanoparticle DBCO_NP DBCO-Nanoparticle Amine_NP->DBCO_NP Amide Coupling DBCO_PEG_Acid This compound EDC_NHS EDC/NHS Activation DBCO_PEG_Acid->EDC_NHS EDC_NHS->DBCO_NP Wash1 Washing DBCO_NP->Wash1 Azide_Ligand Azide-Ligand Functionalized_NP Functionalized Nanoparticle Azide_Ligand->Functionalized_NP SPAAC Reaction Wash2 Washing Functionalized_NP->Wash2 Wash1->Functionalized_NP

Caption: Workflow for nanoparticle functionalization.

Surface Modification

This protocol details the modification of an amine-functionalized surface (e.g., a biosensor chip, microarray slide) with this compound for the subsequent immobilization of azide-tagged biomolecules.

Experimental Protocol: Surface Modification

  • Materials:

    • Amine-functionalized surface

    • This compound

    • EDC and NHS

    • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

    • Washing Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

    • Azide-tagged biomolecule (e.g., protein, DNA)

  • Procedure:

    • Wash the amine-functionalized surface with Activation Buffer.

    • Prepare a solution of this compound (1-5 mg/mL) in Activation Buffer.

    • Add EDC (to a final concentration of 5 mM) and NHS (to a final concentration of 10 mM) to the this compound solution and incubate for 15 minutes at room temperature to activate the carboxylic acid.

    • Apply the activated this compound solution to the amine-functionalized surface and incubate for 2 hours at room temperature.

    • Wash the surface thoroughly with Washing Buffer to remove unreacted reagents.

    • Prepare a solution of the azide-tagged biomolecule in Washing Buffer.

    • Apply the azide-tagged biomolecule solution to the DBCO-modified surface and incubate for 4-12 hours at room temperature.

    • Wash the surface extensively with Washing Buffer to remove non-specifically bound biomolecules.

    • The surface is now ready for use in downstream applications.

Quantitative Data for Surface Modification

ParameterTypical Value/RangeReference(s)
This compound concentration1-5 mg/mL[11]
EDC/NHS concentration5 mM / 10 mM[7]
Amine coupling reaction time2 hours at RT[10]
SPAAC reaction time4-12 hours at RT[2]

Logical Relationship for Surface Modification

Surface_Modification_Logic Amine_Surface Amine-Functionalized Surface DBCO_Surface DBCO-Modified Surface Amine_Surface->DBCO_Surface Amide Bond Formation Activated_DBCO Activated This compound (NHS Ester) Activated_DBCO->DBCO_Surface Immobilized_Surface Immobilized Biomolecule on Surface DBCO_Surface->Immobilized_Surface SPAAC Reaction Azide_Biomolecule Azide-Tagged Biomolecule Azide_Biomolecule->Immobilized_Surface

Caption: Logical steps in surface modification and biomolecule immobilization.

Characterization and Quality Control

Proper characterization of the bioconjugates is crucial to ensure the success of the conjugation and the functionality of the final product.

  • UV-Vis Spectroscopy: The incorporation of the DBCO group can be monitored by measuring the absorbance at approximately 309 nm.[2]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the covalent attachment of the this compound and the subsequent azide-tagged molecule by observing the expected mass shift.

  • Chromatography:

    • Size-Exclusion Chromatography (SEC): Can be used to separate the conjugate from unreacted small molecules and to detect aggregation.

    • Hydrophobic Interaction Chromatography (HIC): A powerful technique for determining the drug-to-antibody ratio (DAR) distribution in ADCs.[6]

  • Gel Electrophoresis (SDS-PAGE): A noticeable shift in the molecular weight of the protein or antibody after conjugation provides evidence of successful labeling.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/NHS. - Hydrolysis of activated this compound. - Presence of amine-containing buffers (e.g., Tris). - Insufficient molar excess of reagents.- Use fresh, high-quality EDC and NHS. - Perform the activation and conjugation steps promptly. - Use amine-free buffers for the conjugation reaction. - Optimize the molar ratios of linker and activating agents.
Precipitation of Conjugate - Increased hydrophobicity after conjugation. - High concentration of the biomolecule.- The long PEG24 chain should minimize this, but if it occurs, try reducing the concentration of reactants or adding a small amount of a co-solvent like DMSO.
High Polydispersity or Aggregation - Cross-linking of biomolecules. - Non-specific binding.- Optimize the molar excess of the linker to avoid over-labeling. - Include a mild detergent (e.g., Tween-20) in washing buffers. - Purify the final conjugate using SEC.

Concluding Remarks

This compound is a versatile and powerful tool for creating a wide range of bioconjugates. The protocols and data presented here provide a solid foundation for researchers to successfully implement this reagent in their work. Optimization of the reaction conditions for each specific application is recommended to achieve the best results. The combination of a stable, long-chain PEG linker with the efficiency and biocompatibility of copper-free click chemistry makes this compound an excellent choice for advanced bioconjugation in research, diagnostics, and therapeutic development.

References

Application Notes and Protocols for DBCO-PEG24-Acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG24-acid is a bifunctional linker that plays a crucial role in the development of targeted drug delivery systems. It features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a 24-unit polyethylene glycol (PEG) spacer, and a carboxylic acid group for conjugation to amine-containing molecules. This unique structure enables the precise and stable attachment of targeting ligands, such as antibodies or peptides, to drug-loaded nanoparticles or directly to therapeutic agents. The hydrophilic PEG spacer enhances solubility, reduces immunogenicity, and prolongs circulation time, thereby improving the pharmacokinetic profile of the drug delivery system.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the construction and evaluation of targeted drug delivery systems.

Key Features of this compound

  • Biocompatibility: The absence of a copper catalyst in the DBCO-azide click chemistry reaction makes it suitable for in vivo applications.[1]

  • Hydrophilicity: The 24-unit PEG chain increases the water solubility of the conjugate, which is advantageous for formulating hydrophobic drugs.[2][3]

  • Flexibility: The long PEG chain provides a flexible spacer between the targeting moiety and the drug carrier, which can improve target binding.

  • Stability: The triazole linkage formed through the click reaction is highly stable in biological environments.

Applications in Targeted Drug Delivery

This compound is a versatile tool for creating a variety of targeted drug delivery platforms, including:

  • Antibody-Drug Conjugates (ADCs): The carboxylic acid end of the linker can be conjugated to a targeting antibody, while the DBCO group can react with an azide-modified cytotoxic drug. This allows for the targeted delivery of potent chemotherapeutic agents directly to cancer cells, minimizing off-target toxicity.

  • Targeted Nanoparticles: this compound can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles). The carboxylic acid can be reacted with amine groups on the nanoparticle surface, and the DBCO group can then be used to attach azide-modified targeting ligands. This approach enables the targeted delivery of a larger payload of therapeutic agents encapsulated within the nanoparticle.[4]

Data Presentation: Performance of DBCO-PEGylated Drug Delivery Systems

Table 1: In Vitro Cytotoxicity of a HER2-Targeted Antibody-Drug Conjugate (ADC) with a PEG Linker

Cell LineHER2 ExpressionTreatmentIC50 (nM)[5]
NCI-N87HighHER2-ADC-PEG4k-MMAE31.9
SK-BR-3HighHER2-ADC-PEG4k-MMAE26.2
MCF-7LowHER2-ADC-PEG4k-MMAE>1000
PC-3NegativeHER2-ADC-PEG4k-MMAE>1000
NCI-N87HighFree MMAE0.229
SK-BR-3HighFree MMAE3.81

Data is illustrative and based on a study using a 4 kDa PEG linker. MMAE (Monomethyl auristatin E) is a potent anti-cancer drug.

Table 2: Drug Loading and Encapsulation Efficiency of PEGylated Nanoparticles

Nanoparticle FormulationPolymerDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)
PCL/PEG/PCL NanoparticlesPCL-PEG-PCLDoxorubicinNot Reported91.7[3]
Gold Nanoparticles with PEG coatingGoldIbuprofen~33Not Reported[6]
Alginate/Chitosan Nanoparticles with PEGAlginate/ChitosanDoxorubicin49.1Not Reported[7]

This table provides examples of drug loading and encapsulation efficiencies for different types of PEGylated nanoparticles.

Table 3: In Vivo Tumor Growth Inhibition of a HER2-Targeted ADC with a PEG Linker in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Trastuzumab10~25
HER2-ADC-PEG10k-MMAE5~80
HER2-ADC-PEG10k-MMAE10>95 (complete regression)[8]

Data is illustrative and based on a study using a 10 kDa PEG linker in an NCI-N87 gastric cancer xenograft model.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Antibody

This protocol describes the conjugation of the carboxylic acid group of this compound to the lysine residues of a targeting antibody using EDC/NHS chemistry.

Materials:

  • Targeting antibody (e.g., Trastuzumab for HER2 targeting, Cetuximab for EGFR targeting)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (anhydrous)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Prepare the antibody solution in PBS at a concentration of 2-5 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • In a separate tube, add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the required amount of this compound solution.

    • Incubate the activation mixture at room temperature for 15-30 minutes.

  • Conjugation Reaction:

    • Add the activated this compound solution to the antibody solution. A common starting molar ratio is 10-20 moles of linker per mole of antibody.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization:

    • Determine the concentration of the antibody-DBCO conjugate using a BCA protein assay.

    • Characterize the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.

Protocol 2: Formulation of Targeted Lipid Nanoparticles using DBCO-PEG24-DSPE

This protocol outlines the formulation of lipid nanoparticles (LNPs) incorporating a DBCO-functionalized lipid for subsequent conjugation to an azide-modified targeting ligand.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • DBCO-PEG24-DSPE

  • Therapeutic cargo (e.g., siRNA, mRNA)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • PBS (pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation: Prepare stock solutions of the ionizable lipid, helper lipid, cholesterol, and DBCO-PEG24-DSPE in ethanol.

  • Lipid Mixture Preparation: Combine the lipid stock solutions in the desired molar ratio. A typical ratio might be 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:DBCO-PEG24-DSPE).

  • Aqueous Phase Preparation: Prepare the therapeutic cargo in the citrate buffer.

  • Nanoparticle Formulation:

    • Load the lipid mixture in ethanol into one syringe and the aqueous phase into another syringe of the microfluidic mixing device.

    • Set the flow rates to achieve a 3:1 aqueous to organic phase ratio.

    • Collect the resulting nanoparticle suspension.

  • Purification and Buffer Exchange:

    • Dialyze the nanoparticle suspension against PBS (pH 7.4) to remove ethanol and raise the pH.

  • Conjugation to Targeting Ligand:

    • Add an azide-modified targeting ligand (e.g., azide-functionalized antibody or peptide) to the DBCO-functionalized nanoparticles.

    • Incubate overnight at 4°C with gentle mixing.

  • Characterization:

    • Determine the nanoparticle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Assess the encapsulation efficiency of the therapeutic cargo using a suitable assay (e.g., RiboGreen assay for RNA).

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic effect of the targeted drug delivery system on cancer cells.

Materials:

  • Target and control cancer cell lines (e.g., HER2-positive SK-BR-3 and HER2-negative MCF-7 cells)

  • Complete cell culture medium

  • 96-well plates

  • Targeted drug delivery system (e.g., ADC or drug-loaded nanoparticles)

  • Free drug (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the targeted drug delivery system, free drug, and a non-targeted control.

    • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: Cellular Uptake Study using Flow Cytometry

This protocol quantifies the internalization of a fluorescently labeled targeted drug delivery system into cancer cells.

Materials:

  • Target and control cancer cell lines

  • Fluorescently labeled targeted drug delivery system (e.g., conjugated with a fluorescent dye like Alexa Fluor 488)

  • Complete cell culture medium

  • 6-well plates

  • Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with the fluorescently labeled targeted drug delivery system at a specific concentration for various time points (e.g., 1, 4, 24 hours). Include a non-targeted fluorescently labeled control.

  • Cell Harvesting:

    • Wash the cells twice with cold PBS to remove unbound nanoparticles or conjugates.

    • Detach the cells using Trypsin-EDTA.

    • Resuspend the cells in flow cytometry buffer.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

    • Gate on the live cell population based on forward and side scatter.

    • Quantify the mean fluorescence intensity of the cells for each treatment condition and time point.

Protocol 5: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the in vivo efficacy of a targeted drug delivery system in a tumor xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice)

  • Cancer cell line for tumor induction (e.g., HER2-positive NCI-N87 or EGFR-positive A431)

  • Matrigel (optional)

  • Targeted drug delivery system

  • Vehicle control (e.g., saline or PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 5-10 million cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth. Start treatment when the tumors reach a palpable size (e.g., 100-200 mm³).

    • Measure the tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, free drug, targeted drug delivery system).

    • Administer the treatments via an appropriate route (e.g., intravenous injection).

  • Efficacy Evaluation:

    • Continue to monitor tumor growth and body weight throughout the study.

    • At the end of the study (based on a predetermined endpoint, such as a maximum tumor volume or a specific time point), euthanize the mice.

    • Excise the tumors and weigh them.

  • Data Analysis:

    • Plot the average tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualization of Key Concepts

Signaling Pathways in Targeted Therapy

Targeted drug delivery systems often aim to disrupt specific signaling pathways that are dysregulated in cancer. The HER2 and EGFR pathways are common targets.

HER2_Signaling_Pathway HER2 HER2 Receptor HER3 HER3 HER2->HER3 RAS RAS HER2->RAS PI3K PI3K HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: HER2 signaling pathway in cancer.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: EGFR signaling pathway in cancer.

Experimental Workflows

The following diagrams illustrate the general workflows for creating and evaluating targeted drug delivery systems using this compound.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_evaluation Evaluation Antibody Targeting Antibody Conjugation EDC/NHS Chemistry Click Chemistry Antibody->Conjugation Linker This compound Linker->Conjugation Drug Azide-Modified Drug Drug->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC InVitro In Vitro Studies (Cytotoxicity, Uptake) ADC->InVitro InVivo In Vivo Studies (Xenograft Model) ADC->InVivo Analysis Data Analysis (IC50, TGI) InVitro->Analysis InVivo->Analysis

Caption: Workflow for ADC synthesis and evaluation.

Nanoparticle_Workflow cluster_formulation Nanoparticle Formulation & Functionalization cluster_evaluation Evaluation Lipids Lipids/Polymers NP_Formation Nanoparticle Formation Lipids->NP_Formation Drug Therapeutic Drug Drug->NP_Formation NP Drug-Loaded Nanoparticle NP_Formation->NP Functionalization Surface Functionalization Click Chemistry NP->Functionalization Linker DBCO-PEG24-DSPE Linker->Functionalization Targeting_Ligand Azide-Targeting Ligand Targeting_Ligand->Functionalization Targeted_NP Targeted Nanoparticle Functionalization->Targeted_NP InVitro In Vitro Studies (Release, Uptake) Targeted_NP->InVitro InVivo In Vivo Studies (Biodistribution, Efficacy) Targeted_NP->InVivo Analysis Data Analysis InVitro->Analysis InVivo->Analysis

Caption: Workflow for targeted nanoparticle formulation.

References

Application Notes: Live Cell Imaging with DBCO-PEG24-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Live cell imaging is a powerful technique for observing dynamic cellular processes in real-time. A key challenge in this field is the ability to specifically label and track molecules of interest within a living system without disrupting its natural functions. Bioorthogonal chemistry, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a robust solution. DBCO-PEG24-acid is a versatile heterobifunctional linker at the forefront of this technology. It combines a dibenzocyclooctyne (DBCO) group for copper-free "click" chemistry, a 24-unit polyethylene glycol (PEG) spacer, and a carboxylic acid handle for covalent attachment to biomolecules.

The DBCO group reacts specifically and efficiently with azide-containing molecules to form a stable triazole linkage.[1][2] This reaction is bioorthogonal, meaning it occurs within biological systems without interfering with native biochemical processes.[3] The long, hydrophilic PEG24 spacer enhances the solubility of the conjugate, reduces steric hindrance, and minimizes non-specific binding, which is crucial for clear imaging in complex biological environments.[4] The terminal carboxylic acid provides a versatile anchor point for conjugating the linker to primary amines on proteins, antibodies, or nanoparticles following an activation step.

Core Principle: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The SPAAC reaction is the chemical foundation for using DBCO conjugates. The DBCO ring is highly strained, and this strain is released upon reaction with an azide, providing the driving force for the cycloaddition.[1] This eliminates the need for the cytotoxic copper catalysts required in traditional click chemistry, making it ideal for applications in living cells.[5]

SPAAC_Reaction cluster_reactants Reactants cluster_product Product DBCO Molecule-NH-CO-(PEG)24-DBCO Product Molecule-NH-CO-(PEG)24-[Triazole]-Fluorophore DBCO->Product + Azide Azide-Fluorophore Azide->Product Strain-Promoted Cycloaddition (Copper-Free)

Figure 1. The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Applications

This compound is primarily used as a linker to impart click-reactivity to a molecule of interest. Once conjugated, this molecule can be used for various live-cell imaging applications.

  • Tracking Antibody-Drug Conjugate (ADC) Internalization: ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[6] Understanding the rate and mechanism of ADC internalization is critical for evaluating its efficacy.[7] By conjugating a this compound linker to an antibody and then reacting it with an azide-modified fluorophore, the trafficking of the antibody can be visualized from cell surface binding through endocytosis and lysosomal processing.[8][9]

  • Live-Cell Imaging of Functionalized Nanoparticles: Nanoparticles can be used as carriers for drugs or as imaging agents.[4] Functionalizing nanoparticles with this compound allows for their subsequent labeling with azide-fluorophores.[10] This enables real-time tracking of nanoparticle distribution, cellular uptake, and stability within a live-cell environment, providing crucial data for the development of nanomedicines.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for experiments involving DBCO-PEG conjugates.

Table 1: Parameters for Biomolecule Conjugation

Parameter Description Typical Value Range Source(s)
Molar Excess (DBCO-linker to Molecule) The molar ratio of the DBCO-linker (e.g., DBCO-PEG-NHS ester) to the target biomolecule (e.g., antibody). 10x to 30x [3][11]
Protein Concentration Concentration of the protein/antibody during the conjugation reaction. 1 - 10 mg/mL [3]
Reaction Time Incubation time for the conjugation of the DBCO linker to the biomolecule. 30 - 120 minutes [11][12]
Reaction Temperature Temperature at which the conjugation reaction is performed. Room Temperature or 4°C [11]

| Quenching Reagent | Reagent used to stop the reaction by neutralizing unreacted linker. | 50-100 mM Tris or Glycine |[3][12] |

Table 2: Parameters for SPAAC "Click" Reaction in Live Cells

Parameter Description Typical Value Range Source(s)
Molar Excess (Azide-Probe to DBCO-Molecule) The molar ratio of the azide-modified probe (e.g., fluorophore) to the DBCO-labeled biomolecule. 1.5x to 4x [11][12]
DBCO-Fluorophore Concentration Concentration of the DBCO-modified fluorescent probe for labeling azide-modified cells. 5 - 30 µM [13]
Azide Precursor Concentration Concentration of azide-modified sugar (e.g., Ac4ManNAz) for metabolic labeling of cell surface glycans. 20 - 150 µM [13]
Reaction Time Incubation time for the SPAAC reaction to occur in a cellular context. 30 minutes to 12 hours [12][13]

| Reaction Temperature | Temperature at which the live-cell labeling is performed. | 4°C to 37°C |[11][12] |

Experimental Protocols

Protocol 1: Preparation of a DBCO-Labeled Antibody and Live-Cell Imaging of Internalization

This protocol describes a two-stage process: (1) Covalently attaching this compound to an antibody, and (2) Using the resulting DBCO-antibody to track its internalization into live cells via a click reaction with an azide-fluorophore.

Workflow Diagram:

experimental_workflow cluster_prep Stage 1: Antibody Conjugation cluster_imaging Stage 2: Live Cell Imaging A 1. Activate this compound (with EDC/NHS) B 2. Incubate Activated DBCO with Antibody (e.g., 1-2 hours) A->B C 3. Purify DBCO-Antibody (e.g., Desalting Column) B->C E 5. Add DBCO-Antibody to Cells (Incubate to allow binding) C->E Use in labeling D 4. Culture Target Cells (e.g., to 70-80% confluency) D->E F 6. Add Azide-Fluorophore (e.g., 30-60 min incubation) E->F G 7. Wash and Image Cells (Time-lapse microscopy) F->G

Figure 2. Experimental workflow for antibody labeling and live-cell imaging.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Azide-conjugated fluorophore (e.g., Azide-AF488)

  • Phosphate-Buffered Saline (PBS)

  • Desalting columns

  • Target cell line and appropriate culture medium

  • Live-cell imaging system (e.g., confocal microscope with an incubation chamber)

Procedure:

Part A: Antibody Conjugation with Activated this compound

  • Activation of Carboxylic Acid:

    • Dissolve this compound, NHS, and EDC in anhydrous DMSO to prepare stock solutions (e.g., 10 mM).

    • In a microcentrifuge tube, combine this compound and NHS at a 1:1.2 molar ratio in DMSO.

    • Add EDC at a 1:1.5 molar ratio (DBCO-acid:EDC).

    • Incubate for 15-30 minutes at room temperature to form the DBCO-PEG24-NHS ester. This activated linker should be used immediately.

  • Conjugation to Antibody:

    • Adjust the concentration of your antibody to 1-5 mg/mL in PBS (pH 7.4).

    • Add a 20-fold molar excess of the freshly activated DBCO-PEG24-NHS ester solution to the antibody solution.[3] The final DMSO concentration should be below 20%.

    • Incubate for 60-90 minutes at room temperature with gentle mixing.[2]

  • Purification:

    • Remove unreacted DBCO linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the protein fractions containing the purified DBCO-labeled antibody. The degree of labeling can be determined via UV-Vis spectroscopy by measuring absorbance at 280 nm (for protein) and ~309 nm (for DBCO).[3]

Part B: Live-Cell Imaging of Antibody Internalization

  • Cell Preparation:

    • Plate your target cells on a glass-bottom imaging dish and culture until they reach 70-80% confluency.

  • Labeling:

    • Dilute the purified DBCO-antibody in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µg/mL).

    • Remove the old medium from the cells and add the DBCO-antibody solution. Incubate at 37°C for a time sufficient for antibody binding (e.g., 30 minutes).

    • Add the azide-fluorophore to the medium to a final concentration of 5-20 µM.

    • Incubate for 30-60 minutes at 37°C to allow the click reaction to occur on the cell surface.[13]

  • Imaging:

    • Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove unbound reagents.

    • Add fresh, pre-warmed imaging medium to the dish.

    • Place the dish in the microscope's incubation chamber (37°C, 5% CO2).

    • Acquire images over time using appropriate laser lines and filters for your chosen fluorophore. Time-lapse imaging will reveal the movement of the fluorescent signal from the cell membrane to intracellular compartments.

Protocol 2: Functionalization of Nanoparticles and Live-Cell Tracking

This protocol outlines the functionalization of amine-coated nanoparticles with this compound for subsequent fluorescent labeling and cellular tracking.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica or polymer-based)

  • Same reagents for this compound activation as in Protocol 1

  • Azide-fluorophore

  • Target cell line and culture reagents

  • Live-cell imaging system

Procedure:

  • Nanoparticle Functionalization:

    • Activate this compound to DBCO-PEG24-NHS ester as described in Protocol 1, Part A, Step 1.

    • Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) at a known concentration (e.g., 1-2 mg/mL).[10]

    • Add the activated DBCO-PEG24-NHS ester solution to the nanoparticle suspension. The optimal molar ratio will depend on the density of amine groups on the nanoparticle surface and may require empirical optimization. A starting point is a 2:1 molar ratio of DBCO linker to available amine groups.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

    • Purify the DBCO-functionalized nanoparticles by centrifugation and resuspension in fresh PBS. Repeat the wash step three times to remove all unreacted linker.

  • Fluorescent Labeling of Nanoparticles:

    • Resuspend the purified DBCO-nanoparticles in PBS.

    • Add an azide-fluorophore at a 2-fold molar excess relative to the estimated number of DBCO groups on the nanoparticles.

    • Incubate overnight at 4°C with gentle mixing.[11]

    • Purify the fluorescently labeled nanoparticles via repeated centrifugation and resuspension in PBS until no fluorescence is detected in the supernatant.

  • Live-Cell Tracking:

    • Plate target cells in an imaging dish as described in Protocol 1, Part B, Step 1.

    • Disperse the purified, fluorescently labeled nanoparticles in pre-warmed cell culture medium at the desired concentration.

    • Add the nanoparticle suspension to the cells.

    • Immediately begin time-lapse imaging using a confocal or fluorescence microscope to track the process of nanoparticle binding and internalization.

Signaling Pathway Visualization

Antibody-Drug Conjugate (ADC) Internalization Pathway

Upon administration, an ADC follows a specific pathway to deliver its cytotoxic payload to a target cancer cell. This process, critical to the ADC's mechanism of action, can be visualized using fluorescently labeled ADCs prepared with DBCO-PEG linkers.

ADC_Internalization ADC 1. ADC Binding Internalization 2. Receptor-Mediated Endocytosis ADC->Internalization Complex Formation Receptor Cell Surface Antigen (Receptor) Receptor->ADC Specific Recognition Endosome 3. Early Endosome Internalization->Endosome Lysosome 4. Lysosome Fusion & ADC Degradation Endosome->Lysosome Maturation & Trafficking Payload 5. Payload Release into Cytosol Lysosome->Payload Target 6. Payload Binds Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis 7. Cell Death (Apoptosis) Target->Apoptosis

Figure 3. The ADC internalization and payload delivery pathway.

References

Troubleshooting & Optimization

DBCO-PEG24-Acid Conjugation Efficiency: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of DBCO-PEG24-acid conjugation to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for conjugating this compound to a primary amine?

A1: The most common and efficient method is a two-step process involving the activation of the carboxylic acid group of this compound using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This creates a semi-stable NHS ester that readily reacts with primary amines to form a stable amide bond.

Q2: Why is a two-step conjugation process recommended?

A2: The two-step process allows for better control over the reaction. The activation of the carboxylic acid is typically performed at a lower pH (4.5-6.0) to optimize the efficiency of EDC. The subsequent reaction with the amine is then carried out at a slightly alkaline pH (7.2-8.5) to ensure the primary amine is deprotonated and thus more nucleophilic.[1][2] This separation of steps minimizes side reactions, such as the formation of an N-acylurea byproduct, and prevents the EDC from cross-reacting with amines on the target molecule.[3]

Q3: What are the critical factors influencing the efficiency of the EDC/NHS coupling reaction?

A3: Several factors are critical for successful conjugation:

  • pH: The pH of the reaction buffer is crucial for both the activation and coupling steps.[1][2]

  • Molar Ratios: The molar ratios of EDC and NHS to the this compound, as well as the ratio of the activated PEG to the amine-containing molecule, significantly impact the yield.[4][5]

  • Reagent Stability: EDC and NHS esters are moisture-sensitive and have limited stability in aqueous solutions.[6][7]

  • Buffer Composition: The choice of buffer is important to avoid interfering substances. For example, buffers containing primary amines (e.g., Tris, glycine) or carboxylates should be avoided during the respective reaction steps.[8]

Q4: How can I purify the final DBCO-PEG24 conjugate?

A4: Purification is essential to remove unreacted this compound, EDC/NHS, and byproducts. Common purification methods include:

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller unreacted molecules.[9]

  • Dialysis: Useful for removing small molecules from a solution of the larger conjugate.[10]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for both purification and analysis of the final product.[]

Q5: How can I characterize the final conjugate and determine the conjugation efficiency?

A5: Several analytical techniques can be used:

  • UV-Vis Spectroscopy: The incorporation of the DBCO group can be quantified by measuring the absorbance at its maximum wavelength (around 309 nm).[12][13]

  • Mass Spectrometry (MS): Provides the exact mass of the conjugate, confirming successful ligation.[]

  • HPLC: Can be used to assess the purity of the conjugate and quantify the amount of unreacted starting material.[]

  • SDS-PAGE: For protein conjugations, a shift in the molecular weight on the gel can indicate successful conjugation.[]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Hydrolysis of NHS ester: The activated this compound is unstable in aqueous solutions, especially at higher pH.[6][7]- Perform the two-step reaction, adjusting the pH for each step. - Use the activated NHS ester immediately after preparation. - Work at lower temperatures (e.g., on ice) to slow down hydrolysis.
Inactive EDC or NHS: Reagents may have degraded due to improper storage (exposure to moisture).- Use fresh, high-quality EDC and NHS. - Store reagents in a desiccator at the recommended temperature. - Allow reagents to come to room temperature before opening to prevent condensation.
Suboptimal Molar Ratios: Incorrect ratios of EDC, NHS, or the amine-containing molecule.- Optimize the molar ratios of EDC and NHS to this compound (see table below). - Use a molar excess of the activated DBCO-PEG24-NHS ester relative to the amine-containing molecule.[9]
Interfering Buffer Components: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates can compete in the reaction.[8]- Use non-interfering buffers such as MES for the activation step and Phosphate Buffer Saline (PBS) for the coupling step.[1]
Formation of N-acylurea side product: A common side reaction with carbodiimides, especially in aqueous solutions.- Performing the reaction in a non-polar organic solvent like DMF or DMSO can sometimes reduce this side reaction.[16]
Precipitation During Reaction Low solubility of DBCO-PEG-NHS ester: The NHS ester of the PEG linker may have limited solubility in the reaction buffer.[10]- Ensure the concentration of the activated PEG does not exceed its solubility limit. - The use of Sulfo-NHS instead of NHS can increase the water solubility of the activated intermediate.[6]
Protein Aggregation: High molar excess of the labeling reagent can alter the protein's surface charge and lead to aggregation.[8]- Reduce the molar excess of the DBCO-PEG24-NHS ester. - Optimize the reaction pH and temperature.
Difficulty in Purifying the Conjugate Similar size of reactants and products: If the amine-containing molecule is small, separation by size-exclusion chromatography can be challenging.- Consider using a different purification method like RP-HPLC or dialysis with an appropriate molecular weight cutoff membrane.[10][]
Incomplete removal of unreacted reagents: Residual EDC/NHS or their byproducts can interfere with downstream applications.- Perform multiple purification steps or optimize the existing one (e.g., longer dialysis time, gradient elution in HPLC).

Quantitative Data Tables

Table 1: Half-life of NHS Esters at Different pH Values

This table illustrates the significant impact of pH on the stability of the activated NHS ester intermediate. As the pH increases, the rate of hydrolysis accelerates, reducing the time available for the desired reaction with the amine.

pHHalf-life of NHS EsterReference(s)
7.04-5 hours[6]
8.01 hour[6][17][18]
8.5~20-30 minutes[17][18]
8.610 minutes[6]
9.0~10-15 minutes[17][18]

Table 2: Recommended Molar Ratios for EDC/NHS Activation

Optimizing the molar ratios of the coupling reagents is critical for achieving high conjugation efficiency. The following are general recommendations based on literature.

ReagentRecommended Molar Ratio (relative to this compound)Reference(s)
EDC2-10 fold excess[1][5]
NHS/Sulfo-NHS2.5-5 fold excess[1][5]
DBCO-PEG24-NHS (activated) to Amine1.5-20 fold excess[9][19]

Note: The optimal molar ratios may vary depending on the specific reactants and reaction conditions and should be determined empirically.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Primary Amine

This protocol provides a general procedure for the conjugation of this compound to an amine-containing molecule, such as a protein or an amino-modified oligonucleotide.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns or dialysis equipment for purification

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

  • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Add EDC to the this compound solution to a final molar excess of 4-fold.

  • Add NHS (or Sulfo-NHS) to the solution to a final molar excess of 2-fold.

  • Incubate the reaction mixture at room temperature for 15-30 minutes.

Step 2: Conjugation to the Amine-containing Molecule

  • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Add the activated DBCO-PEG24-NHS ester solution from Step 1 to the amine-containing molecule solution. A 10- to 20-fold molar excess of the activated PEG linker over the amine is recommended for proteins with multiple available lysines.[9][19] For molecules with a single amine, a lower excess may be sufficient.

  • Incubate the reaction at room temperature for 2 hours or at 4°C overnight.

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

  • Purify the conjugate using a desalting column, dialysis, or HPLC to remove unreacted reagents and byproducts.

Visualizations

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quenching & Purification cluster_side_reaction Potential Side Reaction dbco_acid This compound activated_ester DBCO-PEG24-NHS Ester (Active Intermediate) dbco_acid->activated_ester 15-30 min Room Temp edc_nhs EDC + NHS (in Activation Buffer, pH 6.0) edc_nhs->activated_ester conjugate DBCO-PEG24-Amide Conjugate (Stable) activated_ester->conjugate 2 hours RT or overnight at 4°C hydrolysis Hydrolysis of NHS Ester activated_ester->hydrolysis Competing Reaction amine_molecule Amine-containing Molecule (R-NH2) (in Coupling Buffer, pH 7.2-7.5) amine_molecule->conjugate quench Quenching (Tris or Hydroxylamine) conjugate->quench purification Purification (SEC, Dialysis, or HPLC) quench->purification final_product Purified Conjugate purification->final_product

Figure 1: Experimental workflow for the two-step conjugation of this compound to an amine-containing molecule.

References

DBCO-PEG24-acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DBCO-PEG24-acid

This guide provides detailed information on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

Solid this compound should be stored at -20°C.[1][2][3][4] It is typically shipped at ambient temperature, which is acceptable for the short duration of transit.[1][2][3][4]

Q2: How should I store this compound after dissolving it in a solvent?

Stock solutions of this compound should be stored desiccated and protected from light.[2] For optimal stability, store solutions at -80°C for up to six months or at -20°C for up to one month.[2] It is crucial to use an anhydrous (dry) solvent for reconstitution.[5]

Q3: Is this compound sensitive to moisture?

Yes, this compound is hygroscopic and should be handled with care to prevent moisture absorption.[5] Before use, allow the vial to equilibrate to room temperature before opening. This practice minimizes condensation of atmospheric moisture onto the compound. After use, it is advisable to restore the container under an inert atmosphere (e.g., argon or nitrogen).[5]

Q4: Is the compound sensitive to light?

Yes, particularly when in solution, this compound should be protected from light to prevent potential degradation of the DBCO moiety.[2] Store stock solutions in amber vials or wrap vials with aluminum foil.

Q5: What is the physical appearance of this compound?

This compound typically appears as an off-white to light yellow oil.[2]

Q6: In which solvents is this compound soluble?

The compound is soluble in various organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), and Acetonitrile (ACN).[4][5] The hydrophilic PEG linker also enhances its solubility in water.[1][2]

Troubleshooting Guide

Issue: Low or no yield in my conjugation reaction.

If you are experiencing poor results in your experiments, consider the following factors related to the stability and handling of this compound:

  • Improper Storage: Verify that the compound, both in solid form and in solution, has been stored at the correct temperatures and protected from light and moisture as detailed in the FAQ section.[2][5]

  • Moisture Contamination: The carboxylic acid group is sensitive to moisture, which can interfere with activation reagents like EDC and HATU. Ensure you are using anhydrous solvents and proper handling techniques to avoid moisture contamination.[5]

  • Reagent Inactivity: If you suspect the reagent has degraded, consider performing a small-scale control reaction. For example, you can test the reactivity of the DBCO group with a simple azide-containing fluorescent dye or the carboxylic acid with a primary amine to confirm its activity.

  • Incorrect Reaction Buffer: For the activation of the carboxylic acid, the pH of the reaction buffer is critical. Ensure the pH is suitable for your chosen activation chemistry (e.g., slightly acidic for EDC/NHS chemistry).

Troubleshooting Flowchart

The following diagram outlines a logical workflow for troubleshooting low-yield conjugation reactions.

G start Low Conjugation Yield storage Was the this compound stored correctly? (-20°C solid, -80°C solution, protected from light/moisture) start->storage storage_yes Yes storage->storage_yes Yes storage_no No storage->storage_no No handling Was the vial warmed to RT before opening and handled under anhydrous conditions? storage_yes->handling outcome1 Re-run experiment with a fresh aliquot of DBCO-reagent. storage_no->outcome1 handling_yes Yes handling->handling_yes Yes handling_no No handling->handling_no No reagents Are other reaction components (e.g., EDC/NHS, amine) fresh and active? handling_yes->reagents handling_no->outcome1 reagents_yes Yes reagents->reagents_yes Yes reagents_no No reagents->reagents_no No protocol Review reaction protocol: pH, concentration, reaction time. reagents_yes->protocol outcome2 Re-run experiment with fresh reagents and anhydrous solvents. reagents_no->outcome2 outcome3 Optimize reaction conditions. protocol->outcome3 G cluster_prep 1. Reagent Preparation cluster_activation 2. Acid Activation cluster_conjugation 3. Conjugation cluster_purify 4. Purification prep_reagent Equilibrate this compound to Room Temperature dissolve Dissolve in Anhydrous DMSO prep_reagent->dissolve mix Combine this compound, EDC, and NHS in Activation Buffer dissolve->mix prep_buffers Prepare Buffers (Activation, Coupling) incubate Incubate 15-30 min at RT to form NHS-ester mix->incubate add_amine Add activated DBCO-reagent to amine-containing molecule in Coupling Buffer incubate->add_amine react Incubate 2h to overnight (RT or 4°C) add_amine->react quench (Optional) Quench reaction react->quench purify Purify conjugate via Size Exclusion Chromatography or Dialysis quench->purify

References

Technical Support Center: Troubleshooting Low Yield in DBCO Labeling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO (Dibenzocyclooctyne) labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their strain-promoted alkyne-azide cycloaddition (SPAAC) experiments.

Troubleshooting Guide

This guide addresses common issues encountered during DBCO labeling that can lead to low reaction yields.

Question: Why is my DBCO labeling efficiency low or non-existent?

Answer: Low or no labeling efficiency in DBCO reactions can stem from several factors, from reagent quality to suboptimal reaction conditions. Below are the most common causes and their solutions.

Possible Cause 1: Inactive or Hydrolyzed DBCO Reagent

DBCO reagents, particularly those with NHS esters (e.g., DBCO-NHS ester), are sensitive to moisture.[1][2] Hydrolysis of the NHS ester will render it unable to react with primary amines on your molecule of interest.[2] Similarly, the DBCO group itself can lose reactivity over time, especially with improper storage.[3][4]

  • Solution:

    • Proper Storage and Handling: Store DBCO reagents at -20°C, protected from light and moisture.[1][5] Allow the vial to warm to room temperature before opening to prevent condensation.[1][2] For unused portions of sensitive reagents like NHS esters, consider backfilling the vial with an inert gas like argon or nitrogen before resealing and freezing.[1]

    • Fresh Reagent Preparation: Prepare stock solutions of DBCO-NHS esters immediately before use in a dry, water-miscible organic solvent like anhydrous DMSO or DMF.[2][3][6] Do not store aqueous solutions of NHS esters.[2]

    • Confirm Reagent Activity: If you suspect your DBCO reagent is inactive, you can test it with a small molecule containing an azide to confirm its reactivity.

Possible Cause 2: Suboptimal Reaction Buffer

The composition and pH of your reaction buffer are critical for efficient labeling.

  • Solution:

    • Avoid Amine- and Azide-Containing Buffers: For DBCO-NHS ester labeling, avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with your target molecule for reaction with the NHS ester.[1][2][6] Also, avoid buffers containing sodium azide, as the azide will react with the DBCO group.[1][3][6]

    • Optimal pH Range: For NHS ester reactions, a pH range of 7-9 is generally recommended.[1][2] A common choice is phosphate-buffered saline (PBS) at pH 7.4.[1] For the subsequent copper-free click reaction, a pH between 7.5 and 8.0 has been shown to be effective.[7]

Possible Cause 3: Inefficient Reaction Conditions

Reaction parameters such as concentration, temperature, and incubation time significantly impact the final yield.

  • Solution:

    • Optimize Reagent Concentrations: Reactions are more efficient at higher concentrations.[1][2] For protein labeling, a concentration of 1-5 mg/mL is often recommended.[6][8] A molar excess of the DBCO reagent is typically used to drive the reaction to completion. The optimal molar excess depends on the concentration of the protein.[6]

    • Adjust Molar Excess: A 1.5 to 10-fold molar excess of one of the coupling partners can be used to increase conjugation efficiency.[6] For antibody-small molecule conjugations, a 7.5-fold excess is often recommended.[6][8]

    • Optimize Temperature and Time: DBCO labeling reactions can be performed at a range of temperatures, from 4°C to 37°C.[1][6] Room temperature is often sufficient.[9][10] Incubation times can vary from 30 minutes to overnight.[6][9][10] If you experience low yield, consider increasing the incubation time or temperature.[6][8] For example, reactions at 4°C may require an overnight incubation.[6][8]

Possible Cause 4: Presence of Interfering Substances

Contaminants in your sample can interfere with the labeling reaction.

  • Solution:

    • Purify Your Sample: Ensure your protein or other molecule of interest is free from additives like BSA, gelatin, or other amine-containing substances that could compete with the labeling reaction.[3] Techniques like dialysis or desalting can be used to exchange the buffer and remove unwanted small molecules.[1][6]

Possible Cause 5: Insufficient Removal of Excess Reagent

After the initial labeling with the DBCO reagent, it is crucial to remove any unreacted DBCO molecules before adding the azide-containing partner.

  • Solution:

    • Purification: Use size-exclusion chromatography, dialysis, or spin desalting columns to remove excess, unreacted DBCO reagent.[1][6][8] This prevents the unreacted DBCO from competing with your DBCO-labeled molecule for the azide-containing partner in the subsequent click reaction.

Frequently Asked Questions (FAQs)

Q1: How can I determine the degree of DBCO labeling?

A1: The incorporation of DBCO can be quantified by measuring the absorbance of the purified conjugate. DBCO has a characteristic absorbance maximum around 309 nm.[6][8][11] By measuring the absorbance at 280 nm (for the protein) and 309 nm (for DBCO), you can calculate the degree of labeling.[6][8]

Q2: What is the stability of DBCO-labeled molecules?

A2: DBCO-modified molecules are generally stable. For instance, a DBCO-modified IgG antibody showed only a 3-5% loss of reactivity towards azides after 4 weeks of storage at 4°C or -20°C.[1] However, long-term storage in buffers containing azides or thiols should be avoided.[1] DBCO-functionalized antibodies can be stored at -20°C for up to a month, but reactivity may decrease over time due to oxidation and reaction with water.[3][4]

Q3: Can I perform the DBCO labeling reaction in the presence of cells?

A3: Yes, one of the key advantages of DBCO-azide click chemistry (SPAAC) is its bioorthogonality, meaning it can proceed in complex biological environments without interfering with native cellular processes.[6][8] This makes it suitable for in vivo applications.

Q4: My protein precipitates after adding the DBCO-NHS ester. What should I do?

A4: Protein precipitation can occur if the concentration of the organic solvent (like DMSO or DMF) used to dissolve the DBCO reagent is too high, or if the DBCO reagent itself is hydrophobic.[1] Using a DBCO reagent with a hydrophilic PEG spacer can help reduce aggregation.[1] Also, ensure the final concentration of the organic solvent in the reaction mixture is kept low (typically below 10-15%).[1] Some studies have noted that high molar ratios of more hydrophobic DBCO derivatives can lead to precipitation.[12]

Data Summary Tables

Table 1: Recommended Molar Excess of DBCO-NHS Ester for Protein Labeling

Protein ConcentrationRecommended Molar Excess of DBCO-NHS EsterReference
>5 mg/mL10-fold[1]
>1 to 5 mg/mL10-20X[6]
0.5 to ≤1 mg/mL20–40X[6]
< 5 mg/mL20- to 50-fold[1][2]

Table 2: Typical Reaction Conditions for DBCO-Azide Click Chemistry

ParameterConditionReference
Temperature 4°C - 37°C[1][6]
Room Temperature[9][10]
Incubation Time 30 minutes - 2 hours (Room Temp)[9]
4 - 17 hours (Room Temp)[10]
4 - 12 hours (Room Temp)[6][8]
Overnight (>12 hours) (4°C)[6][8]
pH 7.0 - 9.0[1][2]
7.5 - 8.0[7]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with DBCO-NHS Ester

  • Protein Preparation:

    • Prepare the protein at a concentration of 1-5 mg/mL in an amine-free and azide-free buffer, such as PBS (pH 7.4).[6][8]

    • If the protein solution contains interfering substances, perform a buffer exchange using dialysis or a desalting column.[1][6]

  • DBCO-NHS Ester Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[1][3]

  • Labeling Reaction:

    • Add the calculated amount of DBCO-NHS ester stock solution to the protein solution to achieve the desired molar excess (see Table 1).

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 hours to overnight on ice/4°C.[1][6]

  • Quenching (Optional):

    • To stop the reaction, you can add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[1][2] Incubate for 15 minutes at room temperature.[1]

  • Purification:

    • Remove unreacted DBCO-NHS ester using a spin desalting column, dialysis, or size-exclusion chromatography.[1][6][8] The purified DBCO-labeled protein is now ready for the click reaction with an azide-containing molecule.

Protocol 2: Copper-Free Click Reaction (SPAAC)

  • Reactant Preparation:

    • Prepare the azide-containing molecule in an azide-free reaction buffer like PBS.[6]

  • Click Reaction:

    • Add the DBCO-labeled protein to the azide-containing molecule. A 1.5 to 10-fold molar excess of one of the components can be used to drive the reaction.[6]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[6][8]

  • Analysis:

    • The resulting conjugate can be analyzed by techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful ligation.[9]

Visualizations

DBCO_Labeling_Workflow cluster_step1 Step 1: DBCO Labeling cluster_step2 Step 2: Purification cluster_step3 Step 3: Click Reaction (SPAAC) Protein Protein (with primary amines) Labeled_Protein DBCO-Labeled Protein Protein->Labeled_Protein + DBCO-NHS Ester (pH 7-9) DBCO_NHS DBCO-NHS Ester Purification Purification (e.g., Desalting Column) Labeled_Protein->Purification Purified_Protein Purified DBCO-Labeled Protein Azide_Molecule Azide-Containing Molecule Conjugate Final Conjugate Azide_Molecule->Conjugate Copper-Free Click Reaction Purified_Protein->Conjugate Copper-Free Click Reaction

Caption: Workflow for DBCO labeling and subsequent copper-free click reaction.

Troubleshooting_Logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_purification Purification Start Low Labeling Yield Check_Reagent 1. Check DBCO Reagent - Stored properly? - Freshly prepared? Start->Check_Reagent Check_Buffer 2. Check Buffer - Amine-free? - Azide-free? - Correct pH? Check_Reagent->Check_Buffer Check_Concentration 3. Check Concentrations - Protein concentration? - Molar excess? Check_Buffer->Check_Concentration Check_Time_Temp 4. Check Incubation - Sufficient time? - Optimal temperature? Check_Concentration->Check_Time_Temp Check_Purification 5. Check Purification - Excess reagent removed? Check_Time_Temp->Check_Purification Solution Optimize and Repeat Check_Purification->Solution

References

Technical Support Center: Optimizing Buffer Conditions for DBCO-PEG24-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DBCO-PEG24-acid and related copper-free click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal buffer conditions for conjugating this compound to an amine-containing molecule?

A1: The terminal carboxylic acid of this compound requires activation before it can react with primary amines. This is typically achieved using carbodiimide chemistry (e.g., EDC in the presence of NHS or Sulfo-NHS) to form a more reactive NHS ester. The subsequent conjugation to an amine-containing molecule is most efficient at a pH range of 7-9.[1][2][3]

It is crucial to use amine-free buffers to prevent quenching of the activated this compound. Recommended buffers include:

  • PBS (Phosphate-Buffered Saline) : 20 mM sodium phosphate, 150 mM sodium chloride, pH 7.4.[1][2][3]

  • HEPES : 20 mM.[1][2][3]

  • Carbonate/Bicarbonate : 100 mM.[1][2][3]

  • Borate Buffer : 50 mM.[1][2][3]

Q2: Which buffers and additives should be avoided in DBCO reactions?

A2: To ensure optimal reaction efficiency, it is critical to avoid certain buffers and additives:

  • Amine-containing buffers : Buffers such as Tris and glycine will compete with the target molecule for the activated DBCO reagent, leading to low conjugation yields.[1][2][3]

  • Azides : Sodium azide (NaN3) and other azide-containing compounds will react with the DBCO group, preventing the desired click reaction with your azide-tagged molecule.[1][2][3][4]

  • Sulfhydryl-containing compounds : Reagents like DTT and β-mercaptoethanol can reduce the azide group on your target molecule, rendering it unreactive towards DBCO.[1]

Q3: What is the recommended pH for the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between a DBCO-functionalized molecule and an azide?

A3: The SPAAC reaction itself is generally efficient over a broad pH range. However, studies have shown that higher pH values (up to ~10) can increase the reaction rate in most buffer systems, with the exception of HEPES.[5] For most applications, a pH between 7 and 8.5 is a good starting point.

Q4: How does the choice of buffer impact the kinetics of the SPAAC reaction?

A4: Recent studies have demonstrated that the buffer system can significantly influence the rate of the SPAAC reaction.[5] For example, reactions in HEPES buffer have been shown to be faster than in PBS at the same pH.[5] When reaction time is a critical parameter, consider screening different buffer systems to find the optimal conditions for your specific reactants.

Troubleshooting Guide

This guide addresses common issues encountered during this compound reactions.

Problem Possible Cause Solution
Low or No Conjugation One or more of the reaction partners is not labeled correctly.Confirm the successful labeling of both the DBCO and azide-containing molecules.[1][2][6]
The activated this compound (e.g., NHS ester) has hydrolyzed.Prepare fresh solutions of the activated DBCO reagent immediately before use. Ensure the use of anhydrous solvents for reconstitution.[3][6]
The reaction buffer contains interfering substances (e.g., amines, azides).Use a recommended amine- and azide-free buffer. If necessary, perform a buffer exchange on your sample prior to the reaction.[1][2][3]
Suboptimal reaction conditions.Optimize the molar ratio of reactants, increase the concentration of one or both components, and consider increasing the incubation time or temperature (up to 37°C).[1][2][3]
Low Recovery After Purification Non-specific binding to purification media.Consider using alternative purification methods such as size-exclusion chromatography or dialysis with a different membrane material (e.g., regenerated cellulose).[7]
Precipitation of the conjugate.The PEG linker on this compound generally improves water solubility. However, if precipitation occurs, consider adjusting the buffer composition or adding a small amount of a water-miscible organic solvent like DMSO (typically not exceeding 10-15%).[1]
High Background/Non-specific Binding Unreacted DBCO or azide reagents present in the final application.Ensure the removal of excess, unreacted reagents through appropriate purification methods like spin desalting columns, dialysis, or chromatography.[2][4][7]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Primary Amine

This protocol describes the two-step process of first activating the carboxylic acid of this compound and then conjugating it to a protein containing primary amines (e.g., lysine residues).

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: Anhydrous DMSO or DMF

  • Reaction Buffer: Amine- and azide-free buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column)

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or DMF to a similar concentration.

  • Add a 1.5 to 2-fold molar excess of both EDC and NHS to the this compound solution.

  • Incubate the activation reaction for 15-30 minutes at room temperature.

Step 2: Conjugation to the Amine-Containing Protein

  • Immediately add the freshly activated DBCO-PEG24-NHS ester solution to your protein sample in the reaction buffer. The final concentration of the organic solvent should ideally be kept below 15% to avoid protein precipitation.[1]

  • The molar excess of the activated DBCO reagent over the protein will depend on the protein concentration and the desired degree of labeling. A 10- to 20-fold molar excess is a common starting point for a protein concentration of 1-5 mg/mL.[2]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purify the DBCO-labeled protein using a desalting column or dialysis to remove unreacted reagents.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the copper-free click reaction between a DBCO-labeled molecule and an azide-labeled molecule.

Materials:

  • Purified DBCO-labeled molecule

  • Azide-labeled molecule

  • Reaction Buffer: Azide-free buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-containing molecule in the reaction buffer.

  • Add the DBCO-labeled molecule to the azide-containing solution. A 1.5 to 3-fold molar excess of one component is often used to drive the reaction to completion.[1][3]

  • Incubate the reaction for 4-12 hours at room temperature. The reaction can also be performed overnight at 4°C, though this may require a longer incubation time.[2][3]

  • The resulting conjugate is now ready for purification or downstream applications.

Data Presentation

Table 1: Recommended Buffers for DBCO-Amine Conjugation (via NHS ester)

BufferConcentrationpH RangeNotes
Phosphate-Buffered Saline (PBS)20 mM Phosphate, 150 mM NaCl7.2 - 7.5Widely used and compatible with most proteins.[1][2][3]
HEPES20-50 mM7.0 - 8.0Good buffering capacity in the physiological range.[1][2][3]
Carbonate/Bicarbonate100 mM8.0 - 9.0Useful for reactions that require a slightly more basic pH.[1][2][3]
Borate50 mM8.0 - 9.0Another option for reactions at a slightly basic pH.[1][2][3]

Table 2: Influence of Buffer on SPAAC Reaction Kinetics

Buffer System (at pH 7)Relative Reaction RateReference
HEPESHighest[5]
DMEMHigh[5]
RPMIModerate[5]
PBSLowest[5]

References

Technical Support Center: Prevention of Aggregation with PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and formulation of PEGylated compounds.

Troubleshooting Guides

This section provides solutions to specific aggregation problems you might encounter during your experiments.

Problem 1: My PEGylated protein is aggregating after a change in buffer conditions.

Possible Causes and Solutions:

  • pH Shift: The pH of your buffer can significantly impact the stability of your PEGylated protein. A shift away from the optimal pH can alter the protein's surface charge, leading to aggregation. Human IgGs, for example, have been found to be most stable with minimal heat-induced aggregation at a pH of 5.0-5.5.[1][2]

    • Troubleshooting Steps:

      • Verify pH: Immediately measure the pH of your new buffer to ensure it is at the intended value.

      • pH Optimization Study: If the intended pH is causing aggregation, perform a pH screening study. Prepare a series of small-scale formulations of your PEGylated protein in buffers with a range of pH values (e.g., in 0.5 unit increments) around the initial pH.

      • Monitor Aggregation: Use analytical techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to monitor the aggregation state in each buffer over time.

      • Select Optimal pH: Choose the pH that demonstrates the lowest level of aggregation.

  • Buffer Species: The type of buffer salt can influence protein stability. Some buffer ions may interact with the protein or the PEG chain, promoting aggregation.

    • Troubleshooting Steps:

      • Evaluate Different Buffers: If pH optimization is insufficient, test different buffer systems at the optimal pH. Common buffers for protein formulations include phosphate, citrate, acetate, and histidine.

      • Assess Stability: Compare the aggregation levels in each buffer system using DLS or SEC.

Problem 2: I'm observing aggregation of my PEGylated nanoparticles during storage.

Possible Causes and Solutions:

  • Insufficient PEG Surface Density: A low density of PEG chains on the nanoparticle surface may not provide enough steric hindrance to prevent particle-particle interactions. For liposomes, formulations with lower PEG content (3 and 5 mol%) have been shown to agglomerate over time, whereas 10 mol% PEGylated lipids prevented aggregation.[3]

    • Troubleshooting Steps:

      • Increase PEGylation Ratio: During synthesis, increase the molar ratio of the PEGylating agent to the nanoparticle.

      • Characterize Surface Density: Use techniques like quantitative NMR (qNMR) or fluorescently labeled PEG to determine the PEG surface density.

      • Optimize for Stability: Correlate the PEG surface density with aggregation levels to find the optimal coverage for your nanoparticles.

  • Inappropriate PEG Chain Length: The length of the PEG chain is crucial. While longer chains can provide better steric protection, they can also lead to issues like increased viscosity or reduced biological activity. Conversely, chains that are too short may not offer sufficient protection. For some nanoparticles, a dense coating of low molecular weight PEG (2 or 5 kDa) was necessary for stability, while a 10 kDa PEG led to immobilization.[3]

    • Troubleshooting Steps:

      • Screen Different PEG Molecular Weights: Synthesize your nanoparticles with a range of PEG molecular weights (e.g., 2 kDa, 5 kDa, 10 kDa, 20 kDa).

      • Evaluate Aggregation and Function: Assess the aggregation state and biological activity of each formulation to find the best balance.

  • High Ionic Strength of the Storage Buffer: High salt concentrations can screen the electrostatic repulsion between nanoparticles, leading to aggregation.

    • Troubleshooting Steps:

      • Reduce Ionic Strength: If possible, lower the salt concentration in your storage buffer.

      • Dialysis/Buffer Exchange: Use dialysis or a buffer exchange column to move the nanoparticles into a lower ionic strength buffer.

Problem 3: My PEGylated compound shows aggregation after freeze-thaw cycles.

Possible Causes and Solutions:

  • Cryoconcentration Effects: During freezing, the formation of ice crystals can lead to a high concentration of the PEGylated compound and other solutes in the unfrozen portion, which can promote aggregation.

    • Troubleshooting Steps:

      • Incorporate Cryoprotectants: Add cryoprotectants such as sucrose or trehalose to your formulation. These sugars form a glassy matrix during freezing, which can help to prevent denaturation and aggregation.[4]

      • Control Freezing and Thawing Rates: A slower, controlled freezing rate can sometimes lead to larger ice crystals and more pronounced cryoconcentration. Experiment with different freezing and thawing rates to find conditions that minimize aggregation.

  • pH Shifts During Freezing: The pH of some buffer systems can change significantly upon freezing, which can destabilize the PEGylated compound. For instance, sodium phosphate buffer exhibits a substantial pH change when cooled.[5]

    • Troubleshooting Steps:

      • Use a Freeze-Stable Buffer: Switch to a buffer system that shows minimal pH change upon freezing, such as histidine or citrate buffers.[5]

Frequently Asked Questions (FAQs)

Q1: How does PEGylation prevent aggregation?

A1: PEGylation prevents aggregation through several mechanisms:

  • Steric Hindrance: The PEG chain creates a physical barrier around the molecule, preventing close contact and interaction with other molecules.[6]

  • Increased Hydrodynamic Radius: The attachment of PEG increases the effective size of the molecule in solution, which can slow down aggregation kinetics.

  • Improved Solubility: PEG is a highly hydrophilic polymer, and its conjugation to a compound can increase its overall solubility in aqueous solutions.[7]

  • Enhanced Conformational Stability: PEGylation can stabilize the native conformation of a protein, making it less likely to unfold and expose hydrophobic regions that can lead to aggregation.[7]

Q2: What are the key factors to consider when choosing a PEGylating agent to minimize aggregation?

A2: Several factors should be considered:

  • PEG Chain Length (Molecular Weight): The optimal PEG length depends on the specific compound. While a longer PEG chain generally provides better steric protection, it can also negatively impact biological activity. A balance must be found through experimental screening.[7][8]

  • PEG Architecture (Linear vs. Branched): Branched PEGs can offer a larger hydrodynamic radius and more effective shielding with a lower molecular weight compared to linear PEGs.

  • Reactive Group: The choice of the reactive group on the PEG will determine the site of attachment on your compound. Site-specific PEGylation can be crucial to avoid aggregation while preserving the active site of a protein.

Q3: What analytical techniques can I use to detect and quantify aggregation of my PEGylated compound?

A3: A variety of techniques can be used:

  • Dynamic Light Scattering (DLS): A rapid and non-invasive technique to determine the size distribution of particles in a solution. It is very sensitive to the presence of large aggregates.

  • Size Exclusion Chromatography (SEC): A high-resolution technique that separates molecules based on their size. It can be used to quantify the amount of monomer, dimer, and higher-order aggregates.[9][10]

  • Asymmetrical Flow Field-Flow Fractionation (AF4): A separation technique that can characterize a wide range of particle sizes, from nanometers to micrometers, without a stationary phase, which can be beneficial for fragile aggregates.

  • Micro-Flow Imaging (MFI): A particle imaging technique that can detect and characterize sub-visible particles.

  • Visual Inspection: A simple but important first step to check for visible precipitation or turbidity.

Q4: Can excipients be used to further prevent aggregation of PEGylated compounds?

A4: Yes, excipients play a crucial role in stabilizing PEGylated compounds:

  • Sugars (e.g., sucrose, trehalose): Act as cryoprotectants and lyoprotectants, stabilizing the compound during freeze-drying and storage.[4][11]

  • Surfactants (e.g., polysorbates): Can prevent aggregation at interfaces (e.g., air-water, container surface).[4]

  • Amino Acids (e.g., arginine, glycine): Can act as stabilizers by various mechanisms, including preferential exclusion and direct interaction with the protein surface.

  • Buffers: Maintaining an optimal pH is critical for stability.[1][2]

Data Presentation

Table 1: Effect of PEG Molecular Weight on the Aggregation of Granulocyte-Colony Stimulating Factor (GCSF)

CompoundIncubation Time (days)Soluble Aggregates (%)Precipitation
GCSF6Not DetectedYes
5kPEG-GCSF6~18%No
20kPEG-GCSF6~18%No

Data summarized from a study on GCSF aggregation at neutral pH and 37°C. The study found that even a 5kDa PEG conjugation was sufficient to prevent precipitation by forming soluble aggregates.[6]

Table 2: Influence of Buffer pH on the Heat-Induced Aggregation of a Monoclonal Antibody (IgG1)

Buffer pHAggregation Onset Temperature (°C)
4.065
5.072
5.572
6.070
7.068

This table illustrates the importance of pH on protein stability. The highest aggregation onset temperature, indicating greater stability, was observed at pH 5.0 and 5.5.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Monitoring Aggregation

Objective: To determine the size distribution and identify the presence of aggregates in a solution of a PEGylated compound.

Materials:

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

  • Filtered, high-purity water or appropriate buffer for dilution

  • Micropipettes and sterile, filtered tips

  • Sample of PEGylated compound

Methodology:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.

  • Sample Preparation: a. Ensure your sample is free of any visible particles or dust. If necessary, filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm). b. Dilute a small aliquot of your sample with filtered buffer to a concentration suitable for DLS analysis. The optimal concentration will depend on the scattering properties of your compound and should be determined empirically to avoid multiple scattering effects.

  • Measurement: a. Carefully pipette the diluted sample into a clean DLS cuvette, avoiding the introduction of air bubbles. b. Place the cuvette in the instrument's sample holder. c. Set the measurement parameters in the software, including the solvent viscosity and refractive index, and the measurement temperature. d. Initiate the measurement. The instrument will acquire data for a set period, typically consisting of multiple runs.

  • Data Analysis: a. The software will generate a size distribution report, typically showing the intensity, volume, and number distributions. b. Look for the presence of multiple peaks. A peak at a much larger size than the expected monomeric size indicates the presence of aggregates. c. The Polydispersity Index (PDI) provides an indication of the broadness of the size distribution. A low PDI (e.g., <0.2) suggests a monodisperse sample, while a high PDI can indicate the presence of aggregates or a heterogeneous sample.

Protocol 2: Size Exclusion Chromatography (SEC) for Quantifying Aggregates

Objective: To separate and quantify the monomer, dimer, and higher-order aggregates of a PEGylated protein.

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.

  • SEC column appropriate for the size range of your PEGylated protein and its potential aggregates.

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Sample of PEGylated protein.

  • Autosampler vials and caps.

Methodology:

  • System Preparation: a. Prepare the mobile phase and filter it through a 0.22 µm filter. b. Degas the mobile phase. c. Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: a. Dilute your PEGylated protein sample to a concentration within the linear range of the UV detector. b. Filter the sample if necessary. c. Transfer the sample to an autosampler vial.

  • Chromatographic Run: a. Set up the injection sequence in the chromatography software. b. Inject a known volume of your sample onto the column. c. Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).

  • Data Analysis: a. Identify the peaks in the chromatogram. Aggregates will elute earlier than the monomer, and fragments will elute later. b. Integrate the area under each peak. c. Calculate the percentage of each species (monomer, dimer, higher-order aggregates) by dividing the area of the individual peak by the total area of all peaks and multiplying by 100.

Visualizations

Aggregation_Prevention_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_optimization Optimization Strategies cluster_analysis Analysis & Validation cluster_solution Solution Problem Aggregation Observed (Visual, DLS, SEC) Formulation Review Formulation - Buffer pH - Ionic Strength - Excipients Problem->Formulation Investigate PEG_Params Review PEGylation Parameters - PEG MW - PEG Density Problem->PEG_Params Investigate Storage Review Storage Conditions - Temperature - Freeze/Thaw Cycles Problem->Storage Investigate Buffer_Opt Buffer Optimization - pH Screening - Buffer Species Formulation->Buffer_Opt Excipient_Opt Excipient Optimization - Add Cryoprotectants - Add Surfactants Formulation->Excipient_Opt PEG_Opt PEGylation Optimization - Vary PEG MW - Vary PEG Density PEG_Params->PEG_Opt Storage->Buffer_Opt Storage->Excipient_Opt Analysis Analytical Characterization - DLS - SEC - MFI Buffer_Opt->Analysis Validate Excipient_Opt->Analysis Validate PEG_Opt->Analysis Validate Solution Stable PEGylated Compound Analysis->Solution Achieve

Caption: A workflow for troubleshooting aggregation of PEGylated compounds.

PEGylation_Mechanism cluster_unpegylated Un-PEGylated Compound cluster_pegylation PEGylation Process cluster_pegylated PEGylated Compound cluster_mechanisms Mechanisms of Protection UnPEG Protein/Nanoparticle Aggregate Aggregate UnPEG->Aggregate Aggregation Prone PEGylated PEGylated Compound UnPEG->PEGylated Covalent Attachment of PEG PEG Chains PEG->PEGylated NoAggregate Stable Monomer PEGylated->NoAggregate Aggregation Resistant Steric Steric Hindrance PEGylated->Steric Solubility Increased Solubility PEGylated->Solubility Stability Enhanced Stability PEGylated->Stability

Caption: Mechanisms by which PEGylation prevents aggregation.

References

DBCO-PEG24-acid side reactions and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on potential side reactions, byproduct formation, and troubleshooting strategies when using DBCO-PEG24-acid and related DBCO reagents in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound inactivation?

A1: The primary cause of inactivation is exposure to strongly acidic conditions (pH < 5). The DBCO (dibenzocyclooctyne) moiety can undergo an acid-catalyzed 5-endo-dig cycloisomerization, a rearrangement that renders it unreactive towards azides.[1][2] This is particularly problematic during procedures like peptide cleavage from a resin using high concentrations of trifluoroacetic acid (TFA).[1]

Q2: Can the DBCO group react with other functional groups besides azides?

A2: Yes, while the SPAAC reaction with azides is highly specific and rapid, the DBCO group can participate in a slower side reaction with free thiols (e.g., from cysteine residues) via a thiol-yne addition.[3] This reaction is generally much slower than the reaction with azides, but it can become significant during long incubation times or in the presence of a high concentration of free thiols.[4]

Q3: How stable is the PEG linker in this compound?

A3: The polyethylene glycol (PEG) linker is generally very stable under standard bioconjugation conditions (e.g., physiological pH, aqueous buffers). Degradation of the PEG chain is not a common issue in typical SPAAC experimental workflows. However, under harsh conditions not typically used for bioconjugation, PEG can undergo slow hydrolysis in acidic environments or degradation through oxidation by reactive oxygen species.[5][6]

Q4: What is the optimal pH for performing a SPAAC reaction with DBCO reagents?

A4: SPAAC reactions with DBCO are efficient over a pH range of approximately 7 to 9.[7] Studies have shown that higher pH values within this range can increase reaction rates.[8] However, if you are working with a DBCO reagent that also contains an amine-reactive group like an NHS ester, higher pH (>8.5) will also accelerate the hydrolysis of the ester, creating a competing side reaction. Therefore, a pH of 7.2-7.5 is often a good starting point.

Q5: Are there any common laboratory reagents that interfere with DBCO?

A5: Yes. Avoid buffers or solutions containing azides (e.g., sodium azide as a preservative), as they will react directly with the DBCO group.[7] Additionally, for some specific DBCO derivatives like DBCO-dT used in oligonucleotide synthesis, iodine-based oxidizers can cause cleavage of the DBCO moiety.[9]

Troubleshooting Guide

Unexpected experimental results, such as low conjugation yield or the appearance of unknown species in analytical readouts (HPLC, LC-MS), can often be traced to specific side reactions or handling errors. The table below outlines common problems and their solutions.

Observed Problem Potential Cause Recommended Solution & Byproduct Information
Low or No Conjugation Yield Inactivation of DBCO Moiety The most common cause is the acid-catalyzed rearrangement (cycloisomerization) of the DBCO ring. This occurs at pH < 5.[10] The byproduct is an isomer and will have the exact same mass as the starting material, making it undetectable by MS alone. It must be identified by a loss of reactivity or by HPLC, as the isomer may have a different retention time. Solution: Strictly maintain the pH of all buffers and reaction mixtures above 7.0. If acidic steps are unavoidable (e.g., peptide cleavage), consider protecting the DBCO group with a transient copper(I) complex.[1]
Reaction with Thiols If your biomolecule contains free cysteine residues, a thiol-yne addition can occur, consuming the DBCO reagent. This is more likely with long reaction times (>12 hours) or high thiol concentrations.[3][4] Solution: If possible, cap free thiols using reagents like N-ethylmaleimide (NEM) prior to the SPAAC reaction. Alternatively, increase the molar excess of the DBCO reagent and shorten the reaction time.
Degradation During Storage DBCO reagents are sensitive to moisture and light. Improper storage can lead to gradual degradation. DBCO-functionalized antibodies have been shown to lose 3-5% of their reactivity over 4 weeks at 4°C.[7] Solution: Store solid this compound at -20°C, desiccated, and protected from light.[10] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and avoid repeated freeze-thaw cycles.
Unexpected Peaks in HPLC/LC-MS DBCO Rearrangement Product As mentioned above, the acid-induced cycloisomerization product has the same mass but may elute at a different retention time during reverse-phase HPLC.[11] Solution: Analyze a sample of your DBCO reagent that has been intentionally exposed to acidic conditions (e.g., 10% TFA for 30 min) to identify the retention time of the inactive isomer.
Thiol Adduct The mass of the byproduct will be [Mass of DBCO-reagent + Mass of thiol-containing molecule]. Solution: Use mass spectrometry to confirm the presence of the thiol adduct. If confirmed, implement strategies to block free thiols as described above.
Cleavage of DBCO Group In specific contexts like oligonucleotide synthesis, reagents such as iodine can cleave the DBCO group from the linker.[9] The mass will correspond to the PEG-acid linker without the DBCO moiety. Solution: Use alternative, non-interfering reagents, such as (1S)-(+)-(10-Camphorsulfonyl)-oxaziridine (CSO) instead of iodine for oxidation steps.[9]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Conjugation

This protocol describes a general method for conjugating an azide-containing biomolecule with this compound after its activation.

  • Activation of this compound (if conjugating to an amine):

    • Dissolve this compound and an amine-reactive activator like EDC/NHS in anhydrous DMSO or DMF to prepare fresh stock solutions.

    • Combine the this compound with 1.1 equivalents of both EDC and NHS.

    • Allow the activation to proceed for 15-30 minutes at room temperature. The resulting DBCO-PEG24-NHS ester is now ready for reaction with a primary amine on the target molecule.

  • Preparation of Reactants:

    • Dissolve your azide-containing molecule in a reaction buffer such as PBS or HEPES at pH 7.2-7.4. Ensure the buffer is free of azides.

    • Dissolve the DBCO-reagent (e.g., the activated DBCO-PEG24-NHS ester from step 1 or another DBCO-functionalized molecule) in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add the DBCO-reagent to the azide-containing molecule. A molar excess of 1.5 to 3 equivalents of the less critical or more abundant component is recommended to drive the reaction to completion.[7]

    • Ensure the final concentration of organic solvent (e.g., DMSO) in the reaction mixture is kept low (typically <10%) to avoid denaturation of proteins.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C for 4-12 hours.[12] Reaction times may vary depending on reactant concentrations.

  • Purification:

    • Remove unreacted DBCO reagent and byproducts using an appropriate method such as size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.

Protocol 2: QC of DBCO Reagent by HPLC

This protocol can be used to assess the purity and integrity of your this compound reagent before an experiment.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound in a 50:50 mixture of acetonitrile and water.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor absorbance at 309 nm, which is the characteristic absorbance maximum for the DBCO group.[13]

  • Analysis:

    • A pure, active DBCO reagent should show a single major peak. The presence of multiple peaks, especially a significant peak eluting earlier, may indicate hydrolysis or the presence of the inactive, rearranged isomer.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during SPAAC reactions.

SPAAC_Troubleshooting start Start: Low or No Conjugation Product check_reagents 1. Verify Reagent Integrity (HPLC/MS) start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_molecule 3. Investigate Biomolecule Side Reactions start->check_molecule dbco_degraded Problem: DBCO Reagent Degraded/Inactive check_reagents->dbco_degraded HPLC shows extra peaks? MS correct but no reactivity? azide_problem Problem: Azide Partner Absent or Degraded check_reagents->azide_problem Azide labeling failed? ph_issue Problem: Incorrect pH (pH < 7) check_conditions->ph_issue pH too low? buffer_issue Problem: Interfering Buffer (e.g., contains NaN3) check_conditions->buffer_issue Buffer contains azide? thiol_issue Problem: Free Thiols Present on Biomolecule check_molecule->thiol_issue Biomolecule has Cys? sol_acid Solution: - Avoid acidic (pH < 5) steps - Confirm reagent purity via HPLC dbco_degraded->sol_acid sol_azide Solution: - Confirm azide incorporation - Use fresh azide partner azide_problem->sol_azide ph_issue->sol_acid sol_buffer Solution: - Use non-interfering buffers (PBS, HEPES) - Remove any NaN3 buffer_issue->sol_buffer sol_thiol Solution: - Cap free thiols with NEM prior to conjugation - Shorten reaction time thiol_issue->sol_thiol sol_ph Solution: - Use buffers pH 7.2-8.0 - Verify pH of all solutions

Troubleshooting workflow for low-yield SPAAC reactions.

References

Technical Support Center: Purification of DBCO-PEG24-Acid Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of proteins labeled with DBCO-PEG24-acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of your this compound labeled protein.

Problem Possible Cause Recommended Solution
Low recovery of labeled protein after purification Protein aggregation: The labeling process or subsequent purification steps may induce aggregation.[1][2][3]- Optimize buffer conditions by adjusting pH, ionic strength, or adding stabilizers like glycerol or arginine.[4] - Perform purification at a lower temperature (e.g., 4°C) to minimize hydrophobic interactions that can lead to aggregation. - If using Ion Exchange Chromatography (IEX), ensure the buffer pH is not close to the protein's isoelectric point (pI), as this can reduce solubility.[2]
Non-specific binding to the chromatography resin: The labeled protein may be interacting with the column matrix.- For IEX, increase the salt concentration in the wash buffer to disrupt weaker, non-specific ionic interactions.[5] - For Hydrophobic Interaction Chromatography (HIC), try a resin with a lower hydrophobicity or decrease the salt concentration in the elution buffer.[6] - For Size Exclusion Chromatography (SEC), ensure the mobile phase has sufficient ionic strength (e.g., 150 mM NaCl) to minimize ionic interactions with the resin.[7]
Loss of protein during concentration steps: Using ultrafiltration devices can sometimes lead to protein loss due to membrane fouling or aggregation at high local concentrations.[4]- Consider alternative concentration methods such as dialysis against a high molecular weight PEG solution.[4] - If using ultrafiltration, select a membrane with an appropriate molecular weight cut-off (MWCO) and consider using a gentle centrifugation speed.
Co-elution of unlabeled protein with the labeled product Insufficient resolution of the purification method: The chosen chromatography technique may not be able to effectively separate the labeled and unlabeled species.- IEX: The PEG chain can shield the protein's surface charge, altering its elution profile.[][9] The addition of the acidic group from this compound will further lower the protein's pI. Optimize the pH and salt gradient to enhance the charge difference between the labeled and unlabeled protein. A shallower gradient can improve resolution.[5][10][11] - SEC: While SEC separates based on size, the difference in hydrodynamic radius between the unlabeled and mono-PEGylated protein may not be sufficient for complete separation, especially for larger proteins.[6] Consider using a longer column or a resin with a smaller bead size for higher resolution. - HIC: The change in hydrophobicity upon PEGylation may not be significant enough for baseline separation.[6] Experiment with different salt types and concentrations in the mobile phase.
Presence of high molecular weight aggregates in the final product Formation of aggregates during the labeling reaction or purification process. [1]- Analyze the sample by SEC to identify the presence and quantity of aggregates.[12] - If aggregates are present, an additional polishing step using SEC is recommended.[5] - To prevent further aggregation, store the purified protein in an optimized buffer, potentially containing cryoprotectants like glycerol, and at a low temperature (e.g., -80°C).[2]
Residual free this compound in the purified protein sample Inefficient removal of excess labeling reagent. - SEC: This is a highly effective method for removing small molecules like unreacted this compound from the much larger labeled protein.[] - Dialysis/Buffer Exchange: Use a dialysis membrane or a desalting column with an appropriate MWCO to remove the small molecular weight contaminants.[13]

Frequently Asked Questions (FAQs)

1. Which purification method is best for my this compound labeled protein?

The optimal purification method depends on the specific properties of your protein and the degree of labeling.[14]

  • Size Exclusion Chromatography (SEC): This is a good initial choice for removing unreacted this compound and for separating proteins with significant differences in size (e.g., monomer vs. dimer).[] However, it may not be sufficient to separate singly labeled from unlabeled protein if the size difference is small.[6]

  • Ion Exchange Chromatography (IEX): IEX is often the method of choice for separating PEGylated proteins.[6][11] The attachment of the negatively charged this compound will lower your protein's isoelectric point (pI). This change in charge can be exploited to achieve excellent separation from the unlabeled protein.[10] Anion exchange chromatography would be the logical choice if the protein's pI is sufficiently lowered.

  • Hydrophobic Interaction Chromatography (HIC): The effect of PEGylation on a protein's hydrophobicity can be variable.[6] HIC can be a useful secondary purification step, but its effectiveness for separating labeled from unlabeled protein needs to be determined empirically.

2. How does the "acid" in this compound affect purification by Ion Exchange Chromatography (IEX)?

The terminal carboxylic acid group on the PEG chain introduces a negative charge. This will decrease the overall isoelectric point (pI) of your protein.[6] This is advantageous for IEX purification as it creates a greater charge difference between the labeled and unlabeled protein. For example, if your unlabeled protein has a pI of 7.5, the labeled protein might have a pI of 7.2. This allows for better separation on a cation or anion exchange column, depending on the buffer pH.

3. What is a typical protein recovery yield for these purification methods?

Protein recovery can vary significantly based on the protein, the chosen method, and the optimization of the process.

Purification Method Typical Protein Recovery Notes
Size Exclusion Chromatography (SEC) 60-95%Can be lower if the protein is prone to aggregation or non-specific binding to the column. Some sources suggest potential losses of 30-40% for low-yield samples.[14]
Ion Exchange Chromatography (IEX) >80%Generally high recovery, but can be affected by protein precipitation on the column if buffer conditions are not optimal.
Hydrophobic Interaction Chromatography (HIC) VariableRecovery can be lower due to strong hydrophobic interactions leading to incomplete elution.
Desalting/Buffer Exchange (Spin Columns) >85%Spin columns are generally efficient for removing small molecules with high protein recovery.[13]

4. How can I determine the degree of labeling (DOL) of my purified protein?

The degree of labeling can be determined using UV-Vis spectrophotometry. DBCO has a characteristic absorbance maximum at approximately 309 nm.[13] By measuring the absorbance of the purified protein at 280 nm (for protein concentration) and 309 nm (for DBCO concentration), you can calculate the DOL.

5. What are the best practices for storing my purified this compound labeled protein?

To maintain the stability and activity of your purified protein, it is recommended to:

  • Store it in a buffer that is optimal for its stability, which may include additives like glycerol (10-20%).[2]

  • Aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store at -80°C for long-term storage.[2]

Experimental Protocols

Protocol 1: Purification of this compound Labeled Protein using Size Exclusion Chromatography (SEC)

This protocol is designed for the removal of unreacted this compound and for the separation of high molecular weight aggregates.

Materials:

  • This compound labeled protein reaction mixture

  • SEC column (e.g., Superdex 200 Increase or similar)

  • Chromatography system (e.g., FPLC, HPLC)

  • SEC mobile phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • 0.22 µm filter

Procedure:

  • Equilibrate the SEC column with at least 2 column volumes of filtered and degassed mobile phase at a flow rate recommended by the column manufacturer.

  • Filter the this compound labeled protein reaction mixture through a 0.22 µm filter to remove any precipitates.

  • Inject the filtered sample onto the equilibrated column. The injection volume should not exceed the recommended sample volume for the column (typically 1-2% of the column volume).

  • Elute the protein with the mobile phase at a constant flow rate.

  • Monitor the elution profile using UV absorbance at 280 nm.

  • Collect fractions corresponding to the protein peaks. The labeled protein will typically elute earlier than the unreacted this compound.

  • Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of the labeled protein.

Protocol 2: Purification of this compound Labeled Protein using Ion Exchange Chromatography (IEX)

This protocol is designed to separate the this compound labeled protein from the unlabeled protein. This example assumes anion exchange chromatography is appropriate due to the pI shift.

Materials:

  • Partially purified this compound labeled protein (e.g., after SEC to remove free label)

  • Anion exchange column (e.g., Q-Sepharose or similar)

  • Chromatography system

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)

  • 0.22 µm filter

Procedure:

  • Equilibrate the anion exchange column with 5-10 column volumes of Binding Buffer.

  • Dilute the protein sample in Binding Buffer to reduce the ionic strength.

  • Load the diluted sample onto the equilibrated column.

  • Wash the column with 5-10 column volumes of Binding Buffer to remove any unbound protein.

  • Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes. The this compound labeled protein is expected to elute at a higher salt concentration than the unlabeled protein due to its lower pI.

  • Monitor the elution profile at 280 nm.

  • Collect fractions across the elution peak.

  • Analyze the fractions by SDS-PAGE and, if possible, mass spectrometry to identify the fractions containing the pure labeled protein.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis & Storage protein Protein reaction Labeling Reaction protein->reaction dbco_reagent This compound dbco_reagent->reaction sec Size Exclusion Chromatography (SEC) reaction->sec Remove free label & aggregates iex Ion Exchange Chromatography (IEX) sec->iex Separate labeled from unlabeled protein analysis Purity & DOL Analysis (SDS-PAGE, UV-Vis) iex->analysis hic Hydrophobic Interaction Chromatography (HIC) storage Storage at -80°C analysis->storage

Caption: Experimental Workflow for this compound Labeled Protein Purification.

troubleshooting_logic cluster_solutions Potential Solutions start Low Protein Recovery? aggregation Check for Aggregation (SEC, DLS) start->aggregation Yes binding Optimize Binding/Elution (Gradient, Buffers) start->binding No aggregation->binding sol_agg Modify Buffer (pH, salt, additives) aggregation->sol_agg concentration Evaluate Concentration Method binding->concentration sol_bind Adjust Gradient Change Resin binding->sol_bind sol_conc Alternative Concentration (e.g., Dialysis) concentration->sol_conc

Caption: Troubleshooting Logic for Low Protein Recovery.

References

Technical Support Center: DBCO-PEG24-Acid Conjugations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-PEG24-acid conjugations. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting Guide

This guide addresses specific issues that may arise when scaling up this compound conjugations.

Issue 1: Low or No Conjugation Yield

Q: I am observing a low or non-existent yield in my DBCO-azide conjugation reaction, especially after scaling up. What are the potential causes and solutions?

A: Low conjugation efficiency is a common issue when scaling up. Several factors could be responsible. Refer to the troubleshooting workflow below to diagnose the problem.

Troubleshooting Workflow: Low Conjugation Yield

Low_Yield_Troubleshooting start Problem: Low/No Conjugation Yield q_reagents 1. Have you verified the quality and activity of your DBCO and azide reagents? start->q_reagents sol_reagents Solution: - Confirm labeling of molecules with DBCO or azide. - Use fresh, properly stored reagents. NHS esters of DBCO are moisture-sensitive. - Perform small-scale test reactions to validate reagent activity. q_reagents->sol_reagents No q_conditions 2. Are the reaction conditions (pH, buffer, solvent) optimal for SPAAC? q_reagents->q_conditions Yes sol_conditions Solution: - Use non-amine, non-azide containing buffers (e.g., PBS, HEPES) at pH 7-9. - Higher pH values generally increase reaction rates. - Limit organic co-solvents like DMSO/DMF to <20% if protein solubility is an issue. - Ensure adequate mixing, especially with viscous solutions at larger scales. q_conditions->sol_conditions No q_stoichiometry 3. Is the molar ratio of reactants appropriate? q_conditions->q_stoichiometry Yes sol_stoichiometry Solution: - Use a 1.5 to 10-fold molar excess of one reactant to drive the reaction to completion. - For high concentration samples (>5 mg/mL), a 10-fold excess of the labeling reagent is often recommended. - Avoid excessive molar ratios (>10x) of DBCO-NHS esters which can lead to precipitation. q_stoichiometry->sol_stoichiometry No q_time_temp 4. Are the reaction time and temperature sufficient? q_stoichiometry->q_time_temp Yes sol_time_temp Solution: - Typical reactions run for 4-12 hours at room temperature. - For slower reactions or lower concentrations, extend the time to 16-18 hours at 4°C. - Increasing temperature (e.g., to 37°C) can increase the reaction rate. q_time_temp->sol_time_temp No

Caption: Troubleshooting flowchart for low yield DBCO conjugations.

Issue 2: Poor Solubility and Precipitation

Q: My DBCO-PEG reagent or protein conjugate is precipitating out of solution during the reaction or purification. How can I improve solubility?

A: Solubility issues are a significant challenge, particularly when scaling up. The hydrophobic nature of the DBCO group can cause aggregation.[1]

  • Co-solvents : While DBCO reagents are often dissolved in organic solvents like DMSO or DMF, the final concentration in the aqueous reaction buffer should be carefully managed.[2] Many proteins can precipitate if the final DMSO/DMF concentration exceeds 10-15%.[2]

  • PEG Linker Length : The hydrophilic PEG linker enhances the water solubility of the DBCO moiety and the resulting conjugate.[2][3] Using a longer PEG chain (e.g., PEG24) is generally beneficial for the solubility of the final product.

  • Protein Concentration : Very high protein concentrations can sometimes lead to aggregation during labeling. Conversely, very low concentrations can slow down the reaction rate. An optimal concentration is typically between 1-10 mg/mL.[4][1]

  • pH : Ensure the reaction buffer pH is appropriate for your specific protein's stability. While SPAAC is tolerant of a wide pH range, protein stability may not be.

Issue 3: Side Reactions and Lack of Specificity

Q: I am concerned about potential side reactions with my protein of interest. How specific is the DBCO-azide reaction?

A: The strain-promoted azide-alkyne cycloaddition (SPAAC) is highly specific and bio-orthogonal, meaning the DBCO and azide groups should not react with other functional groups found in biomolecules, such as amines and hydroxyls, under physiological conditions.[5][3]

However, there are some considerations:

  • Thiol Reactivity : A potential side reaction can occur between DBCO and free sulfhydryl groups (cysteines) via a thiol-yne reaction.[6] While this reaction is significantly slower than the reaction with azides, it can be a concern for cysteine-containing proteins.[5] If this is an issue, consider blocking free thiols prior to conjugation.

  • Buffer Composition : Avoid buffers containing azides, as they will compete with your azide-labeled molecule.[2] Also, avoid buffers with primary amines (e.g., Tris, glycine) during the initial activation step if you are using a DBCO-NHS ester, as they will compete for reaction with the NHS ester.[2][7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer and pH for a DBCO-PEG-acid conjugation? A1: For the SPAAC reaction, non-amine and non-azide containing buffers with a pH between 7 and 9 are recommended.[2][7] Commonly used buffers include phosphate-buffered saline (PBS), HEPES, and borate buffer.[8][9] Studies have shown that higher pH values can increase reaction rates, and HEPES buffer at pH 7 may offer faster kinetics compared to PBS.[8][9]

Q2: How does the PEG linker affect the reaction? A2: The PEG linker serves two main purposes. First, it significantly enhances the hydrophilicity and water solubility of the otherwise hydrophobic DBCO group, which helps prevent aggregation and precipitation.[3] Second, the presence of a PEG linker has been shown to enhance the SPAAC reaction rates by as much as 31 ± 16%.[8][9]

Q3: How can I characterize my final DBCO-PEG-conjugate? A3: Characterization is crucial to confirm successful conjugation. The degree of DBCO incorporation can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO).[4][1] Other analytical techniques for characterizing the final conjugate include Mass Spectrometry (MS), Size-Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).[][11][12]

Q4: How should I store my DBCO-PEG reagents? A4: DBCO-PEG reagents, especially those with NHS esters, are moisture-sensitive.[2] They should be stored in a dry, light-protected, low-temperature environment.[] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][7] Stock solutions should be prepared in an anhydrous organic solvent like DMSO or DMF immediately before use.[2]

Quantitative Data Summary

The efficiency of SPAAC reactions is influenced by several factors. The table below summarizes kinetic data from literature, highlighting the impact of buffer composition and the presence of a PEG linker.

ReactantsBuffer (pH)TemperatureSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
sulfo DBCO-amine + 3-azido-L-alaninePBS (7)25°C0.32 - 0.85[9]
sulfo DBCO-amine + 3-azido-L-alanineHEPES (7)25°C0.55 - 1.22[9]
DBCO-trastuzumab + Azide--0.18 - 0.37 (rate enhancement)[8]
DBCO-PEG5-trastuzumab + Azide--31 ± 16% increase with PEG linker[8][9]

Experimental Protocols

General Protocol for Protein Conjugation with this compound (via NHS ester activation)

This protocol describes a two-step process: 1) Activating the protein with a DBCO-PEG-NHS ester, and 2) The copper-free click reaction with an azide-modified molecule.

Experimental Workflow

Caption: General workflow for a two-step protein conjugation.

Step 1: Activation of Protein with DBCO-PEG24-NHS Ester
  • Protein Preparation : Prepare the protein to be labeled at a concentration of 1-10 mg/mL in an amine-free buffer, such as PBS (20 mM sodium phosphate, 150 mM sodium chloride, pH 7.4).[2][1]

  • Reagent Preparation : Immediately before use, dissolve the DBCO-PEG24-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[2][1]

  • Reaction : Add a 10- to 50-fold molar excess of the dissolved DBCO-PEG24-NHS ester to the protein solution.[2] The final concentration of the organic solvent should ideally be below 15% to avoid protein precipitation.[2]

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]

  • Purification : Remove the excess, unreacted DBCO reagent using a desalting column (e.g., Zeba spin columns) or dialysis against the reaction buffer.[1]

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Reactant Preparation : Prepare the azide-containing molecule in a compatible reaction buffer (e.g., PBS).

  • Click Reaction : Mix the purified DBCO-activated protein with the azide-containing molecule. A 1.5 to 3-fold molar excess of one component is often used to drive the reaction.[2][7]

  • Incubation : Allow the reaction to proceed for 4-12 hours at room temperature or for 12-18 hours at 4°C for higher efficiency.[7][5] The reaction progress can be monitored by analyzing the disappearance of the DBCO absorbance peak at ~309 nm.[4]

  • Final Purification : Purify the final conjugate using an appropriate chromatography method (e.g., SEC, IEX, or HIC) to separate the desired conjugate from any unreacted starting materials and byproducts.[1][]

  • Characterization : Characterize the purified conjugate to determine the degree of labeling and confirm purity as described in the FAQ section.

References

Technical Support Center: Minimizing Steric Hindrance with Long PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with long polyethylene glycol (PEG) linkers to minimize steric hindrance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a long PEG linker in bioconjugation?

Long PEG linkers act as flexible, hydrophilic spacers that connect two molecules, such as an antibody and a drug in an antibody-drug conjugate (ADC).[1][2] Their main purpose is to increase the distance between the conjugated molecules, which can minimize steric hindrance and allow each component to maintain its biological activity.[1][3] Additionally, PEG linkers can improve the solubility and stability of the final conjugate.[1][4][5]

Q2: When should I consider using a long PEG linker over a short one?

Longer PEG linkers are particularly beneficial when conjugating large biomolecules.[1] If you are working with bulky proteins, antibodies, or nanoparticles, a longer linker provides the necessary spatial separation to prevent the molecules from interfering with each other's function.[1] Short PEGs are more suitable for compact systems where less flexibility is required.[1]

Q3: How does the length of a PEG linker impact the properties of the final conjugate?

The length of the PEG linker can significantly influence several properties of the bioconjugate:

  • Steric Hindrance: Longer linkers are more effective at reducing steric hindrance.[1][3]

  • Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules.[1][4][5]

  • Pharmacokinetics: Longer PEG chains can increase the hydrodynamic size of the conjugate, which helps to reduce renal clearance and extend its circulation half-life in the body.[4][6]

  • Immunogenicity: PEGylation can mask epitopes on the biomolecule, potentially reducing its immunogenicity.[1][5]

  • Bioactivity: While beneficial, excessively long linkers can sometimes lead to a decrease in the binding affinity or activity of the conjugated molecule due to increased flexibility or by masking the active site.[2][7]

Q4: What are the different types of reactive groups available for PEG linkers?

PEG linkers can be functionalized with a variety of reactive groups to enable conjugation to different functional groups on biomolecules.[1][4] Common reactive groups include:

  • NHS esters: React with primary amines (e.g., lysine residues on proteins).[1]

  • Maleimides: React with thiol groups (e.g., cysteine residues).[1]

  • Azides and Alkynes: Used for "click chemistry" reactions, which are highly specific and efficient.[1]

  • Aldehydes: React with amines or hydrazides.[8]

The choice of reactive group depends on the available functional groups on your target molecule.[1]

Troubleshooting Guides

Issue 1: Reduced Biological Activity After Conjugation with a Long PEG Linker

Possible Cause Troubleshooting Step
Excessively long linker: The linker may be too flexible, leading to the payload folding back and blocking the binding site of the biomolecule.[2][7]Synthesize conjugates with a range of shorter PEG linker lengths to find the optimal balance between reducing steric hindrance and maintaining activity.
Linker attachment site: The PEG linker might be attached at or near the active site of the protein or antibody, causing steric hindrance.If possible, utilize site-specific conjugation methods to attach the linker to a region of the biomolecule that is distant from the active site.
Conjugation reaction conditions: Harsh reaction conditions (e.g., pH, temperature) may have denatured the protein.Optimize the reaction conditions to ensure they are mild and compatible with the stability of your biomolecule. For example, NHS-PEG reactions are typically performed at pH 7.5–8.5.[1]

Issue 2: Aggregation of the Bioconjugate

Possible Cause Troubleshooting Step
Insufficient PEGylation: The PEG linker may not be long enough or the degree of PEGylation is too low to sufficiently shield the hydrophobic regions of the molecule.Increase the length of the PEG linker or the number of PEG chains attached to the molecule. Branched PEG linkers can also be more effective at preventing aggregation.[3]
Hydrophobic payload: The conjugated molecule (e.g., a small molecule drug) may be highly hydrophobic, leading to aggregation.The use of hydrophilic linkers like PEG is a primary strategy to counteract the hydrophobicity of the payload.[9] Ensure the chosen PEG linker provides adequate hydrophilicity.
Impurities: The presence of unreacted molecules or byproducts from the conjugation reaction can contribute to aggregation.Purify the conjugate using methods like size-exclusion chromatography (SEC), dialysis, or affinity purification to remove impurities.[1]

Issue 3: Low Conjugation Efficiency

Possible Cause Troubleshooting Step
Incompatible reactive groups: The reactive group on the PEG linker is not compatible with the functional groups on the target molecule.Verify the chemistry and ensure you are using the correct reactive pair (e.g., NHS ester for amines, maleimide for thiols).[1]
Suboptimal reaction conditions: The pH, temperature, or reaction time may not be optimal for the specific chemistry being used.Consult the literature or the supplier's recommendations for the optimal reaction conditions for your chosen PEG linker. For example, maleimide-thiol reactions are typically performed at a pH between 6.5 and 7.5.[10]
Degraded reagents: The reactive groups on the PEG linker or the target molecule may have degraded over time.Use fresh, high-purity reagents from a reputable supplier to ensure consistency and minimize side reactions.[1]

Quantitative Data Summary

The choice of PEG linker length can have a quantifiable impact on the biological activity and pharmacokinetic properties of a bioconjugate.

Table 1: Effect of PEG Linker Structure on the Bioactivity of Interferon α-2a Conjugates

ConjugateLinker StructureYield (%)Bioactivity (IU/mg)
mPEG2L-IFNLong, linear25%2.8 x 10⁶
mPEG2P-IFNBranched24%3.95 x 10⁶
mPEG(2)M-IFNBranched17%6.7 x 10⁶

Data from a study on interferon α-2a conjugated with different 40 kDa di-branched PEGs. This study suggests that while longer linkers can be more reactive, they may have an inverse effect on in vitro bioactivity.[11][12]

Experimental Protocols

Below is a generalized methodology for a typical bioconjugation experiment using an NHS-PEG linker to target amine groups on a protein.

Protocol: Amine-Reactive PEGylation of a Protein

  • Reagent Preparation:

    • Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be amine-free (e.g., PBS, pH 7.5-8.5).

    • Immediately before the reaction, dissolve the NHS-PEG linker in the reaction buffer or a compatible organic solvent like DMSO.

  • Conjugation Reaction:

    • Add the dissolved NHS-PEG linker to the protein solution. A molar excess of the PEG linker (e.g., 5 to 20-fold) is typically used.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • Add a small molecule with a primary amine (e.g., Tris or glycine) to the reaction mixture to quench any unreacted NHS-PEG linker.

  • Purification of the Conjugate:

    • Remove unreacted PEG linker and quenching agent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The choice of method depends on the size difference between the protein and the PEG linker.[1]

  • Analysis and Characterization:

    • Confirm successful conjugation and assess the purity of the final product using SDS-PAGE, which will show a shift in the molecular weight of the protein.

    • Further characterize the conjugate using techniques such as HPLC, mass spectrometry, or UV-Vis spectroscopy to determine the degree of PEGylation.[1]

Visualizations

experimental_workflow reagent_prep Reagent Preparation (Protein & PEG Linker) conjugation Conjugation Reaction (e.g., NHS-PEG + Protein) reagent_prep->conjugation quenching Quenching (Add Tris or Glycine) conjugation->quenching purification Purification (SEC, Dialysis) quenching->purification analysis Analysis (SDS-PAGE, HPLC) purification->analysis

Caption: A generalized workflow for a bioconjugation experiment using a PEG linker.

steric_hindrance cluster_short Short PEG Linker cluster_long Long PEG Linker A1 Antibody B1 Drug A1->B1 Short Linker label_steric Steric Hindrance A2 Antibody B2 Drug A2->B2 Long Linker

Caption: Minimizing steric hindrance between an antibody and a drug using a long PEG linker.

troubleshooting_logic start Reduced Bioactivity? cause1 Linker too long? start->cause1 Yes cause2 Attachment site issue? cause1->cause2 No solution1 Test shorter linkers cause1->solution1 Yes cause3 Harsh conditions? cause2->cause3 No solution2 Use site-specific conjugation cause2->solution2 Yes solution3 Optimize reaction conditions cause3->solution3 Yes

Caption: Troubleshooting logic for addressing reduced bioactivity in PEGylated conjugates.

References

Technical Support Center: Quality Control of DBCO-PEG24-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-PEG24-acid conjugates.

Frequently Asked Questions (FAQs)

1. What is this compound and what is it used for?

This compound is a chemical reagent used in bioconjugation. It consists of three parts:

  • DBCO (Dibenzocyclooctyne): A reactive group that participates in copper-free click chemistry reactions with azide-containing molecules. This reaction is highly specific and biocompatible.

  • PEG24 (Polyethylene Glycol, 24 units): A hydrophilic spacer that increases the solubility and stability of the resulting conjugate.

  • Acid (Carboxylic Acid): A functional group that can be activated to form a stable amide bond with primary amines (e.g., on proteins, peptides, or other molecules).[1][2]

It is commonly used to link an amine-containing molecule to an azide-containing molecule.

2. How do I activate the carboxylic acid of this compound for conjugation?

The carboxylic acid is typically activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). This two-step process forms a more stable NHS ester that then reacts with the primary amine on your target molecule.

3. What are the optimal reaction conditions for the EDC/NHS activation?

The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-7.2. However, the subsequent reaction of the NHS-activated DBCO-PEG24 with a primary amine is most efficient at a pH of 7-8. Therefore, a two-step pH adjustment is often recommended for optimal results.

4. Can I monitor the progress of my conjugation reaction?

Yes, the DBCO group has a characteristic UV absorbance at approximately 309 nm.[3][4][5] You can monitor the incorporation of the this compound into your molecule by measuring the absorbance at this wavelength. The disappearance of the DBCO absorbance can also be used to monitor the subsequent copper-free click chemistry reaction.[6][7][8]

5. How should I store this compound?

This compound should be stored at -20°C and protected from moisture to prevent degradation of the DBCO group. When preparing solutions, it is best to use anhydrous solvents and minimize exposure to air.

Troubleshooting Guides

Problem 1: Low or No Conjugation of this compound to Amine-Containing Molecule

Possible Causes and Solutions:

Possible Cause Recommended Action
Inefficient Carboxylic Acid Activation - Ensure your EDC and NHS are fresh and have been stored under dry conditions. - Perform the activation reaction in an amine-free buffer (e.g., MES buffer) at a pH of 5-6.
Hydrolysis of Activated NHS Ester - Prepare the activated DBCO-PEG24-NHS ester immediately before use. - After activation, promptly adjust the pH to 7.2-7.5 and add your amine-containing molecule.
Suboptimal pH for Amine Coupling - Ensure the pH of the reaction mixture is between 7 and 8 during the conjugation step.
Presence of Competing Amines - Use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with your target molecule for reaction with the activated PEG. Phosphate-buffered saline (PBS) is a suitable option.
Steric Hindrance - If your target molecule is large, consider increasing the reaction time or temperature (e.g., incubate overnight at 4°C or for a few hours at room temperature).
Problem 2: Unexpected Side Products or Impurities

Possible Causes and Solutions:

Possible Cause Recommended Action
EDC-Related Byproducts - After the activation step, consider a purification step (e.g., using a desalting column) to remove excess EDC and its urea byproduct before adding your amine-containing molecule.
Degradation of DBCO Moiety - Avoid exposing the this compound to oxidizing agents or prolonged storage in aqueous solutions. The DBCO group can slowly degrade over time.
Aggregation of Conjugates - The PEG linker is designed to improve solubility, but aggregation can still occur, especially with hydrophobic molecules. Consider optimizing the buffer composition or adding detergents.
Problem 3: Difficulty in Purifying the Final Conjugate

Possible Causes and Solutions:

Possible Cause Recommended Action
Similar Size of Reactants and Products - Size exclusion chromatography (SEC) is a common method for purifying PEGylated proteins and can separate the conjugate from unreacted this compound.[] - If the molecular weight difference is small, consider other chromatographic techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC).[]
Non-specific Binding to Chromatography Columns - PEGylated molecules can sometimes interact with chromatography resins. Optimize your mobile phase, for example, by adding a small amount of organic solvent for reverse-phase HPLC or adjusting the salt concentration for IEX and HIC.[10]
Co-elution of Unreacted PEG - Dialysis or ultrafiltration can be effective for removing smaller unreacted PEG molecules.[10]

Experimental Protocols & Data

Protocol 1: Activation of this compound and Conjugation to a Peptide

This protocol describes a general method for activating this compound with EDC/NHS and conjugating it to a peptide containing a primary amine (e.g., a lysine residue or the N-terminus).

Materials:

  • This compound

  • Peptide with a primary amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

    • Dissolve EDC and NHS in Activation Buffer to a concentration of 100 mM each. Prepare these solutions fresh.

    • Dissolve the amine-containing peptide in Coupling Buffer to a desired concentration (e.g., 1-5 mg/mL).

  • Activation of this compound:

    • In a reaction tube, add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Peptide:

    • Immediately add the activated DBCO-PEG24-NHS ester solution to the peptide solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column or through dialysis.

    • For higher purity, HPLC purification (e.g., reverse-phase or size-exclusion) can be performed.

Illustrative Analytical Data

The following tables provide examples of expected data from analytical characterization. Note: Actual results will vary depending on the specific molecule being conjugated and the analytical conditions.

Table 1: Illustrative HPLC Analysis of a Peptide Conjugation

Sample Expected Retention Time (min) Notes
Unconjugated Peptide10.2The retention time is dependent on the peptide's hydrophobicity.
This compound15.8The PEG chain increases the hydrophilicity, which can affect retention time depending on the column. The DBCO group adds hydrophobicity.
DBCO-PEG24-Peptide Conjugate12.5The conjugate will have a different retention time from the starting materials. An increase in size due to PEGylation often leads to earlier elution in size-exclusion chromatography.[11][12]

Table 2: Illustrative Mass Spectrometry Analysis

Sample Expected [M+H]⁺ (Da) Notes
Unconjugated Peptide1500.7This is the mass of the starting peptide.
This compound1433.7Molecular weight of the PEG reagent.
DBCO-PEG24-Peptide Conjugate2916.4The mass of the conjugate should be the sum of the peptide mass and the mass of the DBCO-PEG24 moiety, minus the mass of water (18 Da) lost during amide bond formation.

Table 3: UV-Vis Spectroscopy for Quantification of DBCO Labeling

Parameter Value Reference
Molar Extinction Coefficient of DBCO (ε_DBCO)~12,000 M⁻¹cm⁻¹ at ~309 nm[4]
Molar Extinction Coefficient of Peptide (ε_Peptide)Varies (determine experimentally or from sequence)-
Correction Factor for DBCO absorbance at 280 nm~1.089[4]

The degree of labeling (DOL) can be calculated using the Beer-Lambert law and the absorbance values at 280 nm (for the peptide) and 309 nm (for DBCO).[4]

Visualizations

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis A This compound C Activated DBCO-PEG24-NHS Ester A->C 15-30 min at RT B EDC + NHS in Activation Buffer (pH 5-6) B->C E DBCO-PEG24-Conjugate C->E 2h at RT or overnight at 4°C in Coupling Buffer (pH 7.5) D Amine-containing Molecule D->E F Purified Conjugate E->F Desalting or Dialysis G HPLC / MS / UV-Vis F->G Characterization

Caption: Workflow for the activation and conjugation of this compound.

troubleshooting_logic cluster_checks cluster_solutions start Low Conjugation Yield? check_reagents Are EDC/NHS fresh? start->check_reagents check_ph Is activation pH 5-6? check_reagents->check_ph Yes solution_reagents Use fresh reagents check_reagents->solution_reagents No check_buffer Is buffer amine-free? check_ph->check_buffer Yes solution_ph Adjust buffer pH check_ph->solution_ph No check_conjugation_ph Is conjugation pH 7-8? check_buffer->check_conjugation_ph Yes solution_buffer Use PBS or similar check_buffer->solution_buffer No solution_conjugation_ph Adjust pH before adding amine check_conjugation_ph->solution_conjugation_ph No

Caption: Troubleshooting logic for low conjugation yield.

References

Validation & Comparative

A Head-to-Head Comparison of DBCO-PEG24-acid and Other DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies, the choice of linker is paramount. Dibenzocyclooctyne (DBCO) linkers are a cornerstone of copper-free click chemistry, enabling the efficient and specific ligation of molecules in complex biological environments. This guide provides an in-depth comparison of DBCO-PEG24-acid with other commercially available DBCO linkers, focusing on the impact of the polyethylene glycol (PEG) chain length on key performance metrics.

This comparison guide synthesizes available data to help you select the most appropriate DBCO linker for your application, whether it be in antibody-drug conjugate (ADC) development, protein labeling, or surface modification. We will delve into the effects of PEGylation on reaction kinetics, solubility, and stability, and provide detailed experimental protocols for evaluating these linkers in your own laboratory.

The Advantage of PEGylation in DBCO Linkers

The incorporation of a PEG spacer into a DBCO linker offers several distinct advantages over non-PEGylated counterparts like DBCO-acid. The hydrophilic nature of the PEG chain significantly enhances the water solubility of the linker and the resulting conjugate, which is crucial when working with biomolecules in aqueous buffers.[1][2] Furthermore, the PEG spacer provides steric hindrance, which can reduce non-specific binding and aggregation of the conjugated molecules.[3][4]

A key benefit of the PEG spacer is its positive impact on the kinetics of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. By extending the DBCO group away from the attached biomolecule, the PEG linker can reduce steric hindrance and improve the accessibility of the reactive alkyne to its azide partner, leading to faster reaction rates.

Quantitative Performance Comparison

While a comprehensive dataset directly comparing a wide range of DBCO-PEG-acid linkers is not available in a single study, we can synthesize data from various sources to provide a comparative overview. The following table summarizes the key properties and performance metrics of this compound in the context of other DBCO linkers.

FeatureDBCO-acidDBCO-PEG4-acidDBCO-PEG12-acidThis compound
Structure DBCO core with a carboxylic acidDBCO core with a 4-unit PEG chain and a terminal carboxylic acidDBCO core with a 12-unit PEG chain and a terminal carboxylic acidDBCO core with a 24-unit PEG chain and a terminal carboxylic acid
Molecular Weight LowerIntermediateHigherHighest
Solubility in Aqueous Buffers LowModerateHighVery High[1][5]
Reaction Kinetics (SPAAC) BaselineFaster than DBCO-acidFaster than DBCO-PEG4-acid (inferred)Likely the fastest among the acid series (inferred)
Steric Hindrance High (proximity to conjugated molecule)ReducedFurther ReducedSignificantly Reduced
Hydrophobicity HighReducedLowVery Low

Experimental Data: The Impact of PEGylation on Reaction Kinetics

A study investigating the SPAAC reaction rates of DBCO-conjugated antibodies provides direct evidence of the benefits of a PEG linker. The second-order rate constants for the reaction of an azide with a DBCO-modified antibody were compared with those of a DBCO-PEG5-modified antibody. The presence of the PEG5 linker resulted in a significant increase in the reaction rate. This enhancement is attributed to the PEG spacer reducing the steric hindrance around the DBCO moiety, making it more accessible for reaction.

DBCO ConjugateSecond-Order Rate Constant (M⁻¹s⁻¹)
DBCO-Antibody~0.1
DBCO-PEG5-Antibody~0.3

This data strongly suggests that longer PEG chains, such as in this compound, would likely exhibit even faster reaction kinetics due to further reduced steric hindrance.

Experimental Protocols

To enable researchers to perform their own comparative studies, we provide the following detailed experimental protocols.

Protocol 1: Determination of SPAAC Reaction Kinetics using UV-Vis Spectrophotometry

This protocol allows for the determination of the second-order rate constant for the reaction between a DBCO linker and an azide-containing molecule. The reaction is monitored by the decrease in absorbance of the DBCO group at approximately 310 nm.

Materials:

  • DBCO linker of interest (e.g., this compound)

  • Azide-containing molecule (e.g., Azido-PEG4-amine)

  • Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the DBCO linker and the azide-containing molecule in the reaction buffer. A typical starting concentration is 1 mM.

  • Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25°C or 37°C).

  • In a quartz cuvette, mix the DBCO linker and the azide-containing molecule to achieve final concentrations that will allow for a reaction half-life that is convenient to measure (e.g., 50 µM of each).

  • Immediately start monitoring the absorbance at the λmax of the DBCO linker (around 310 nm) over time. Record data points at regular intervals.

  • Continue data collection until the reaction has gone to completion or for a sufficient duration to determine the initial rate.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a one-phase exponential decay curve.

  • The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the azide.

Protocol 2: Comparative Solubility Assay

This protocol provides a method to quantitatively compare the solubility of different DBCO linkers in an aqueous buffer.

Materials:

  • DBCO linkers for comparison (e.g., DBCO-acid, DBCO-PEG4-acid, this compound)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of each DBCO linker to a separate microcentrifuge tube containing a fixed volume of the aqueous buffer (e.g., 1 mg of linker to 1 mL of buffer).

  • Vortex the tubes vigorously for 2 minutes to facilitate dissolution.

  • Incubate the tubes at room temperature for 1 hour to allow them to reach equilibrium.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved linker.

  • Carefully collect the supernatant without disturbing the pellet.

  • Measure the absorbance of the supernatant at the λmax of the DBCO linker (~310 nm).

  • Use a standard curve of the respective DBCO linker dissolved in a suitable organic solvent (e.g., DMSO) to determine the concentration of the dissolved linker in the aqueous buffer.

  • Compare the determined concentrations to rank the solubility of the different linkers.

Visualizing the Concepts

To further illustrate the principles discussed, the following diagrams have been generated using Graphviz.

cluster_linker DBCO Linker cluster_molecule Target Molecule DBCO DBCO PEG PEG Spacer DBCO->PEG Covalent Bond Azide Azide DBCO->Azide SPAAC Reaction (Click Chemistry) Acid Carboxylic Acid PEG->Acid Covalent Bond Start Start: Select DBCO Linkers for Comparison Prep Prepare Stock Solutions of Linkers and Azide Start->Prep Kinetics Perform Kinetic Assay (UV-Vis Spectrophotometry) Prep->Kinetics Solubility Perform Solubility Assay Prep->Solubility Analyze Analyze Data: - Calculate Rate Constants - Determine Solubilities Kinetics->Analyze Solubility->Analyze Compare Compare Performance Metrics in a Summary Table Analyze->Compare Select Select Optimal Linker for Application Compare->Select

References

A Head-to-Head Comparison: DBCO-PEG24-Acid and NHS Ester Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker chemistry is paramount to success. This guide provides an objective comparison of DBCO-PEG24-acid, a prominent reagent in copper-free click chemistry, and the widely used NHS ester alternatives. By examining their reaction mechanisms, performance characteristics, and experimental considerations, this document aims to equip scientists with the knowledge to make informed decisions for their specific applications.

At a Glance: Key Differences and Use Cases

This compound and NHS esters are both valuable tools for covalently attaching molecules to proteins, antibodies, and other biomolecules. However, they operate on fundamentally different principles, leading to distinct advantages and disadvantages.

This compound is a two-component system that leverages the power of bioorthogonal chemistry. The terminal carboxylic acid is first activated (often with EDC and NHS) to react with primary amines on a biomolecule, thereby introducing a DBCO (dibenzocyclooctyne) moiety. This DBCO group then specifically and efficiently reacts with an azide-tagged molecule in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" approach is renowned for its high specificity and biocompatibility.

NHS esters , on the other hand, offer a more direct approach. These reagents are pre-activated to react directly with primary amines (like the side chain of lysine residues) on a biomolecule, forming a stable amide bond. Their simplicity and the wealth of commercially available NHS ester-functionalized molecules make them a popular choice for a wide range of applications.

Performance Comparison: A Data-Driven Look

While direct, side-by-side comparative studies under identical conditions are limited in published literature, we can construct a robust comparison based on the well-documented performance characteristics of each method.

FeatureThis compound (via Click Chemistry)NHS Ester Alternatives
Specificity High: The DBCO-azide reaction is bioorthogonal, meaning it does not react with other functional groups found in biological systems, minimizing off-target labeling.[1]Moderate to High: Primarily reacts with primary amines. However, at high concentrations or pH, side reactions with other nucleophiles can occur.
Reaction Speed Fast: The SPAAC reaction is typically fast, often completing within minutes to a few hours at room temperature.[2]Fast: The reaction with primary amines is generally rapid, typically reaching completion within 30-120 minutes at room temperature or 4°C.[3]
Stability of Linkage Very High: The resulting triazole bond is extremely stable under physiological conditions and resistant to enzymatic cleavage.[4][5]High: The amide bond formed is generally stable and resistant to hydrolysis under physiological conditions.[3]
Susceptibility to Hydrolysis Low (for the final conjugate): The DBCO and azide moieties are stable in aqueous environments. The initial NHS ester activation of the DBCO-acid is susceptible to hydrolysis.[2]High (for the reagent): NHS esters are highly susceptible to hydrolysis in aqueous solutions, especially at higher pH. The half-life can be as short as 10 minutes at pH 8.6.[6][7][8]
Reaction Conditions Flexible: The click chemistry step is tolerant of a wide range of pH and buffer conditions and does not require a catalyst.[2]pH Dependent: Optimal reaction pH is typically between 7.2 and 8.5. Buffers containing primary amines (e.g., Tris) must be avoided as they compete with the target molecule.
Workflow Complexity Two-step process: Requires initial activation of the acid and subsequent click reaction with an azide-modified molecule.One-step process: Direct reaction of the NHS ester with the amine-containing biomolecule.
PEGylation Benefits The long PEG24 linker enhances the solubility and reduces aggregation of the conjugate.[9]PEGylated NHS esters are also available and offer similar benefits in improving solubility and reducing aggregation.

Experimental Protocols: A Practical Guide

Activation of this compound and Conjugation

This two-step process first involves the activation of the carboxylic acid on this compound to form an amine-reactive NHS ester, followed by the copper-free click reaction.

Step 1: Activation of this compound with EDC/NHS

  • Reagent Preparation:

    • Dissolve this compound in an anhydrous organic solvent such as DMF or DMSO to a stock concentration of 10-20 mg/mL.

    • Prepare fresh solutions of EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and NHS (N-hydroxysuccinimide) in the same anhydrous solvent.

  • Activation Reaction:

    • In a dry, inert atmosphere, add a 1.5 to 2-fold molar excess of both EDC and NHS to the this compound solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.

  • Conjugation to Amine-Containing Biomolecule:

    • Add the activated DBCO-PEG-NHS ester solution directly to the biomolecule solution (e.g., protein in PBS at pH 7.2-8.0). The biomolecule should be in an amine-free buffer.

    • Use a 10-20 fold molar excess of the activated DBCO linker relative to the biomolecule.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove excess, unreacted DBCO linker using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Step 2: Copper-Free Click Chemistry Reaction

  • Reagent Preparation:

    • Prepare a solution of the azide-modified molecule of interest in a compatible buffer.

  • Click Reaction:

    • Mix the DBCO-labeled biomolecule with a 1.5 to 3-fold molar excess of the azide-modified molecule.

    • Incubate the reaction for 2-12 hours at 4°C or 2-4 hours at room temperature.[10]

  • Final Purification:

    • If necessary, purify the final conjugate to remove any unreacted azide-modified molecule using an appropriate chromatography method.

Typical Protocol for NHS Ester Conjugation

This one-step process is simpler but requires careful control of reaction conditions.

  • Reagent Preparation:

    • Prepare a stock solution of the NHS ester reagent in an anhydrous organic solvent like DMSO or DMF immediately before use.

    • Prepare the biomolecule (e.g., antibody) in an amine-free buffer at a slightly basic pH (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3). A typical protein concentration is 2.5 mg/mL.[11]

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the NHS ester stock solution to the biomolecule solution while gently stirring.[10] The optimal ratio should be determined empirically for each specific protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[11]

  • Quenching (Optional):

    • The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

  • Purification:

    • Separate the labeled biomolecule from the free dye and hydrolyzed NHS ester using a desalting column or dialysis.

Visualizing the Chemistry: Reaction Workflows

To further clarify the distinct processes, the following diagrams illustrate the experimental workflows for both this compound and NHS ester conjugations.

DBCO_Workflow cluster_activation Step 1: Activation & Amine Coupling cluster_click Step 2: Click Chemistry DBCO_Acid This compound Activated_DBCO Activated DBCO-PEG-NHS Ester DBCO_Acid->Activated_DBCO Activation EDC_NHS EDC + NHS EDC_NHS->Activated_DBCO DBCO_Protein DBCO-labeled Biomolecule Activated_DBCO->DBCO_Protein Amine Coupling Protein_NH2 Biomolecule (with -NH2) Protein_NH2->DBCO_Protein Final_Conjugate Final Conjugate DBCO_Protein->Final_Conjugate SPAAC Reaction Azide_Molecule Azide-modified Molecule Azide_Molecule->Final_Conjugate

This compound Conjugation Workflow

NHS_Ester_Workflow cluster_conjugation NHS Ester Conjugation NHS_Ester NHS Ester Reagent Final_Conjugate Final Conjugate NHS_Ester->Final_Conjugate Direct Amine Coupling Protein_NH2 Biomolecule (with -NH2) Protein_NH2->Final_Conjugate

NHS Ester Conjugation Workflow

Conclusion: Making the Right Choice

The selection between this compound and NHS ester alternatives is highly dependent on the specific requirements of the experiment.

Choose this compound when:

  • High specificity is critical: The bioorthogonal nature of the click chemistry reaction minimizes off-target labeling, which is crucial for applications like in vivo imaging or the development of highly specific antibody-drug conjugates.

  • Multi-step labeling is required: The two-step approach allows for the independent modification of two different molecules before they are conjugated, offering greater flexibility in complex experimental designs.

  • The biomolecule is sensitive to the presence of activating agents: The click reaction itself is catalyst-free and proceeds under mild conditions.

Choose NHS ester alternatives when:

  • Simplicity and speed are prioritized: The one-step reaction is straightforward and well-established.

  • A wide variety of pre-functionalized reagents are needed: A vast library of NHS ester-activated molecules, including fluorophores and biotin, is commercially available.

  • The target biomolecule has abundant and accessible primary amines: This method is highly effective for labeling proteins rich in lysine residues.

Ultimately, both this compound and NHS esters are powerful tools in the bioconjugation toolbox. By carefully considering the factors outlined in this guide, researchers can select the optimal chemistry to achieve their desired outcomes in drug development and other life science applications.

References

The Versatility of DBCO-PEG24-Acid in Bioorthogonal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the selection of the appropriate linker is a critical decision that can significantly impact experimental outcomes. Among the diverse array of tools available, DBCO-PEG24-acid has emerged as a powerful and versatile reagent. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data, to empower informed decisions in your research.

This compound is a key player in the realm of copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1] Its structure comprises three key components: a dibenzocyclooctyne (DBCO) group, a 24-unit polyethylene glycol (PEG) linker, and a terminal carboxylic acid. This unique combination of features offers a distinct set of advantages for bioconjugation.

The DBCO moiety is a highly strained cyclooctyne that readily reacts with azides without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1][2] The long, hydrophilic PEG24 linker enhances the aqueous solubility of the molecule and its conjugates, mitigates aggregation, and can improve the pharmacokinetic properties of biotherapeutics like antibody-drug conjugates (ADCs).[3][4][5] The terminal carboxylic acid provides a convenient handle for conjugation to primary amines on biomolecules following activation.[6][7]

Performance Comparison of Bioorthogonal Reagents

The efficacy of a bioorthogonal reaction is largely determined by its kinetics, stability, and the physicochemical properties it imparts to the resulting conjugate. Here, we compare DBCO with other commonly used bioorthogonal reagents.

ReagentReaction TypeSecond-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
DBCO SPAAC~0.1 - 1High reactivity, good stability, commercially available with various linkers.[8][9][10]Can exhibit some reactivity with thiols.[11]
BCN SPAAC~0.01 - 0.1Smaller size than DBCO, good stability.[12]Generally lower reactivity than DBCO.[13][14]
TCO IEDDA>1000Extremely fast reaction kinetics.[2][15]Can be less stable than cyclooctynes.
CuAAC Click Chemistry~10 (with 20 µM Cu(I))Fast reaction, small alkyne and azide groups.[2]Requires cytotoxic copper catalyst, not suitable for live cells.[1][2]

The Impact of the PEG24 Linker

The 24-unit polyethylene glycol chain in this compound plays a crucial role in its performance, particularly in the context of bioconjugation.

PropertyAdvantage of PEG24 LinkerSupporting Data/Observations
Solubility The hydrophilic nature of the PEG chain significantly increases the water solubility of both the reagent and the final bioconjugate.[16][17][18]DBCO-PEG derivatives are readily soluble in aqueous buffers and are designed to prevent aggregation of labeled biomolecules.[4][19]
Pharmacokinetics In the context of ADCs, the PEG linker can improve the pharmacokinetic profile by increasing the hydrodynamic size, which can reduce renal clearance and extend circulation half-life.[3]Studies have shown that the design of the PEG linker in ADCs is critical for their stability and in vivo performance.[3][20]
Reduced Steric Hindrance The long, flexible PEG chain acts as a spacer, minimizing steric hindrance between the conjugated molecules.[16]This spatial separation can be crucial for maintaining the biological activity of proteins and antibodies after conjugation.[5]
Biocompatibility PEGylation is a well-established method to reduce the immunogenicity of biomolecules.[5]The use of PEG linkers can lead to improved biocompatibility of the final conjugate.[1]

Experimental Protocols

General Protocol for Antibody Labeling with this compound

This protocol outlines the essential steps for conjugating this compound to an antibody for subsequent reaction with an azide-containing molecule.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS.[21]

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

    • In a separate tube, add a 1.5 to 2-fold molar excess of EDC and sulfo-NHS to the required amount of this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation:

    • Add the activated DBCO-PEG-NHS ester solution to the antibody solution. A 10- to 20-fold molar excess of the DBCO reagent is typically used for antibodies at concentrations of 1-5 mg/mL.[22][23]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.[22]

  • Purification: Remove excess, unreacted DBCO reagent using a desalting column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 309 nm (for the DBCO group).[21]

Copper-Free Click Reaction

Procedure:

  • Prepare the azide-containing molecule in a compatible buffer.

  • Add the DBCO-labeled antibody to the azide-containing sample. A 1.5 to 3-fold molar excess of one component is often used to drive the reaction to completion.[22]

  • Incubate the reaction for 4-12 hours at room temperature or 2-12 hours at 4°C.[22] The reaction can also be performed at 37°C to increase the rate.[19]

  • The resulting conjugate is now ready for purification and downstream applications.

Visualizing Key Concepts in Bioorthogonal Chemistry

To further illustrate the principles and applications of this compound, the following diagrams provide a visual representation of the SPAAC reaction, a typical experimental workflow, and a guide for selecting the appropriate bioorthogonal reagent.

SPAAC_Reaction DBCO DBCO-PEG24-R Triazole Stable Triazole Linkage DBCO->Triazole Strain-Promoted Cycloaddition Azide Azide-Biomolecule Azide->Triazole caption Figure 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Figure 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Click Reaction A This compound C Activated DBCO-PEG-NHS A->C B EDC/sulfo-NHS B->C D Antibody-NH2 C->D E DBCO-labeled Antibody D->E F Azide-Payload E->F G Antibody-Drug Conjugate F->G caption Figure 2: Workflow for ADC preparation.

Figure 2: Workflow for ADC preparation.

Reagent_Selection A Application Requirement B Live Cell/In Vivo? A->B C CuAAC B->C No D Reaction Speed Critical? B->D Yes E TCO-Tetrazine (IEDDA) D->E Yes F Balance of Reactivity & Stability? D->F No G DBCO (SPAAC) F->G Higher Reactivity H BCN (SPAAC) F->H Smaller Size caption Figure 3: Decision tree for reagent selection.

Figure 3: Decision tree for reagent selection.

Conclusion

This compound stands out as a highly effective and versatile tool in bioorthogonal chemistry. Its combination of a highly reactive DBCO group for copper-free click chemistry, a long, hydrophilic PEG24 linker for improved physicochemical properties, and a terminal carboxylic acid for straightforward conjugation makes it an excellent choice for a wide range of applications, from fundamental research to the development of novel therapeutics. By understanding its advantages in comparison to other bioorthogonal reagents, researchers can confidently select the optimal tools to advance their scientific endeavors.

References

Validating DBCO-PEG24-Acid Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of targeted therapeutics and diagnostics. The conjugation of a DBCO-PEG24-acid linker to a biomolecule, often an antibody to form an antibody-drug conjugate (ADC), requires rigorous analytical characterization to ensure efficacy and safety. Mass spectrometry stands out as a premier technology for this purpose, offering detailed molecular-level information. This guide provides an objective comparison of mass spectrometry with alternative techniques for the validation of this compound conjugation, supported by experimental data and detailed protocols.

Executive Summary

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides a comprehensive characterization of this compound conjugates, enabling the determination of the drug-to-antibody ratio (DAR), confirmation of conjugation sites, and identification of impurities. While techniques like Hydrophobic Interaction Chromatography with UV detection (HIC-UV) and Size-Exclusion Chromatography with UV detection (SEC-UV) are valuable orthogonal methods, they often lack the specificity and detailed molecular information provided by mass spectrometry. This guide will delve into the experimental workflows and comparative performance of these techniques.

Data Presentation: Quantitative Comparison of Analytical Techniques

The determination of the average DAR is a critical quality attribute for ADCs. The following table summarizes a comparative analysis of DAR values for a cysteine-conjugated ADC obtained by HIC-UV and native size-exclusion chromatography-mass spectrometry (SEC-MS), demonstrating the concordance between these orthogonal methods.

SampleAverage DAR (HIC-UV)Average DAR (Native SEC-MS)
Low Drug Load2.832.70
Moderate Drug Load4.444.37
High Drug Load5.976.07

Table 1: Comparison of average Drug-to-Antibody Ratio (DAR) values for a cysteine-conjugated ADC determined by HIC-UV and native SEC-MS. The data shows a high degree of correlation between the two methods, validating the accuracy of the mass spectrometry approach.

Experimental Protocols

Mass Spectrometry for this compound Conjugate Validation

Mass spectrometry provides a detailed analysis of the intact conjugate, its subunits, and peptide fragments, offering a multi-level validation of the conjugation.

1. Intact Mass Analysis (Native SEC-MS): This technique is crucial for determining the DAR and the distribution of different drug-loaded species under non-denaturing conditions.

  • Sample Preparation: The this compound conjugated antibody is buffer-exchanged into a volatile, MS-compatible buffer such as 50 mM ammonium acetate.

  • Liquid Chromatography: An analytical scale size-exclusion column is used with an isocratic elution of the MS-compatible buffer.

  • Mass Spectrometry: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is used for detection. The instrument is operated in native mode to preserve the non-covalent interactions within the ADC.

  • Data Analysis: The resulting mass spectrum shows a distribution of peaks corresponding to the antibody with different numbers of conjugated this compound linkers. Deconvolution of the spectrum allows for the calculation of the average DAR and the relative abundance of each species.

2. Subunit and Fragment Analysis (Reduced Mass Analysis): This approach provides information on the location of the conjugation.

  • Sample Preparation: The ADC is denatured and the interchain disulfide bonds are reduced using a reducing agent like dithiothreitol (DTT).

  • Liquid Chromatography: The reduced light and heavy chains are separated using reversed-phase chromatography.

  • Mass Spectrometry: The separated chains are analyzed by mass spectrometry to determine which chains are conjugated.

  • Peptide Mapping (LC-MS/MS): For site-specific conjugation, the ADC is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS) to pinpoint the exact amino acid residue(s) where the this compound is attached.

Alternative Methods for Conjugation Validation

1. Hydrophobic Interaction Chromatography (HIC-UV): HIC separates molecules based on their hydrophobicity. Since the this compound linker is hydrophobic, each conjugation event increases the overall hydrophobicity of the antibody, allowing for the separation of species with different DARs.

  • Mobile Phase: A high-salt buffer is used to promote hydrophobic interactions with the stationary phase, followed by a decreasing salt gradient to elute the different ADC species.

  • Detection: UV absorbance is monitored, typically at 280 nm. The peak area for each species is used to calculate the average DAR.

  • Limitations: HIC-UV provides information on the distribution of hydrophobic species but does not directly confirm the mass of the conjugate or the identity of the attached molecule. It is also generally less sensitive than mass spectrometry.[1][2]

2. Size-Exclusion Chromatography (SEC-UV): SEC separates molecules based on their hydrodynamic radius. While primarily used to detect aggregation, it can sometimes resolve species with different numbers of bulky PEG linkers.

  • Mobile Phase: An isocratic mobile phase is used.

  • Detection: UV absorbance at 280 nm.

  • Limitations: SEC-UV has limited resolution for separating different DAR species, especially for smaller PEG chains, and provides no information on the identity of the conjugated molecule.

Mandatory Visualization

experimental_workflow Workflow for Validation of this compound Conjugation cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis & Validation conjugate This compound Conjugated Antibody native_ms Native SEC-MS (Intact Mass) conjugate->native_ms reduced_ms Reduced Mass Analysis (Subunit Level) conjugate->reduced_ms hic HIC-UV conjugate->hic sec SEC-UV conjugate->sec dar_dist DAR & Distribution native_ms->dar_dist peptide_map Peptide Mapping (Site-Specific) reduced_ms->peptide_map site_confirm Conjugation Site Confirmation peptide_map->site_confirm hic->dar_dist purity Purity & Aggregation sec->purity comparison Orthogonal Method Comparison dar_dist->comparison site_confirm->comparison purity->comparison

Caption: Experimental workflow for the validation of this compound conjugation.

Conclusion

For the comprehensive validation of this compound conjugation, mass spectrometry, particularly native SEC-MS, offers unparalleled detail and accuracy in determining critical quality attributes such as DAR and conjugation site. While alternative methods like HIC-UV and SEC-UV serve as valuable orthogonal techniques for confirming DAR and assessing purity, they do not provide the same level of molecular specificity. The choice of analytical method will depend on the specific requirements of the analysis, with mass spectrometry being the gold standard for in-depth characterization and validation.

References

Preserving Antibody Functionality: A Comparative Guide to Labeling with DBCO-PEG24-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of an antibody's function post-labeling is paramount. This guide provides a comprehensive comparison of functional assays for antibodies labeled with DBCO-PEG24-acid, a popular choice for copper-free click chemistry, against alternative labeling strategies. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate conjugation method for your research needs.

The modification of antibodies with molecules such as fluorophores, drugs, or biotin is a cornerstone of many diagnostic and therapeutic applications. The choice of labeling chemistry can significantly impact the antibody's performance. Traditional methods, such as N-hydroxysuccinimide (NHS)-ester chemistry, which targets primary amines on lysine residues, can lead to heterogeneous products and potential loss of function if the label attaches within or near the antigen-binding site.

This compound, which reacts with azide-modified antibodies via strain-promoted alkyne-azide cycloaddition (SPAAC), offers a bioorthogonal approach that can provide more controlled and site-specific conjugation, thereby better preserving antibody function.

Comparing the Impact of Labeling on Antibody Function: A Data-Driven Approach

To objectively assess the performance of antibodies after labeling, a panel of functional assays is essential. Below, we summarize key quantitative data from hypothetical comparative studies.

Functional AssayParameter MeasuredThis compound Labeled AntibodyNHS-Ester Labeled AntibodySite-Specific Labeled Antibody
Binding Affinity (ELISA) Dissociation Constant (Kd)1.2 nM3.5 nM1.1 nM
Cellular Binding (Flow Cytometry) Mean Fluorescence Intensity (MFI)1.5 x 10^50.9 x 10^51.6 x 10^5
Cell Viability (MTT Assay) Half-maximal effective concentration (EC50)5 nM12 nM4.5 nM
Receptor Signaling (Inhibition Assay) Half-maximal inhibitory concentration (IC50)8 nM20 nM7.5 nM

These data illustrate that while this compound labeling generally preserves antibody function better than random NHS-ester conjugation, site-specific labeling methods often yield the best performance, closely mirroring the unlabeled antibody's activity.

Experimental Workflows and Signaling Pathways

To understand the experimental design and the biological context of these functional assays, the following diagrams illustrate the key workflows and a representative signaling pathway.

experimental_workflow cluster_labeling Antibody Labeling cluster_assays Functional Assays Ab Antibody DBCO_label This compound Labeling Ab->DBCO_label NHS_label NHS-Ester Labeling Ab->NHS_label Site_label Site-Specific Labeling Ab->Site_label ELISA Binding Affinity (ELISA) DBCO_label->ELISA Flow Cellular Binding (Flow Cytometry) DBCO_label->Flow MTT Cell Viability (MTT Assay) DBCO_label->MTT Inhibition Signaling Inhibition Assay DBCO_label->Inhibition NHS_label->ELISA NHS_label->Flow NHS_label->MTT NHS_label->Inhibition Site_label->ELISA Site_label->Flow Site_label->MTT Site_label->Inhibition

Workflow for comparing labeled antibodies.

signaling_pathway Ab Labeled Antibody Receptor Cell Surface Receptor Ab->Receptor Binding & Inhibition Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response Gene Expression

A generic receptor signaling pathway.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed protocols for the functional assays mentioned above, adapted for the comparison of labeled antibodies.

Binding Affinity Assessment by Competitive ELISA

This assay determines the dissociation constant (Kd) of the labeled antibody to its target antigen.

Materials:

  • High-binding 96-well ELISA plates

  • Recombinant antigen

  • Labeled antibodies (this compound, NHS-Ester, Site-Specific)

  • Unlabeled antibody (for standard curve)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (if primary is not directly labeled for detection)

  • TMB substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with the antigen at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition Reaction: Prepare a series of dilutions of the unlabeled antibody (competitor). Mix each dilution with a constant concentration of the labeled antibody. Add these mixtures to the wells.

  • Incubation: Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection: If the primary labeled antibody is not conjugated to a detection enzyme, add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the concentration of the unlabeled antibody. The Kd can be determined from the IC50 value of the competition curve.

Cellular Binding Assessment by Flow Cytometry

This assay measures the ability of the labeled antibody to bind to its target on the cell surface.

Materials:

  • Target-expressing cells

  • Labeled antibodies (this compound, NHS-Ester, Site-Specific)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fixable viability dye (optional)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and adjust the concentration to 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Aliquotting: Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Viability Staining (Optional): If desired, stain the cells with a fixable viability dye according to the manufacturer's instructions.

  • Antibody Staining: Add the labeled antibodies at a predetermined optimal concentration to the respective tubes.

  • Incubation: Incubate the tubes for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Resuspension: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Gate on the live, single-cell population and measure the Mean Fluorescence Intensity (MFI) for each labeled antibody.

Cell Viability Assessment by MTT Assay

This assay is used to determine the cytotoxic effect of an antibody-drug conjugate (ADC) or the effect of an antibody on cell proliferation.

Materials:

  • Target-expressing cells

  • Labeled antibodies (this compound, NHS-Ester, Site-Specific)

  • Cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the labeled antibodies in cell culture medium and add them to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the antibody concentration and determine the EC50 value.[1][2]

Receptor Signaling Inhibition Assay

This assay measures the ability of a labeled antibody to block a specific signaling pathway.

Materials:

  • Target-expressing cells

  • Labeled antibodies (this compound, NHS-Ester, Site-Specific)

  • Ligand/agonist that stimulates the signaling pathway

  • Assay-specific reagents (e.g., lysis buffer, antibodies for Western blot or ELISA to detect phosphorylated proteins)

Procedure:

  • Cell Seeding and Starvation: Seed cells in an appropriate culture vessel. Before the assay, starve the cells in a low-serum medium for a few hours to reduce basal signaling.

  • Antibody Pre-incubation: Pre-incubate the cells with different concentrations of the labeled antibodies for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with a fixed concentration of the appropriate ligand/agonist for a time period known to induce a robust signaling response.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Detection of Signaling Molecules: Analyze the levels of a key phosphorylated signaling protein (or other downstream marker) using a suitable method like Western blotting or a specific ELISA.

  • Data Analysis: Quantify the signal for the phosphorylated protein and normalize it to the total protein level. Plot the percentage of inhibition of the signaling response against the antibody concentration to determine the IC50 value.[3][4]

Conclusion

The choice of antibody labeling method has a profound impact on the functional integrity of the antibody. While this compound offers a significant improvement over random amine-reactive labeling, for applications requiring the highest degree of functional preservation, site-specific conjugation methods are the gold standard. The functional assays and protocols detailed in this guide provide a robust framework for researchers to evaluate and select the optimal labeling strategy for their specific antibody and application, ensuring reliable and reproducible results.

References

A Head-to-Head Comparison of DBCO-PEG24-Acid and SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The effective conjugation of payloads—such as small molecule drugs, toxins, or fluorophores—to monoclonal antibodies is a cornerstone of modern therapeutic and diagnostic development. The choice of chemical linker is critical, profoundly influencing the stability, homogeneity, efficacy, and pharmacokinetic properties of the resulting antibody conjugate. This guide provides an objective, data-driven comparison between two widely used heterobifunctional crosslinkers: DBCO-PEG24-acid, a key reagent in copper-free click chemistry, and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a classical amine-to-thiol linker.

Core Chemical Principles

This compound utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry." This bioorthogonal reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide (-N₃) group to form a highly stable triazole linkage.[1] The reaction is notable for proceeding efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1] The inclusion of a long-chain polyethylene glycol (PEG) spacer enhances the hydrophilicity of the linker system, which can be crucial for mitigating aggregation.[2][]

SMCC facilitates conjugation by linking primary amines (e.g., the ε-amine of lysine residues on an antibody) to sulfhydryl (thiol) groups.[4] It contains two distinct reactive ends: an N-hydroxysuccinimide (NHS) ester that reacts with amines to form a stable amide bond, and a maleimide group that reacts with thiols to form a stable thioether bond.[2][4] This chemistry is well-established but requires the presence of a free thiol on the payload or the prior reduction of antibody disulfide bonds.

Quantitative Performance Comparison

While direct head-to-head studies providing comprehensive metrics are sparse, data from various sources allow for a comparative summary of key performance indicators. The following table synthesizes available quantitative data to highlight the operational differences between the two linkers.

ParameterDBCO-PEG ChemistrySMCC ChemistryKey Findings & Citations
Reaction Kinetics Slow; may require >24 hours for high efficiencyFast; typically complete in 0.5-2 hoursSPAAC reactions involving DBCO are significantly slower than other click chemistries and maleimide reactions. One study noted only ~60% completion after 24 hours.[5] Maleimide reactions are generally complete within 30-60 minutes.[2][4]
Hydrophilicity & Aggregation High hydrophilicity; reduces aggregationHydrophobic; can induce aggregation, especially at high DARsThe DBCO moiety itself is over 30-fold more hydrophobic than reagents used for thiol modification and can induce protein aggregation.[6] However, the long PEG24 spacer in this compound provides significant hydrophilicity to overcome this.[2] In contrast, ADCs using non-PEGylated SMCC linkers show a marked tendency to aggregate at drug-to-antibody ratios (DARs) above 4.[4]
Conjugate Stability Forms a highly stable triazole bond. DBCO group has limited stability in solution.Forms a stable thioether bond, but is susceptible to retro-Michael addition (deconjugation) in plasma.The triazole ring formed via click chemistry is exceptionally stable.[7] However, the DBCO group itself can lose reactivity over a month when stored in solution.[7] The maleimide-thiol linkage can undergo thiol exchange in vivo, leading to premature payload release.[8]
Thermal Stability of Conjugate Can decrease thermal stability (Tm) of the antibodyCan decrease thermal stability (Tm) of the antibodyAmine-based conjugation (via NHS esters, common to both methods) can lower the thermal stability of the antibody, with a greater decrease observed at higher DARs.[9]

Experimental Workflows & Methodologies

The practical application of these linkers involves distinct multi-step protocols. Below are representative workflows and detailed methodologies for conjugating a payload to an antibody using both systems.

This compound Conjugation Workflow (SPAAC)

The SPAAC workflow requires one biomolecule to possess a DBCO group and the other an azide. The most common approach involves first modifying the antibody with a DBCO-NHS ester to react with lysine residues, followed by the click reaction with an azide-modified payload.

DBCO_Workflow cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Click Reaction Ab Antibody Mix1 Mix & Incubate (1 hr, RT) Ab->Mix1 DBCO_NHS DBCO-PEG-NHS Ester DBCO_NHS->Mix1 Purify1 Purification (Desalting) Mix1->Purify1 Ab_DBCO DBCO-Activated Antibody Mix2 Mix & Incubate (4-18 hrs, 4°C) Ab_DBCO->Mix2 Purify1->Ab_DBCO Payload_N3 Azide-Payload Payload_N3->Mix2 Purify2 Purification (e.g., SEC) Mix2->Purify2 Final_ADC Final Antibody Conjugate Purify2->Final_ADC

Caption: Workflow for antibody conjugation using DBCO-NHS ester and SPAAC.

  • Antibody Preparation:

    • Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4). Ensure the antibody concentration is between 1-10 mg/mL.[1]

    • Remove any protein stabilizers like BSA or gelatin if present.[7]

  • Antibody Activation with DBCO-NHS Ester:

    • Prepare a fresh 10 mM stock solution of the DBCO-PEG-NHS ester in anhydrous DMSO.[7]

    • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction should not exceed 20%.[1][7]

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.[7]

  • Quenching and Purification:

    • (Optional) Quench unreacted NHS esters by adding Tris or glycine buffer to a final concentration of 50-100 mM and incubating for 15 minutes.[7]

    • Remove excess, unreacted DBCO-NHS ester using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with PBS.[7]

  • Copper-Free Click Reaction:

    • Introduce the azide-modified payload to the purified DBCO-activated antibody. A 2-4 fold molar excess of the azide-payload is recommended.[7]

    • Incubate the reaction for 4-18 hours at 4°C or for 2-4 hours at room temperature. Longer incubation times can improve yield.[1][10]

  • Final Purification and Analysis:

    • Purify the final antibody conjugate from excess payload using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography.

    • Characterize the final product using SDS-PAGE (which should show a band shift) and determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

SMCC Conjugation Workflow (Amine-to-Thiol)

The SMCC workflow involves activating the antibody with SMCC to introduce maleimide groups, which are then targeted by a thiol-containing payload.

SMCC_Workflow cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Thiol Reaction Ab Antibody Mix1 Mix & Incubate (30-60 min, RT) Ab->Mix1 SMCC SMCC Reagent SMCC->Mix1 Purify1 Purification (Desalting) Mix1->Purify1 Ab_Mal Maleimide-Activated Antibody Mix2 Mix & Incubate (1-2 hrs, RT) Ab_Mal->Mix2 Purify1->Ab_Mal Payload_SH Thiol-Payload Payload_SH->Mix2 Quench Quenching (e.g., Cysteine) Mix2->Quench Final_ADC Final Antibody Conjugate Quench->Final_ADC

Caption: Workflow for antibody conjugation using SMCC linker.

  • Antibody and Reagent Preparation:

    • Prepare the antibody in an amine-free buffer (e.g., PBS) at a pH of 7.2-7.5.[2][4]

    • Immediately before use, dissolve SMCC (or the more water-soluble Sulfo-SMCC) in an organic solvent like DMSO.[2][4]

  • Antibody Activation with SMCC:

    • Add a 5- to 20-fold molar excess of the SMCC solution to the antibody. The optimal excess depends on the antibody concentration.[2]

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[2]

    • Remove excess SMCC reagent using a desalting column equilibrated with a buffer suitable for the thiol reaction (e.g., PBS, pH 6.5-7.5).[2][4]

  • Conjugation with Thiol-Payload:

    • Immediately combine the purified maleimide-activated antibody with the thiol-containing payload.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2]

  • Quenching and Final Purification:

    • Stop the reaction by adding a thiol-containing reagent like cysteine or 2-mercaptoethanol to quench any unreacted maleimide groups.

    • Purify the final conjugate to remove quenched products and excess payload, typically using SEC or dialysis.

  • Characterization:

    • Analyze the final conjugate for DAR, aggregation (via SEC), and purity (via SDS-PAGE).

Conclusion and Recommendations

The choice between this compound and SMCC is a trade-off between reaction efficiency, linker properties, and the specific requirements of the final conjugate.

  • Choose this compound when:

    • Hydrophilicity is paramount: The long PEG chain is highly effective at preventing aggregation, especially when conjugating hydrophobic payloads or aiming for high DARs.[2]

    • In vivo stability is critical: The resulting triazole bond is not susceptible to cleavage in plasma, offering superior stability compared to the maleimide-thiol linkage.[7][8]

    • Bioorthogonality is required: The DBCO-azide reaction is highly specific and will not interfere with other functional groups in a complex biological system.[1]

  • Choose SMCC when:

    • A rapid and well-established protocol is needed: The reaction kinetics are significantly faster, and the chemistry is robust and widely documented.[2][4][5]

    • Cost is a primary concern: SMCC and related reagents are generally less expensive than DBCO-based linkers.

    • Site-specific conjugation is desired via hinge-cysteine reduction: While lysine-based SMCC conjugation is random, SMCC is the linker of choice for conjugating to free thiols generated by reducing the antibody's native disulfide bonds, which offers a degree of site-specificity.[8]

For the development of next-generation antibody-drug conjugates where stability, solubility, and predictable in vivo behavior are critical, the advantages offered by the hydrophilic, stable, and bioorthogonal nature of the DBCO-PEG24 linker system often outweigh its slower reaction kinetics. However, for applications where speed, cost, and established protocols are prioritized, SMCC remains a powerful and relevant tool in the bioconjugation arsenal.

References

Navigating In Vivo Stability: A Comparative Guide to DBCO-PEG24-Acid Linkages

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the in vivo stability of linker chemistries is a critical parameter dictating the efficacy and safety of bioconjugates. This guide provides a comprehensive comparison of the in vivo stability of Dibenzocyclooctyne (DBCO)-PEG24-acid linkages, a cornerstone of copper-free click chemistry, with its primary alternative, the Tetrazine-trans-Cyclooctene (Tz-TCO) ligation. Supported by experimental data, this guide aims to inform the selection of the optimal bioorthogonal chemistry for your in vivo applications.

The DBCO-PEG24-acid linker, which reacts with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is widely utilized for its biocompatibility, owing to the absence of a cytotoxic copper catalyst[1]. The resulting triazole linkage is generally considered stable under a variety of biological conditions[2]. However, the in vivo fate of the entire linker construct is paramount for applications such as targeted drug delivery and in vivo imaging.

Quantitative Comparison of In Vivo Stability

Direct, head-to-head quantitative comparisons of the in vivo half-life of identical bioconjugates linked via this compound versus a comparable alternative under the same experimental conditions are not extensively available in the literature. However, studies on similar constructs provide valuable insights into their relative in vivo performance.

A key study investigated the pharmacokinetics of a peptide (CAQK) conjugated to polyethylene glycol (PEG) using either DBCO-azide (SPAAC) or maleimide-thiol chemistry. The results demonstrated a significant extension of the peptide's blood half-life upon PEGylation, irrespective of the conjugation chemistry. Specifically, the DBCO-PEG conjugate exhibited a blood half-life of approximately 90-fold greater than the free peptide[3]. While this study did not directly compare SPAAC to the Tz-TCO ligation, it provides concrete quantitative data on the in vivo stability of a DBCO-PEG conjugate.

In contrast, the Tz-TCO ligation, an inverse-electron-demand Diels-Alder (IEDDA) reaction, is renowned for its exceptionally fast reaction kinetics, often orders of magnitude faster than SPAAC[4][5]. This rapid reactivity is a significant advantage for in vivo applications where low reactant concentrations are common. While specific half-life data for a comparable PEG-acid conjugate is scarce, studies on Tz-TCO-linked antibodies and nanoparticles demonstrate their stability and utility in in vivo pre-targeting and imaging, where the linkage must remain intact in circulation for extended periods[6][7][8][9]. Some studies have shown that TCO-modified antibodies remain reactive in blood circulation for at least 24 hours, indicating good in vivo stability of the TCO moiety[10].

Linkage ChemistryReaction TypeKey In Vivo Stability DataNotes
This compound (SPAAC) Strain-Promoted Azide-Alkyne CycloadditionConjugation of CAQK peptide to PEG via DBCO-azide linkage increased blood half-life by ~90-fold compared to the free peptide[3].The triazole linkage is known to be stable to enzymatic degradation, oxidation, and reduction[2]. However, one study showed moderate degradation of the DBCO group in the harsh environment of macrophage phagosomes.
Tetrazine-TCO (IEDDA) Inverse-Electron-Demand Diels-AlderTCO-modified antibodies have been shown to be reactive in blood circulation for at least 24 hours[10]. The resulting dihydropyridazine bond is stable[4].The primary advantage is the exceptionally fast reaction kinetics, which can be beneficial for in vivo applications with low concentrations of reactants.

Experimental Protocols for Assessing In Vivo Stability

A robust assessment of the in vivo stability of a bioconjugate involves a combination of pharmacokinetic studies and analysis of the conjugate's integrity in biological matrices. A general workflow is outlined below.

Experimental Workflow for In Vivo Stability Assessment

G cluster_0 Preparation cluster_1 In Vivo Administration cluster_2 Sample Collection cluster_3 Analysis cluster_4 Data Interpretation A Synthesize and Purify Radiolabeled/Fluorescently-Tagged Bioconjugate B Administer Bioconjugate to Animal Model (e.g., IV injection) A->B C Collect Blood Samples at Multiple Time Points B->C D Collect Tissues of Interest at Study Endpoint B->D E Quantify Radioactivity/Fluorescence in Plasma and Tissues C->E F Analyze Bioconjugate Integrity (e.g., LC-MS/MS, SDS-PAGE) C->F D->E D->F G Determine Pharmacokinetic Parameters (e.g., Half-life, Clearance) E->G H Assess Biodistribution and Metabolite Formation F->H

Caption: Workflow for assessing the in vivo stability of bioconjugates.

Key Experimental Methodologies

1. Radiolabeling and Biodistribution Studies:

  • Protocol:

    • Synthesize the bioconjugate with a radiolabel (e.g., 14C, 3H, 125I, or a PET isotope like 68Ga) incorporated into a stable position within the molecule of interest (either the payload, the linker, or the biomolecule).

    • Administer the radiolabeled bioconjugate to an animal model, typically via intravenous (IV) injection.

    • Collect blood samples at various time points and tissues of interest at the end of the study.

    • Measure the radioactivity in the collected samples using a gamma counter or liquid scintillation counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.

    • Analyze plasma samples over time to determine the pharmacokinetic parameters, including the circulation half-life.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

  • Protocol:

    • Administer the non-radiolabeled bioconjugate to the animal model.

    • Collect plasma and tissue homogenates at different time points.

    • Extract the bioconjugate and potential metabolites from the biological matrix.

    • Analyze the extracts using high-resolution LC-MS/MS.

    • Develop a quantitative method using a stable isotope-labeled internal standard to accurately measure the concentration of the intact bioconjugate over time.

    • Identify and quantify any cleavage products or metabolites to understand the degradation pathways of the linker. This method is particularly useful for detecting the cleavage of the PEG chain or the hydrolysis of the acid moiety.

3. Serum Stability Assay (In Vitro):

  • Protocol:

    • Incubate the bioconjugate in fresh serum or plasma (e.g., mouse, rat, or human) at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

    • Analyze the aliquots by LC-MS/MS or other appropriate analytical techniques (e.g., HPLC, SDS-PAGE for larger bioconjugates) to quantify the amount of intact bioconjugate remaining.

    • This assay provides a preliminary assessment of the conjugate's stability in a biological fluid before proceeding to in vivo studies.

Factors Influencing In Vivo Stability

The in vivo stability of a bioconjugate is a multifactorial issue. The choice of click chemistry is crucial, but other elements of the linker and the bioconjugate as a whole play significant roles.

G A In Vivo Stability B Linker Chemistry (e.g., SPAAC, IEDDA) A->B C Biomolecule Properties (e.g., size, charge) A->C D Payload Properties (e.g., hydrophobicity) A->D E PEG Chain Length A->E F Host Factors (e.g., enzyme levels, clearance mechanisms) A->F

Caption: Key factors influencing the in vivo stability of bioconjugates.

Conclusion

The selection of a linker for in vivo applications requires a careful consideration of the balance between stability and reactivity. This compound, utilized in SPAAC, offers a biocompatible and stable linkage, with quantitative data demonstrating its ability to significantly extend the in vivo half-life of a conjugated peptide[3]. Its primary alternative, the Tz-TCO ligation, provides the advantage of exceptionally rapid kinetics, which can be critical for certain in vivo applications, and has also been shown to form stable conjugates in vivo[4][10].

For applications requiring long circulation times and where extreme reaction speed is not the primary driver, the this compound linkage presents a well-validated and reliable option. For scenarios demanding very fast in vivo reactions, such as pre-targeted imaging with short-lived isotopes, the Tz-TCO chemistry may be more suitable. Ultimately, the optimal choice will depend on the specific requirements of the biological system and the therapeutic or diagnostic goal. Rigorous in vivo stability testing, employing the methodologies outlined in this guide, is essential to validate the performance of any bioconjugate prior to its clinical translation.

References

The Influence of PEG Linker Length on Therapeutic Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate polyethylene glycol (PEG) linker is a critical determinant of a therapeutic agent's success. The length of the PEG chain can significantly modulate a drug's pharmacokinetic and pharmacodynamic properties, influencing its circulation half-life, tumor accumulation, and ultimately, its therapeutic efficacy. This guide provides a comparative analysis of different PEG linker lengths, supported by experimental data, to aid in the rational design of next-generation therapeutics.

The covalent attachment of PEG chains to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacological properties of proteins, peptides, and nanoparticles. PEGylation can increase a molecule's hydrodynamic size, thereby reducing renal clearance and extending its circulation half-life. Furthermore, the hydrophilic PEG chains can shield the therapeutic from enzymatic degradation and reduce its immunogenicity. However, the length of the PEG linker is a crucial parameter that must be optimized to achieve the desired therapeutic outcome.

Impact of PEG Linker Length on Pharmacokinetics

The length of the PEG linker has a profound effect on the pharmacokinetic profile of a therapeutic agent. Longer PEG chains generally lead to a longer circulation half-life and reduced clearance.

Therapeutic AgentPEG Linker LengthCirculation Half-LifeKey FindingsReference
Affibody-MMAE ConjugateNo PEG19.6 minRapid clearance from the body.[1]
Affibody-MMAE Conjugate4 kDa PEG49.2 min2.5-fold increase in half-life compared to no PEG.[1]
Affibody-MMAE Conjugate10 kDa PEG219.0 min11.2-fold increase in half-life compared to no PEG.[1]
Methotrexate-loaded Chitosan Nanoparticles750 Da mPEG-Increased area under the curve (AUC) with increasing PEG molecular weight.[2]
Methotrexate-loaded Chitosan Nanoparticles2,000 Da mPEG-Longer PEG chains provide better protection from the reticuloendothelial system.[2]
Methotrexate-loaded Chitosan Nanoparticles5,000 Da mPEG-Linear correlation between PEG molecular weight and AUC.[2]
Polyacridine Peptide DNA Polyplexes2 kDa PEGShort α half-lifeHigher positive surface charge leading to greater liver uptake.[3]
Polyacridine Peptide DNA Polyplexes5 kDa PEGLonger α half-lifeReduced liver uptake compared to 2 kDa PEG.[3]
Polyacridine Peptide DNA Polyplexes10 kDa PEGLonger α half-lifeProgressive decrease in zeta potential with increasing PEG length.[3]
Polyacridine Peptide DNA Polyplexes20 kDa PEGLonger α half-lifeFurther reduced liver uptake.[3]
Polyacridine Peptide DNA Polyplexes30 kDa PEGLongest circulatory half-lifeMinimal liver association.[3]

Influence of PEG Linker Length on Tumor Accumulation and Efficacy

The length of the PEG linker also plays a critical role in the accumulation of the therapeutic agent in tumor tissues and its subsequent anti-tumor efficacy. This is often attributed to the Enhanced Permeability and Retention (EPR) effect, where the abnormal tumor vasculature allows for the extravasation and retention of large molecules.

Therapeutic AgentPEG Linker LengthTumor Accumulation/EfficacyKey FindingsReference
Antibody-Drug Conjugate (ADC)2 and 4 PEG unitsSimilar, lower tumor exposuresBinary effect observed in tumor weight reduction.[4]
Antibody-Drug Conjugate (ADC)8, 12, and 24 PEG unitsSimilar, significantly higher tumor exposuresSignificantly higher tumor to plasma exposure ratios and greater reduction in tumor weights.[4]
Folate-Linked Liposomes2 kDa PEGLower tumor accumulationTumor size reduced, but less effectively than longer linkers.[5]
Folate-Linked Liposomes5 kDa PEGIntermediate tumor accumulation-[5]
Folate-Linked Liposomes10 kDa PEGHighest tumor accumulationOver 40% greater reduction in tumor size compared to 2 kDa and 5 kDa linkers.[5]
PEGylated Carbonic Anhydrase Inhibitors1K and 2K PEGMost efficient in killing tumor spheroid cellsThe length of the PEG linker plays a significant role in killing tumor spheroid cells.[6]
PEGylated Carbonic Anhydrase Inhibitors5K and 20K PEGLess efficient in killing tumor spheroid cellsHigh molecular weight PEGylated inhibitors were efficient only at higher concentrations.[6]

Impact of PEG Linker Length on Cytotoxicity

While extending the circulation half-life and enhancing tumor accumulation are desirable, it is crucial to consider the impact of PEG linker length on the intrinsic cytotoxicity of the therapeutic agent.

Therapeutic AgentPEG Linker LengthIn Vitro Cytotoxicity (IC50)Key FindingsReference
Affibody-MMAE ConjugateNo PEGMost cytotoxicLong-chain PEG modification has a negative effect on the cytotoxicity of the conjugates.[1]
Affibody-MMAE Conjugate4 kDa PEG6.5-fold reduction in cytotoxicityDespite reduced cytotoxicity, the overall in vivo efficacy was improved due to prolonged half-life.[1]
Affibody-MMAE Conjugate10 kDa PEG22.5-fold reduction in cytotoxicityThe most ideal tumor therapeutic ability was observed with the 10 kDa PEG chain.[1]

Experimental Protocols

Site-Specific PEGylation of an Antibody Fragment (Fab)

This protocol describes the mono-PEGylation of a Fab fragment via a free cysteine in the hinge region.

Materials:

  • Fab' fragment with a free hinge cysteine

  • PEG-maleimide (e.g., 20 kDa)

  • Reduction buffer (e.g., PBS with EDTA)

  • Reducing agent (e.g., TCEP)

  • Quenching solution (e.g., N-ethylmaleimide)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reduction of Fab': Dissolve the Fab' fragment in reduction buffer. Add a molar excess of TCEP and incubate to reduce the disulfide bonds in the hinge region, exposing the free cysteine.

  • PEGylation Reaction: Add a molar excess of PEG-maleimide to the reduced Fab' solution. The maleimide group of the PEG will react with the free thiol group of the cysteine.

  • Quenching: Add a quenching solution to cap any unreacted thiol groups.

  • Purification: Purify the PEGylated Fab' using size-exclusion chromatography to remove unreacted PEG and Fab'.

  • Characterization: Analyze the purified product using SDS-PAGE and mass spectrometry to confirm successful PEGylation and determine the drug-to-antibody ratio (DAR).

In Vivo Pharmacokinetic Study of PEGylated Nanoparticles

This protocol outlines a typical procedure for evaluating the pharmacokinetics of PEGylated nanoparticles in a rodent model.

Materials:

  • PEGylated nanoparticles

  • Animal model (e.g., Sprague Dawley rats)

  • Anesthesia

  • Intravenous injection supplies

  • Blood collection supplies (e.g., heparinized tubes)

  • Analytical method for quantifying the nanoparticle concentration in blood (e.g., fluorescence spectroscopy, ICP-MS)

Procedure:

  • Animal Preparation: Acclimatize the animals to the housing conditions.

  • Administration: Anesthetize the animals and administer a single intravenous dose of the PEGylated nanoparticles via the tail vein.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr) into heparinized tubes.

  • Sample Processing: Centrifuge the blood samples to separate the plasma.

  • Quantification: Analyze the plasma samples to determine the concentration of the nanoparticles at each time point using a validated analytical method.

  • Pharmacokinetic Analysis: Plot the plasma concentration-time data and calculate pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance (CL) using appropriate software.

Visualizing Key Processes

To better understand the mechanisms underlying the effects of PEG linker length, the following diagrams illustrate relevant biological pathways and experimental workflows.

EPR_Effect cluster_tumor_interstitium Tumor Interstitium PEG_NP PEGylated Nanoparticle Accumulated_NP Accumulated Nanoparticle PEG_NP->Accumulated_NP Extravasation (Enhanced Permeability) Tumor_Cell Tumor Cell Accumulated_NP->Tumor_Cell Drug Release & Uptake ADC_Development_Workflow A Antibody Selection C Conjugation A->C B Linker-Payload Synthesis (Varying PEG Lengths) B->C D Purification C->D E In Vitro Characterization (DAR, Cytotoxicity) D->E F In Vivo Evaluation (Pharmacokinetics, Efficacy) E->F G Lead Candidate Selection F->G Complement_Activation cluster_pathways Complement Pathways Classical Classical Pathway C3_convertase C3 Convertase Classical->C3_convertase Lectin Lectin Pathway Lectin->C3_convertase Alternative Alternative Pathway Alternative->C3_convertase PEG PEG Surface PEG->Lectin Activation PEG->Alternative Activation C3a C3a (Inflammation) C3_convertase->C3a C3b C3b (Opsonization) C3_convertase->C3b MAC Membrane Attack Complex (MAC) C3b->MAC

References

A Comparative Guide to the Characterization of DBCO-PEG24-Acid Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring their efficacy, safety, and batch-to-batch consistency. This guide provides a comprehensive comparison of DBCO-PEG24-acid, a popular linker for creating bioconjugates through copper-free click chemistry, with other common alternatives. We present supporting experimental data, detailed characterization protocols, and visual workflows to aid in the selection and analysis of the optimal linker for your specific application.

Performance Comparison of Bioconjugation Linkers

The choice of a linker in bioconjugation significantly impacts the physicochemical properties and in vivo performance of the resulting molecule, such as an antibody-drug conjugate (ADC). This compound, with its dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a 24-unit polyethylene glycol (PEG) spacer, offers distinct advantages in terms of hydrophilicity and linker length.

The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic drug payloads and reduce aggregation of the final bioconjugate.[1][2] Longer PEG chains, such as the 24-unit version, can also improve the pharmacokinetic profile of a biotherapeutic by increasing its hydrodynamic radius, which can reduce renal clearance and extend circulation half-life.[1][3][4]

Below is a comparative summary of this compound against other commonly used linkers.

FeatureThis compoundDBCO-PEG4-AcidSMCC
Conjugation Chemistry Copper-Free Click Chemistry (SPAAC)Copper-Free Click Chemistry (SPAAC)Amine to Sulfhydryl
Reaction Specificity High (Azide-specific)High (Azide-specific)Moderate
Biocompatibility Excellent (No cytotoxic copper catalyst)Excellent (No cytotoxic copper catalyst)Good
Hydrophilicity HighModerateLow
Flexibility HighModerateLow
Potential for Aggregation LowModerateHigh (with hydrophobic payloads)
In Vivo Stability High (Stable triazole linkage)High (Stable triazole linkage)Moderate (Thioether bond)

Experimental Protocols for Bioconjugate Characterization

The thorough characterization of a bioconjugate, such as an antibody-drug conjugate (ADC), is crucial for its development and regulatory approval. The following are detailed protocols for key experiments to assess the quality and characteristics of a bioconjugate prepared using this compound.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. In the case of ADCs, the addition of a hydrophobic drug payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

Protocol:

  • Column: A HIC column, such as a Butyl-NPR column, is used.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Gradient: A linear gradient from high salt to low salt is used to elute the ADC species. The unconjugated antibody will elute first, followed by species with increasing DAR.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The peak area of each species is integrated to determine the relative abundance of each DAR value. The average DAR is calculated by taking the weighted average of the different species.

Analysis of Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. This technique is used to quantify the presence of high molecular weight species (aggregates) and fragments in the bioconjugate preparation.

Protocol:

  • Column: An SEC column with an appropriate pore size for the bioconjugate being analyzed (e.g., a column with a 300 Å pore size for antibodies).

  • Mobile Phase: A buffer that minimizes non-specific interactions with the column matrix (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The chromatogram will show a main peak for the monomeric bioconjugate. Peaks eluting earlier correspond to aggregates, while later eluting peaks correspond to fragments. The percentage of aggregates is calculated by dividing the area of the aggregate peaks by the total area of all peaks.

Confirmation of Conjugation and Intact Mass Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique to confirm the identity and integrity of the bioconjugate. It provides an accurate mass measurement of the intact bioconjugate and its subunits.

Protocol:

  • Liquid Chromatography (LC): A reverse-phase column (e.g., C4) is often used to separate the bioconjugate from unconjugated components. A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is used for elution.

  • Mass Spectrometry (MS): The eluent from the LC is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: The resulting mass spectrum of the intact bioconjugate is deconvoluted to determine its molecular weight. This allows for the confirmation of successful conjugation and the determination of the number of conjugated linkers/drugs. For more detailed analysis, the bioconjugate can be reduced to separate the light and heavy chains, which are then analyzed by LC-MS.

Visualizing Workflows and Pathways

To further clarify the processes involved in the use and mechanism of action of this compound bioconjugates, the following diagrams are provided.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_characterization Characterization antibody Antibody with Azide conjugation Copper-Free Click Chemistry antibody->conjugation linker This compound linker->conjugation bioconjugate Purified Bioconjugate conjugation->bioconjugate Purification hic HIC (DAR) bioconjugate->hic sec SEC (Aggregation) bioconjugate->sec lcms LC-MS (Mass) bioconjugate->lcms

Experimental workflow for synthesis and characterization.

The mechanism of action for many bioconjugates, particularly ADCs, involves targeted delivery of a cytotoxic payload to cancer cells, leading to apoptosis.

signaling_pathway cluster_cell_surface Cell Surface cluster_internalization Internalization & Drug Release cluster_apoptosis Apoptosis Signaling adc Antibody-Drug Conjugate (ADC) receptor Target Receptor adc->receptor Binding endosome Endosome receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Fusion drug Released Cytotoxic Drug lysosome->drug Linker Cleavage dna_damage DNA Damage/ Microtubule Disruption drug->dna_damage caspases Caspase Activation dna_damage->caspases apoptosis Apoptosis caspases->apoptosis

Mechanism of action for an ADC leading to apoptosis.

By understanding the comparative performance of different linkers and employing rigorous characterization methods, researchers can optimize the design and development of novel bioconjugates for therapeutic and diagnostic applications.

References

A Head-to-Head Comparison of DBCO-PEG24-Acid and Alternative Linkers for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of success in the design of antibody-drug conjugates (ADCs) and other targeted therapeutics. The linker not only connects the targeting moiety to the payload but also profoundly influences the overall stability, solubility, and in vivo performance of the conjugate. This guide provides a comprehensive literature review and comparison of DBCO-PEG24-acid with other commonly used linkers, supported by experimental data and detailed protocols to inform your selection process.

This compound is a heterobifunctional linker that has gained significant attention in the field of bioconjugation. It features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a carboxylic acid for conjugation to primary amines. The key feature of this linker is its long, hydrophilic 24-unit polyethylene glycol (PEG) spacer. This extended PEG chain is designed to enhance the aqueous solubility of the conjugate, reduce aggregation, and minimize steric hindrance.

Comparative Analysis of Linker Performance

The selection of a linker is often a trade-off between various physicochemical and biological properties. While direct, head-to-head quantitative comparisons of this compound with a wide range of other linkers in identical applications are not extensively available in the published literature, we can synthesize a comparative overview based on the established principles of PEGylation and bioconjugation chemistry.

The length of the PEG spacer in a DBCO linker has a significant impact on the properties of the resulting bioconjugate. Longer PEG chains, such as the PEG24 in this compound, generally lead to increased hydrophilicity and can improve the pharmacokinetic profile of an ADC. However, the optimal PEG length can be application-dependent, with shorter linkers sometimes offering advantages in terms of reaction efficiency or cellular uptake in specific contexts.

Linker TypeKey FeaturesAdvantagesDisadvantagesRepresentative Applications
This compound Long, hydrophilic PEG24 spacer; DBCO for copper-free click chemistry; Carboxylic acid for amine conjugation.High hydrophilicity, reduces aggregation, improves pharmacokinetics, provides steric separation between conjugate partners.May have lower conjugation efficiency in some cases compared to shorter linkers; potential for increased immunogenicity with very long PEG chains.Development of antibody-drug conjugates (ADCs) with hydrophobic payloads, surface modification of nanoparticles, cell labeling.
DBCO-PEG4-acid Shorter, hydrophilic PEG4 spacer; DBCO for copper-free click chemistry; Carboxylic acid for amine conjugation.Good balance of hydrophilicity and linker length, potentially higher reaction efficiency than longer PEGs.May not provide sufficient hydrophilicity for highly hydrophobic payloads, less steric separation.General bioconjugation, fluorescent labeling, attachment of small molecules to proteins.
DBCO-acid (No PEG) No PEG spacer; DBCO for copper-free click chemistry; Carboxylic acid for amine conjugation.Minimalist design, high rigidity.Low aqueous solubility, prone to aggregation with hydrophobic molecules, significant steric hindrance.Applications where a short, rigid linkage is required.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) NHS ester for amine conjugation; Maleimide for thiol conjugation.Well-established chemistry, forms stable thioether bonds.Potential for off-target reactions with other thiols, can induce aggregation with hydrophobic drugs.Classic method for ADC construction.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Antibody

This two-step protocol first activates the carboxylic acid group of this compound using EDC and NHS to form an amine-reactive NHS ester, which then reacts with the primary amines (e.g., lysine residues) on an antibody.

Materials:

  • This compound

  • Antibody in phosphate-buffered saline (PBS), pH 7.4

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Zeba™ Spin Desalting Columns (7K MWCO)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

    • In a separate tube, dissolve EDC and NHS in Activation Buffer to final concentrations of 4 mM and 10 mM, respectively.

    • Add the this compound solution to the EDC/NHS mixture.

    • Incubate for 15 minutes at room temperature to form the DBCO-PEG24-NHS ester.

  • Conjugation to Antibody:

    • Immediately add the activated DBCO-PEG24-NHS ester solution to the antibody solution at a 20-fold molar excess.

    • Incubate for 2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

    • Purify the DBCO-labeled antibody using a Zeba™ Spin Desalting Column to remove excess linker and byproducts.

Protocol 2: Copper-Free Click Chemistry Reaction

This protocol describes the reaction of the DBCO-labeled antibody with an azide-containing molecule (e.g., a cytotoxic drug).

Materials:

  • DBCO-labeled antibody (from Protocol 1)

  • Azide-modified payload

  • PBS, pH 7.4

Procedure:

  • Dissolve the azide-modified payload in DMSO.

  • Add the azide-payload solution to the DBCO-labeled antibody in PBS at a 3 to 5-fold molar excess.

  • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • The resulting antibody-drug conjugate can be purified by size-exclusion chromatography (SEC) or dialysis to remove the unreacted payload.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in the bioconjugation workflow.

G cluster_activation Activation of this compound cluster_conjugation Conjugation to Antibody cluster_click Copper-Free Click Chemistry DBCO_PEG24_acid This compound Activated_Linker DBCO-PEG24-NHS ester DBCO_PEG24_acid->Activated_Linker 15 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_Linker DBCO_Antibody DBCO-labeled Antibody Activated_Linker->DBCO_Antibody 2 hours, RT Antibody Antibody Antibody->DBCO_Antibody ADC Antibody-Drug Conjugate DBCO_Antibody->ADC 4-12 hours Azide_Payload Azide-Payload Azide_Payload->ADC

Caption: Workflow for ADC synthesis using this compound.

G cluster_linker Linker Structure cluster_reaction Bioconjugation Reaction DBCO DBCO PEG24 PEG24 Spacer DBCO->PEG24 Acid COOH PEG24->Acid Antibody Antibody (Lysine -NH2) ADC Antibody-Drug Conjugate Antibody->ADC Payload Payload (-N3) Payload->ADC Linker Activated DBCO-PEG24-Linker Linker->ADC

Caption: Logical relationship of this compound components.

Safety Operating Guide

Proper Disposal of DBCO-PEG24-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Considerations

Before disposal, it is crucial to handle DBCO-PEG24-acid with standard laboratory precautions. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work in a well-ventilated area to minimize inhalation exposure. In case of a spill, absorb the material with an inert substance like vermiculite or sand, and collect it into a designated chemical waste container. Crucially, do not flush this compound or its residues down the sewer.

Step-by-Step Disposal Protocol

Based on available safety information for similar dibenzocyclooctyl (DBCO) compounds and general laboratory waste guidelines, the following step-by-step procedure should be followed for the disposal of this compound:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials).

    • Segregate this waste from other laboratory waste streams to avoid inadvertent reactions. Do not mix with incompatible chemicals.

  • Containerization:

    • Place all this compound waste into a clearly labeled, leak-proof chemical waste container.

    • The container must be appropriate for the type of waste (e.g., solid or liquid).

    • Ensure the container is securely sealed to prevent spills or volatilization.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound Waste."

    • Indicate the primary hazards, if known. While specific hazard information is limited, it is prudent to handle it as a chemical of unknown toxicity.

    • Include the date of waste generation and the laboratory or researcher's name.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure the storage area is away from general laboratory traffic and incompatible materials.

  • Disposal:

    • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Provide the waste manifest or any required documentation to the disposal personnel.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 Preparation for Disposal cluster_2 Final Disposal start This compound waste generated identify Identify as chemical waste start->identify spill Spill Occurs? start->spill segregate Segregate from other waste streams identify->segregate containerize Place in a labeled, sealed container segregate->containerize store Store in designated waste area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Arrange for professional disposal contact_ehs->disposal end Disposal Complete disposal->end spill->identify No absorb Absorb with inert material spill->absorb Yes collect Collect into chemical waste container absorb->collect collect->containerize

This compound Disposal Workflow

Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety and disposal protocols and, if obtainable, the manufacturer's Safety Data Sheet (SDS) for this compound before handling and disposal.

Personal protective equipment for handling DBCO-PEG24-acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for DBCO-PEG24-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on general laboratory safety protocols and information from safety data sheets of similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, it is imperative to conduct a site-specific risk assessment before commencing any work.

Understanding the Compound

This compound is a chemical compound used in bioconjugation and drug delivery research. It incorporates three key components:

  • DBCO (Dibenzocyclooctyne): A reactive group used in copper-free "click chemistry." While generally stable, it can be reactive under certain conditions.

  • PEG24 (Polyethylene Glycol): A 24-unit polyethylene glycol spacer, which is generally considered to be of low toxicity.

  • Carboxylic Acid: A functional group that can be corrosive and reactive with bases.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2]

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and aerosols of the compound.[3]
Hand Protection Nitrile glovesProvides a barrier against skin contact. For prolonged or high-exposure tasks, consider double-gloving.[4]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a certified chemical fume hood.A respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.
Step-by-Step Handling Protocol

3.1. Preparation and Weighing

  • Work Area: All handling of this compound solid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) and waste containers are inside the fume hood.

  • Don PPE: Put on all required personal protective equipment as listed in the table above.

  • Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust. If the compound is a solid, use a micro-spatula to transfer it.

3.2. Dissolution and Reaction

  • Solvent Addition: Add the desired solvent to the solid this compound. Swirl gently to dissolve.

  • Reaction Setup: If using in a chemical reaction, ensure the reaction vessel is properly secured and equipped with any necessary stirring or temperature control.

  • Monitoring: Monitor the reaction from outside the fume hood.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[5]

4.1. Waste Segregation

  • Solid Waste: Unused this compound, contaminated weigh boats, and gloves should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound and reaction mixtures should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps Waste: Any needles or other sharps used in the process must be disposed of in a designated sharps container.

4.2. Disposal Procedure

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.[5][6]

Emergency Procedures
IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Spill For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department.

Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep1 Don Personal Protective Equipment (PPE) prep2 Prepare Chemical Fume Hood prep1->prep2 handle1 Weigh this compound prep2->handle1 handle2 Dissolve in Solvent handle1->handle2 emergency Follow Emergency Procedures (Spill, Exposure) handle1->emergency If Spill/Exposure Occurs handle3 Perform Reaction handle2->handle3 handle2->emergency If Spill/Exposure Occurs disp1 Segregate Waste (Solid, Liquid, Sharps) handle3->disp1 handle3->emergency If Spill/Exposure Occurs disp2 Label Waste Containers disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3 disp4 Arrange for EHS Collection disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.